Product packaging for MENTHOL, (+)-neo-(Cat. No.:CAS No. 63975-60-0)

MENTHOL, (+)-neo-

Cat. No.: B15360915
CAS No.: 63975-60-0
M. Wt: 156.26 g/mol
InChI Key: VWXNPISBYOISDJ-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MENTHOL, (+)-neo- is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality MENTHOL, (+)-neo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MENTHOL, (+)-neo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B15360915 MENTHOL, (+)-neo- CAS No. 63975-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63975-60-0

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2R,5R)-5-methyl-2-propylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3/t8-,9-,10+/m1/s1

InChI Key

VWXNPISBYOISDJ-BBBLOLIVSA-N

Isomeric SMILES

CCC[C@@H]1CC[C@H](C[C@@H]1O)C

Canonical SMILES

CCCC1CCC(CC1O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-neo-Menthol is a monoterpenoid alcohol and one of the stereoisomers of menthol.[1] Like other menthol isomers, it is recognized for its characteristic minty aroma and cooling sensation, making it a valuable compound in the pharmaceutical, food, and fragrance industries.[2] Its biological effects are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary cold and menthol sensor in the body.[3] Understanding the precise chemical structure and stereochemistry of (+)-neo-Menthol is paramount for elucidating its specific interactions with biological targets and for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-neo-Menthol. It includes detailed experimental protocols for its synthesis and stereochemical analysis, and visual representations of its structure and relevant biological pathways to support researchers and professionals in drug development and related fields.

Chemical Structure and Identification

(+)-neo-Menthol is a saturated cyclic alcohol. Its structure consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxyl group. The spatial arrangement of these substituents determines its unique stereochemical identity.

IdentifierValue
IUPAC Name (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol[4][5]
CAS Number 2216-52-6[2][6]
Molecular Formula C₁₀H₂₀O[2][6]
Molecular Weight 156.27 g/mol [5][6]
Synonyms D-Neomenthol, (1S,2S,5R)-(+)-Neomenthol[5]

Stereochemistry and Conformational Analysis

The cyclohexane ring of (+)-neo-Menthol adopts a stable chair conformation. The stereochemistry is defined by the configuration at the three chiral centers (C1, C2, and C5). In the most stable conformation of (+)-neo-Menthol, the isopropyl and methyl groups occupy equatorial positions, while the hydroxyl group is in an axial position.[7] This contrasts with the most stable isomer, (-)-menthol, where all three substituents are in equatorial positions.[7]

The axial orientation of the hydroxyl group in (+)-neo-Menthol is a key determinant of its distinct physical and biological properties compared to other menthol stereoisomers. This specific arrangement influences its interaction with receptors like TRPM8.[3]

// Nodes for the cyclohexane ring C1 [label="C1", pos="0,1!", shape=circle, fillcolor="#4285F4"]; C2 [label="C2", pos="-0.87,0.5!", shape=circle, fillcolor="#4285F4"]; C3 [label="C3", pos="-0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C4 [label="C4", pos="0,-1!", shape=circle, fillcolor="#4285F4"]; C5 [label="C5", pos="0.87,-0.5!", shape=circle, fillcolor="#4285F4"]; C6 [label="C6", pos="0.87,0.5!", shape=circle, fillcolor="#4285F4"];

// Substituents OH [label="OH (axial)", pos="0,1.7!", shape=plaintext, fontcolor="#EA4335"]; CH3 [label="CH3 (equatorial)", pos="1.5,-0.9!", shape=plaintext, fontcolor="#34A853"]; Isopropyl [label="Isopropyl (equatorial)", pos="-1.7,0.9!", shape=plaintext, fontcolor="#FBBC05"]; H1 [label="H", pos="-0.3,1.2!", shape=plaintext, fontcolor="#5F6368"]; H2 [label="H", pos="-1.1,0.2!", shape=plaintext, fontcolor="#5F6368"]; H5 [label="H", pos="1.1,-0.2!", shape=plaintext, fontcolor="#5F6368"];

// Edges for the cyclohexane ring C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- C6 [color="#202124"]; C6 -- C1 [color="#202124"];

// Edges for substituents C1 -- OH [color="#EA4335", style=dashed]; C5 -- CH3 [color="#34A853", style=dashed]; C2 -- Isopropyl [color="#FBBC05", style=dashed]; C1 -- H1 [color="#5F6368", style=dashed]; C2 -- H2 [color="#5F6368", style=dashed]; C5 -- H5 [color="#5F6368", style=dashed];

// Labels for stereochemistry label_C1 [label="(S)", pos="-0.3,0.8!", shape=plaintext, fontcolor="#202124"]; label_C2 [label="(S)", pos="-1.1,0.7!", shape=plaintext, fontcolor="#202124"]; label_C5 [label="(R)", pos="1.1,-0.7!", shape=plaintext, fontcolor="#202124"]; }

Figure 1: Chair conformation of (+)-neo-Menthol with stereochemistry.

Physicochemical Properties

The physical and chemical properties of (+)-neo-Menthol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.

PropertyValueReference
Appearance Colorless clear liquid
Melting Point -22 °C[5]
Boiling Point 212 °C at 760 mmHg
95 °C at 12 mmHg[5]
Density 0.9 g/cm³
0.899 g/mL at 25 °C[5]
Refractive Index 1.46 at 20 °C[5]
Specific Rotation [α]D²⁰ +15° to +20° (neat)
+17.3° (neat)[5]

Experimental Protocols

Synthesis of (+)-neo-Menthol from (-)-Menthone

This protocol describes the stereoselective reduction of (-)-menthone to produce (+)-neo-Menthol.

Materials:

  • (-)-Menthone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ethyl ether

  • Dry methanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Nitrogen atmosphere setup

  • Magnetic stirrer

  • Rotary evaporator

  • Equipment for purification (e.g., preparative HPLC)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a slurry of LiAlH₄ (2.5 equivalents) in anhydrous ethyl ether to the flask.

  • Slowly add dry methanol (7.5 equivalents) dropwise to the stirred slurry.

  • After the addition of methanol is complete, stir the mixture for an additional 15 minutes.

  • Dissolve (-)-menthone (1 equivalent) in anhydrous ethyl ether and add this solution slowly to the reaction mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting mixture to remove the aluminum salts and wash the solid residue with ethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product, which is predominantly (+)-neo-Menthol, using preparative high-performance liquid chromatography (HPLC) to separate it from any unreacted starting material and other menthol isomers.

Stereochemical Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for the conformational analysis of (+)-neo-Menthol using NMR spectroscopy.

Materials:

  • Purified (+)-neo-Menthol sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Prepare a solution of (+)-neo-Menthol (typically 50 mM) in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

  • Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to aid in the assignment of proton and carbon signals.

  • Analyze the coupling constants (³JHH) from the ¹H NMR spectrum to determine the relative orientations of the protons on the cyclohexane ring, which provides information about the chair conformation and the axial/equatorial positions of the substituents.

  • Compare the experimental chemical shifts and coupling constants with data from the literature or with values obtained from Density Functional Theory (DFT) calculations to confirm the stereochemical assignment of (+)-neo-Menthol.

Biological Activity and Signaling Pathway

(+)-neo-Menthol exerts its cooling sensation by activating the TRPM8 ion channel. The activation of TRPM8 by menthol stereoisomers involves direct interaction with the channel protein, leading to its opening and a subsequent influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.

TRPM8_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NeoMenthol (+)-neo-Menthol TRPM8 TRPM8 Channel (Closed) NeoMenthol->TRPM8 Binds to channel TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Brain (Cooling Sensation) Action_Potential->Signal_to_Brain

Figure 2: Activation of the TRPM8 signaling pathway by (+)-neo-Menthol.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and stereochemical characterization of (+)-neo-Menthol, culminating in the assessment of its biological activity.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_bioactivity Biological Activity Assessment Start Starting Material ((-)-Menthone) Reduction Stereoselective Reduction Start->Reduction Crude Crude Product ((+)-neo-Menthol rich) Reduction->Crude Purification Purification (Preparative HPLC) Crude->Purification Pure Pure (+)-neo-Menthol Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Pure->NMR Polarimetry Polarimetry (Specific Rotation) Pure->Polarimetry DFT DFT Calculations (Conformational Analysis) NMR->DFT Confirmation Stereochemical Confirmation Polarimetry->Confirmation DFT->Confirmation PatchClamp Patch-Clamp Electrophysiology (TRPM8-expressing cells) Confirmation->PatchClamp CalciumImaging Calcium Imaging Confirmation->CalciumImaging Activity Biological Activity (TRPM8 Activation) PatchClamp->Activity CalciumImaging->Activity

Figure 3: Experimental workflow for (+)-neo-Menthol research.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereochemistry of (+)-neo-Menthol. The information presented, including its physicochemical properties, detailed experimental protocols, and the mechanism of its primary biological activity, serves as a valuable resource for researchers and professionals engaged in drug discovery and development. A thorough understanding of the structure-activity relationships of menthol stereoisomers, such as (+)-neo-Menthol, is essential for the design of new molecules with tailored pharmacological profiles. The provided diagrams and structured data are intended to facilitate a clearer understanding and application of this knowledge in a research and development context.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol , commonly known as (+)-neo-Menthol, is a monoterpenoid alcohol and one of the stereoisomers of menthol.[1][2] While less abundant in nature than its counterpart, (-)-menthol, (+)-neo-Menthol possesses a characteristic minty aroma and is utilized in the flavor, fragrance, and pharmaceutical industries.[2][3] Its distinct stereochemistry influences its physical properties, chemical reactivity, and biological activity, making a detailed understanding of these characteristics crucial for its application in research and development.

This guide provides a comprehensive overview of the core physical and chemical properties of (+)-neo-Menthol, details common experimental protocols for their determination, and explores its chemical reactivity and key biological interactions.

Physical Properties

(+)-neo-Menthol is typically a colorless clear liquid at room temperature.[4] Its physical characteristics are quantitatively distinct from its other stereoisomers due to the specific spatial arrangement of its hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.

Summary of Physical Data

The key physical properties of (+)-neo-Menthol are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol[5]
CAS Number 2216-52-6
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless clear liquid[4]
Melting Point -22 °C[3]
Boiling Point 212 °C (at 760 mmHg); 95 °C (at 12 mmHg)[3][4]
Density 0.899 g/mL at 25 °C
Refractive Index (n20/D) 1.461
Specific Rotation [α]D +15° to +20° (neat)
Vapor Pressure 0.8 mmHg at 20 °C
Solubility Limited solubility in water; Soluble in organic solvents like ethanol.[4][6]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and identification of (+)-neo-Menthol. The following table summarizes key data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Summary of Spectroscopic Data
Spectroscopy TypeKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR (400 MHz, CDCl₃) 4.105, 1.836, 1.74-1.71, 1.693, 1.525, 1.269, 1.088, 0.958, 0.921, 0.873 ppm[7]
¹³C NMR (CDCl₃) 67.725, 47.919, 42.557, 35.050, 29.184, 25.836, 24.184, 22.352, 21.182, 20.706 ppm[7]
Infrared (IR) Key absorptions for O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
Mass Spectrometry (GC-MS) Molecular Ion (M⁺) at m/z 156. Key fragments expected from loss of water, isopropyl, and other alkyl groups.[8]

Experimental Protocols

The accurate determination of the physical and chemical properties of (+)-neo-Menthol relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

General Workflow for Characterization

The overall process for characterizing a sample of (+)-neo-Menthol involves purification followed by a series of analytical tests to confirm its identity and properties.

G cluster_purification Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation start Initial (+)-neo-Menthol Sample purify Purification (e.g., Distillation) start->purify phys_props Physical Property Measurement (MP, BP, Density, [α]) purify->phys_props Purified Sample spectro Spectroscopic Analysis (NMR, IR, MS) purify->spectro hplc Purity Analysis (GC/HPLC) purify->hplc data_analysis Data Compilation & Analysis phys_props->data_analysis spectro->data_analysis hplc->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the purification and analysis of (+)-neo-Menthol.
Determination of Specific Rotation

Specific rotation is a critical parameter for characterizing chiral molecules like (+)-neo-Menthol.

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample.[9] The specific rotation is a standardized value calculated from the observed rotation, path length, and concentration (or density for a neat liquid).[9][10]

Methodology:

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank (empty sample tube for a neat liquid).[10]

  • Sample Preparation: A clean, dry polarimeter tube (typically 1 decimeter in length) is carefully filled with the neat (+)-neo-Menthol liquid, ensuring no air bubbles are present in the light path.[9]

  • Measurement: The sample tube is placed in the polarimeter. The analyzer is rotated until the light intensity in both halves of the visual field is equal.[9]

  • Reading: The observed angle of rotation (α) is recorded. Multiple readings are taken and averaged to ensure precision.[10]

  • Calculation: The specific rotation [α] is calculated using the formula for a neat liquid:

    • [α] = α / (l × d)

    • Where:

      • α = observed rotation in degrees

      • l = path length in decimeters (dm)

      • d = density of the liquid in g/mL[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing specific atomic nuclei (like ¹H and ¹³C) to resonate. The resulting spectrum shows signals whose chemical shift, integration, and splitting pattern reveal the molecular structure.[11][12]

Methodology for ¹H NMR:

  • Sample Preparation: A small amount of (+)-neo-Menthol is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[13] A reference standard like tetramethylsilane (TMS) is often included.[11]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the proton frequency, and parameters like the magnetic field homogeneity (shimming) are optimized.

  • Data Acquisition: The sample is subjected to a series of radiofrequency pulses, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: A Fourier transform is applied to the FID to convert it into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS (0 ppm).[13]

  • Analysis: The chemical shifts, integration (area under each peak), and spin-spin splitting patterns of the signals are analyzed to assign them to the specific protons in the (+)-neo-Menthol structure.[12][14]

Chemical Properties and Reactivity

As a secondary alcohol, (+)-neo-Menthol undergoes typical reactions such as oxidation and esterification. Its stereochemistry can influence reaction rates and product distributions.

Oxidation to Menthone

(+)-neo-Menthol can be oxidized to the corresponding ketone, (-)-menthone. This reaction is a common transformation in synthetic organic chemistry.

Reaction Scheme: (+)-neo-Menthol → (-)-Menthone

Reagents: Common oxidizing agents include chromic acid or milder, more environmentally friendly reagents like calcium hypochlorite (Ca(ClO)₂).[15][16][17]

General Protocol (using Ca(ClO)₂):

  • A solution of (+)-neo-Menthol is prepared in a solvent mixture, such as acetonitrile and acetic acid.[15]

  • This solution is added dropwise to an ice-cooled, stirring aqueous solution of calcium hypochlorite.[15]

  • After the addition is complete, the reaction is stirred at room temperature to ensure completion.

  • The product, (-)-menthone, is then extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane).[15]

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products neomenthol (+)-neo-Menthol reaction Oxidation neomenthol->reaction oxidant Oxidizing Agent (e.g., Ca(ClO)₂) oxidant->reaction menthone (-)-Menthone reaction->menthone byproducts Byproducts (e.g., Ca(OH)₂, HCl) reaction->byproducts G cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_perception Physiological Perception ligand (+)-neo-Menthol binding Ligand Binding ligand->binding trpm8 TRPM8 Channel (Closed State) trpm8->binding Binds to trpm8_open TRPM8 Channel (Open State) binding->trpm8_open Induces Conformational Change influx Ca²⁺ / Na⁺ Influx trpm8_open->influx Allows depol Membrane Depolarization influx->depol Causes sensation Sensation of Cold depol->sensation Signals to Brain

References

Synthesis of (+)-neo-Menthol from (+)-Pulegone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of (+)-neo-Menthol from (+)-pulegone, a process of significant interest in the flavor, fragrance, and pharmaceutical industries. The focus is on the stereoselective catalytic hydrogenation of (+)-pulegone, detailing the reaction pathways, experimental considerations, and purification strategies to maximize the yield of the desired (+)-neo-Menthol isomer.

Introduction

(+)-neo-Menthol is one of the four diastereomers of menthol, a naturally occurring monoterpenoid alcohol. While (-)-menthol is the most commercially significant isomer due to its characteristic cooling sensation, (+)-neo-menthol and other isomers also possess unique sensory properties and serve as valuable chiral building blocks in organic synthesis. The synthesis of specific menthol stereoisomers from readily available precursors like (+)-pulegone is a key area of research.

The conversion of (+)-pulegone to (+)-neo-menthol is typically achieved through a two-step reduction process. The first step involves the selective hydrogenation of the carbon-carbon double bond of the pulegone ring to yield a mixture of menthone and isomenthone. The subsequent reduction of the carbonyl group of these intermediates leads to the formation of the four menthol stereoisomers: menthol, neo-menthol, isomenthol, and neo-isomenthol. The stereochemical outcome of the second reduction step is highly dependent on the choice of catalyst and reaction conditions.

Reaction Pathway

The synthesis of (+)-neo-Menthol from (+)-pulegone proceeds through the following general pathway:

Synthesis_Pathway Pulegone (+)-Pulegone Intermediates (-)-Menthone / (+)-Isomenthone Pulegone->Intermediates Reduction of C=C Neomenthol (+)-neo-Menthol Intermediates->Neomenthol Stereoselective Reduction of C=O Other_Isomers (-)-Menthol (+)-Isomenthol (+)-neo-Isomenthol Intermediates->Other_Isomers Reduction of C=O Purification_Workflow Start Crude Reaction Mixture (Menthol Isomers) Distillation Fractional Distillation (Reduced Pressure) Start->Distillation Fractions Collect Fractions Based on Boiling Point Distillation->Fractions Analysis Analyze Fractions by GC-MS Fractions->Analysis Pure_Product Pure (+)-neo-Menthol Analysis->Pure_Product Identify and Combine Pure Fractions

Enantioselective Synthesis of (+)-neo-Menthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-neo-menthol, a significant stereoisomer of menthol. The primary focus is on practical and efficient methodologies for researchers, scientists, and professionals in drug development. This document details both chemical and enzymatic approaches, with a particular emphasis on the diastereoselective reduction of l-menthone. It includes comprehensive experimental protocols, quantitative data analysis, and visual diagrams of the synthetic pathways.

Introduction

(+)-neo-Menthol, systematically named (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol, is one of the eight stereoisomers of menthol. While (-)-menthol is the most commercially significant isomer due to its characteristic cooling sensation, other isomers like (+)-neo-menthol are valuable chiral building blocks and reference compounds in stereoselective synthesis and sensory studies. The enantioselective synthesis of (+)-neo-menthol is most effectively approached through the diastereoselective reduction of the readily available chiral precursor, l-menthone. This guide explores the primary methods to achieve this transformation with a high degree of stereochemical control.

Synthetic Strategies

The synthesis of (+)-neo-menthol predominantly relies on the stereocontrolled reduction of the carbonyl group in l-menthone. The stereochemical outcome of this reduction is determined by the facial selectivity of the hydride attack on the ketone. The two main strategies discussed are chemical reduction using metal hydrides and enzymatic reduction using specific ketoreductases.

Chemical Reduction of l-Menthone

The reduction of l-menthone with chemical reducing agents, such as lithium aluminum hydride (LiAlH₄), typically yields a mixture of (-)-menthol and (+)-neo-menthol.[1][2] The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent. The hydride can attack from either the axial or equatorial face of the cyclohexane ring, leading to the formation of the corresponding equatorial or axial alcohol. In the case of l-menthone, the isopropyl group prefers an equatorial position. Attack from the less hindered equatorial face yields (-)-menthol (axial hydroxyl group), while attack from the more hindered axial face results in (+)-neo-menthol (equatorial hydroxyl group).

Enzymatic Reduction of l-Menthone

A highly selective approach to (+)-neo-menthol involves the use of stereospecific dehydrogenases.[3][4] In peppermint (Mentha piperita), a specific enzyme, (-)-menthone:(+)-neomenthol reductase (MNMR), catalyzes the NADPH-dependent reduction of l-menthone to (+)-neomenthol (also referred to as d-neomenthol) with high fidelity.[3][5][6] This biocatalytic method offers the advantage of exceptional stereoselectivity, often leading to a single diastereomer under mild reaction conditions. Engineered microorganisms expressing these reductase genes can be used for whole-cell biocatalysis, providing a green and efficient route to (+)-neo-menthol.[5][7]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (+)-neo-menthol via the chemical reduction of l-menthone.

MethodReagentsStarting MaterialProduct Ratio ((-)-menthol : (+)-neo-menthol)Crude YieldRef.
Chemical ReductionLiAlH₄, tert-butyl methyl etherl-(-)-menthone73 : 27~98% (GC purity)[2]

Note: The enzymatic reduction using (-)-menthone:(+)-neomenthol reductase (MNMR) is reported to be highly selective for (+)-neomenthol, with purities of up to 89.9% being achieved in engineered E. coli systems.[5]

Experimental Protocols

Chemical Reduction of l-(-)-Menthone with Lithium Aluminum Hydride

This protocol is adapted from a standard laboratory procedure for the reduction of l-(-)-menthone.[1][2]

Materials:

  • l-(-)-menthone (15.4 g, 100 mmol)

  • Lithium aluminum hydride (LiAlH₄) (5.32 g, 140 mmol)

  • Anhydrous tert-butyl methyl ether (240 mL)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Potassium carbonate (for drying)

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel with a pressure equalizer

  • Mechanical stirrer

  • Nitrogen inlet

  • Cooling bath (not an ice bath for safety reasons with LiAlH₄)

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, reflux condenser (with a drying tube), and addition funnel. Ensure all glassware is thoroughly dried and the system is flushed with nitrogen.

  • Addition of Reagents: To the flask, add 160 mL of dry tert-butyl methyl ether followed by the portion-wise addition of 5.32 g of lithium aluminum hydride. Stir the suspension for 5 minutes.

  • Addition of l-Menthone: Dissolve 15.4 g of l-(-)-menthone in 60 mL of dry tert-butyl methyl ether and add this solution to the addition funnel. Add the menthone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a moderate boiling of the ether.

  • Reaction: After the addition is complete, stir the reaction mixture and heat it under reflux for an additional 2 hours.

  • Work-up: Cool the reaction mixture to approximately 0 °C using a cooling bath. Caution: The following steps are exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

  • Very carefully and slowly, add 6 mL of water dropwise through the addition funnel.

  • Next, slowly add 6 mL of 15% aqueous sodium hydroxide solution.

  • Finally, add another 16 mL of water to complete the quenching of the excess LiAlH₄. A colorless, viscous precipitate will form.

  • Isolation of Product: Stir the mixture for an additional 30 minutes, and then filter the solid precipitate using a Büchner funnel. If the filtrate is not clear, filter it again.

  • Drying and Evaporation: Dry the filtrate over potassium carbonate. Filter off the drying agent and wash it with 20 mL of tert-butyl methyl ether. Remove the solvent from the combined filtrate using a rotary evaporator.

  • Purification: The crude product, a colorless oil, can be further purified by distillation under reduced pressure (boiling point 102-104 °C at 20 hPa).[2] The resulting product will be a mixture of (-)-menthol and (+)-neo-menthol.

Enzymatic Synthesis of (+)-neo-Menthol

This protocol outlines a general procedure for the biocatalytic reduction of l-menthone using an E. coli strain engineered to express (-)-menthone:(+)-neomenthol reductase (MNMR).[5]

Materials:

  • Recombinant E. coli cells expressing MNMR

  • L-menthone

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)

  • Cofactor (NADP⁺)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Incubator shaker

  • Centrifuge

  • Cell disruptor (e.g., sonicator or French press)

  • Reaction vessels (e.g., flasks or vials)

  • GC or HPLC for analysis

Procedure:

  • Cell Culture and Lysis: Grow the recombinant E. coli strain under appropriate conditions to induce the expression of MNMR. Harvest the cells by centrifugation and resuspend them in the buffer. Lyse the cells using a cell disruptor to obtain a cell-free extract.

  • Biotransformation Setup: In a reaction vessel, combine the cell-free extract, l-menthone (as a substrate), NADP⁺, and the cofactor regeneration system in the buffer.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24 hours).

  • Extraction: After the reaction is complete, extract the product mixture with an organic solvent such as ethyl acetate.

  • Analysis: Analyze the organic extract by GC or HPLC to determine the conversion of l-menthone and the diastereomeric purity of the resulting (+)-neo-menthol.

  • Purification: The (+)-neo-menthol can be purified from the reaction mixture using column chromatography.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

G Chemical Reduction of l-Menthone l_menthone l-Menthone plus_neomenthol (+)-neo-Menthol l_menthone->plus_neomenthol LiAlH4 (axial attack) minus_menthol (-)-Menthol l_menthone->minus_menthol LiAlH4 (equatorial attack)

Caption: Chemical reduction of l-menthone to its diastereomers.

G Enzymatic Synthesis of (+)-neo-Menthol cluster_0 Biocatalytic Step cluster_1 Cofactor Regeneration l_menthone l-Menthone plus_neomenthol (+)-neo-Menthol l_menthone->plus_neomenthol MNMR, NADPH nadp NADP+ nadph NADPH nadph->nadp glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone GDH

Caption: Enzymatic synthesis of (+)-neo-menthol with cofactor regeneration.

Conclusion

The enantioselective synthesis of (+)-neo-menthol is most practically achieved through the diastereoselective reduction of l-menthone. While chemical methods using reducing agents like LiAlH₄ provide a straightforward route, they typically result in a mixture of diastereomers requiring further purification. In contrast, enzymatic methods utilizing specific reductases such as (-)-menthone:(+)-neomenthol reductase offer superior stereoselectivity, enabling the production of highly pure (+)-neo-menthol. The choice of method will depend on the desired level of purity, scalability, and the availability of biocatalysts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to pursue the synthesis of this valuable chiral compound.

References

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Historical Background of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene alcohol, has been a compound of significant interest for centuries due to its characteristic cooling sensation and pleasant minty aroma. While (-)-menthol is the most abundant and commercially significant stereoisomer, the family of menthol isomers comprises a rich stereochemical landscape. This technical guide provides an in-depth exploration of a less-common but stereochemically important isomer: (+)-neo-menthol. We delve into its discovery, historical context, key synthetic and separation methodologies, and its interaction with biological systems, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Background and Discovery

The history of menthol dates back to 1771 when it was first isolated from peppermint oil by German botanist and physician Hieronymus David Gaubius.[1][2] Early characterizations of menthol and its isomers were carried out by pioneering chemists such as Oppenheim and Beckett.[1][2] The existence of multiple stereoisomers of menthol, arising from its three chiral centers, presented a significant challenge to early organic chemists. There are eight possible stereoisomers of menthol: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[3][4]

The specific discovery of (+)-neo-menthol as a distinct entity is intertwined with the broader effort to separate and characterize all the menthol stereoisomers. Early work in the late 19th and early 20th centuries focused on understanding the complex mixture of alcohols obtained from the reduction of menthone and pulegone, common constituents of mint oils. The separation of these closely related isomers was a formidable task, initially relying on tedious fractional crystallization of derivatives. Seminal work by researchers like Pickard and Littlebury contributed significantly to the resolution and characterization of the various menthol isomers, paving the way for a deeper understanding of their individual properties.

Physicochemical and Spectroscopic Data

The distinct stereochemistry of (+)-neo-menthol results in unique physical and spectroscopic properties compared to its diastereomers. A summary of key quantitative data is presented in the tables below.

Table 1: Physical Properties of (+)-neo-Menthol
PropertyValueReference(s)
IUPAC Name(1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol[5]
CAS Number2216-52-6[5][6]
Molecular FormulaC₁₀H₂₀O[5]
Molecular Weight156.27 g/mol [5][6]
Melting Point-22 °C[1]
Boiling Point95 °C at 12 mmHg[1]
Density0.899 g/mL at 25 °C[1]
Optical Rotation [α]D+16° to +20° (neat)[1]
Table 2: Spectroscopic Data of (+)-neo-Menthol
TechniqueKey DataReference(s)
¹H NMR (CDCl₃)δ (ppm): 4.10 (m, 1H), 1.83 (m, 1H), 1.72 (m, 2H), 1.65 (m, 1H), 1.52 (m, 1H), 1.27 (m, 1H), 1.08 (m, 1H), 0.95 (d, J=6.5 Hz, 3H), 0.91 (d, J=7.0 Hz, 3H), 0.86 (d, J=6.5 Hz, 3H)[5][7]
¹³C NMR (CDCl₃)δ (ppm): 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.4, 21.2, 20.7[7]

Key Experimental Protocols

The isolation and synthesis of specific menthol stereoisomers have been pivotal in their characterization and study. Below are detailed methodologies for a historical synthetic route and a classical separation technique.

Synthesis of neo-Menthol via Meerwein-Ponndorf-Verley (MPV) Reduction of Menthone

The Meerwein-Ponndorf-Verley (MPV) reduction, discovered independently by Hans Meerwein, Wolfgang Ponndorf, and Albert Verley in 1925, is a classic method for the reduction of ketones and aldehydes to their corresponding alcohols.[8][9] The reduction of menthone using this method typically yields a mixture of menthol and neomenthol. The ratio of the diastereomers can be influenced by the reaction conditions, with the thermodynamically more stable menthol often being the major product. However, under certain conditions, significant amounts of neomenthol can be obtained.

Principle: The MPV reduction involves the transfer of a hydride from the aluminum alkoxide of a secondary alcohol (typically isopropanol) to the carbonyl carbon of the ketone via a six-membered cyclic transition state. The reaction is reversible, and the equilibrium is driven by using a large excess of the reducing alcohol and by removing the acetone byproduct by distillation.[9][10]

Representative Protocol (adapted from general MPV reduction procedures):

  • Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, aluminum isopropoxide (1.1 equivalents) is dissolved in dry isopropanol (a significant excess, often used as the solvent).

  • Reaction Initiation: Menthone (1.0 equivalent) is added to the solution.

  • Reaction and Distillation: The mixture is heated to a gentle reflux. The acetone formed during the reaction is slowly distilled off to drive the equilibrium towards the products. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a dilute acid (e.g., 2M HCl) to hydrolyze the aluminum salts.

  • Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of menthol and neomenthol, can be further purified by column chromatography or fractional distillation.

MPV_Reduction Menthone Menthone Transition_State Six-membered Transition State Menthone->Transition_State Al_isopropoxide Aluminum Isopropoxide Al_isopropoxide->Transition_State Neomenthol (+)-neo-Menthol Transition_State->Neomenthol Acetone Acetone Transition_State->Acetone Al_alkoxide Aluminum Alkoxide Product Transition_State->Al_alkoxide

Meerwein-Ponndorf-Verley Reduction of Menthone.
Historical Separation of Menthol Isomers by Fractional Crystallization of Derivatives

Before the advent of modern chromatographic techniques, the separation of closely related stereoisomers like the menthols was a significant challenge. One of the most effective methods was fractional crystallization of diastereomeric derivatives. By reacting the mixture of alcohols with a chiral resolving agent or by forming esters with distinct crystalline properties, the isomers could be separated.

Principle: This method exploits the different physical properties (e.g., solubility, crystal lattice energy) of diastereomeric esters. By carefully controlling the crystallization conditions (solvent, temperature), one diastereomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor. Subsequent hydrolysis of the separated esters yields the pure alcohol enantiomers or diastereomers. A common historical approach involved the formation of menthyl benzoates or other aromatic esters.[11][12]

Representative Protocol (adapted from historical descriptions of fractional crystallization):

  • Esterification: A mixture of menthol stereoisomers (e.g., obtained from the reduction of menthone) is reacted with an acylating agent, such as benzoyl chloride, in the presence of a base (e.g., pyridine) to form the corresponding benzoate esters.

  • Initial Crystallization: The resulting mixture of menthyl benzoate isomers is dissolved in a suitable solvent (e.g., ethanol, methanol, or a hydrocarbon solvent) by gentle heating.

  • Fractional Crystallization: The solution is slowly cooled to induce crystallization. The crystals that form will be enriched in one of the diastereomeric esters. The crystals are collected by filtration.

  • Recrystallization: The collected crystals are recrystallized one or more times from the same or a different solvent to achieve high diastereomeric purity. The purity of each fraction can be assessed by measuring its melting point and optical rotation.

  • Isolation of the Other Isomer: The mother liquor from the initial crystallization, now enriched in the other diastereomeric ester, can be concentrated and cooled further to induce crystallization of the second isomer. This process can also be repeated to improve purity.

  • Hydrolysis: The separated and purified diastereomeric esters are then hydrolyzed (e.g., using aqueous sodium hydroxide) to regenerate the pure menthol stereoisomers.

  • Purification: The resulting alcohols are purified by extraction and distillation.

Fractional_Crystallization cluster_0 Esterification cluster_1 Fractional Crystallization cluster_2 Hydrolysis Isomer_Mixture Mixture of Menthol Isomers Ester_Mixture Mixture of Menthyl Esters Isomer_Mixture->Ester_Mixture Acylation Crystals_1 Crystals of Ester 1 Ester_Mixture->Crystals_1 Cooling & Crystallization Mother_Liquor_1 Mother Liquor (Enriched in Ester 2) Ester_Mixture->Mother_Liquor_1 Pure_Isomer_1 Pure Isomer 1 ((+)-neo-Menthol) Crystals_1->Pure_Isomer_1 Base Hydrolysis Pure_Isomer_2 Pure Isomer 2 Mother_Liquor_1->Pure_Isomer_2 Processing & Hydrolysis

Fractional Crystallization Workflow for Isomer Separation.

Biological Activity and Signaling Pathways

The biological effects of menthol stereoisomers are primarily mediated through their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[13][14] The activation of TRPM8 by menthol isomers leads to the sensation of cooling.

Recent studies have demonstrated that the stereoisomers of menthol differentially activate the TRPM8 channel.[13][14] While (-)-menthol is the most potent activator, (+)-neo-menthol also activates TRPM8, albeit with a higher EC₅₀ value (206.22 ± 11.4 µM at +80 mV compared to 62.64 ± 1.2 µM for (-)-menthol).[13] The different spatial orientations of the hydroxyl and isopropyl groups on the cyclohexane ring of the various stereoisomers lead to distinct binding interactions within the TRPM8 channel.[13]

Molecular docking and mutant cycle analysis studies suggest that the hydroxyl group of menthol isomers interacts with the S3 helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[13][14] The specific binding configuration, however, varies between stereoisomers. For instance, in some models, the hydroxyl group of (+)-neo-menthol is oriented away from a key arginine residue (R842) that forms a hydrogen bond with (-)-menthol, potentially explaining its lower potency.[13]

The activation of the TRPM8 channel by (+)-neo-menthol leads to an influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This influx depolarizes the cell membrane, leading to the generation of action potentials that are transmitted to the brain and interpreted as a cooling sensation.

TRPM8_Activation cluster_0 Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) Cation_Influx Ca²⁺ / Na⁺ Influx TRPM8_active->Cation_Influx Neomenthol (+)-neo-Menthol Binding Binding to S3/S4 Helices Neomenthol->Binding Binding->TRPM8_active Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Cooling Sensation (Brain) Action_Potential->Cooling_Sensation

Signaling Pathway of (+)-neo-Menthol via TRPM8 Activation.

Conclusion

(+)-neo-Menthol, while not as prevalent as its famous cousin (-)-menthol, holds a significant place in the history of stereochemistry and natural product chemistry. Its discovery and characterization were part of a broader scientific endeavor to unravel the complexities of menthol's isomeric forms. The historical methods for its synthesis, such as the Meerwein-Ponndorf-Verley reduction, and its separation through fractional crystallization, highlight the ingenuity of early organic chemists. Modern research continues to shed light on the nuanced biological activities of (+)-neo-menthol, particularly its distinct interaction with the TRPM8 receptor. This technical guide provides a foundational understanding of (+)-neo-menthol for researchers and professionals, encouraging further exploration into the unique properties and potential applications of this fascinating stereoisomer.

References

Unveiling (+)-Neomenthol: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a stereoisomer of menthol, is a monoterpenoid alcohol that, while less abundant than its well-known counterpart (-)-menthol, holds significant interest for various applications in the pharmaceutical and flavor industries. Its unique sensory properties and potential biological activities necessitate a thorough understanding of its natural sources and the methodologies for its efficient isolation and purification. This technical guide provides an in-depth overview of the natural occurrence of (+)-neomenthol, detailed experimental protocols for its isolation, and a summary of quantitative data to support research and development efforts.

Natural Sources of (+)-Neomenthol

(+)-Neomenthol is found as a minor constituent in the essential oils of various plants belonging to the Mentha genus (mints). While (-)-menthol is the predominant isomer in peppermint oil (Mentha x piperita), the presence of other stereoisomers, including (+)-neomenthol, contributes to the overall aroma and character of the oil.

The primary natural sources of menthol isomers are corn mint (Mentha arvensis) and peppermint (Mentha x piperita). The essential oil of Mentha x piperita is known to contain (+)-neomenthol, with concentrations typically ranging from 2.5% to 3.5%.[1] Analysis of Turkish Mentha x piperita essential oil has shown neomenthol content to be around 6.7%.[1] Japanese menthol, derived from a variety of mint, also contains a small percentage of neomenthol.

Biosynthesis of (+)-Neomenthol

The biosynthesis of menthol isomers in Mentha species is a complex enzymatic process that begins with the universal monoterpene precursor, geranyl diphosphate.[2] A series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and reduction steps, lead to the formation of various menthol stereoisomers.

The stereochemistry of the final menthol products is determined by the substrate specificity of the reductases acting on the ketone intermediates, (+)-pulegone, (-)-menthone, and (+)-isomenthone.[3] Specifically, the enzyme menthone:neomenthol reductase (MNMR) is responsible for the reduction of (-)-menthone to produce (+)-neomenthol.[4]

Below is a diagram illustrating the key steps in the biosynthetic pathway leading to (+)-neomenthol.

Biosynthesis of (+)-Neomenthol Geranyl_Diphosphate Geranyl Diphosphate Limonene_Synthase (-)-Limonene Synthase Geranyl_Diphosphate->Limonene_Synthase Limonene (-)-Limonene Limonene_Synthase->Limonene Hydroxylase (-)-Limonene-3-hydroxylase Limonene->Hydroxylase Isopiperitenol (-)-trans-Isopiperitenol Hydroxylase->Isopiperitenol Dehydrogenase (-)-trans-Isopiperitenol Dehydrogenase Isopiperitenol->Dehydrogenase Isopiperitenone (-)-Isopiperitenone Dehydrogenase->Isopiperitenone Reductase1 (-)-Isopiperitenone Reductase Isopiperitenone->Reductase1 Isopulegone (+)-cis-Isopulegone Reductase1->Isopulegone Isomerase (+)-cis-Isopulegone Isomerase Isopulegone->Isomerase Pulegone (+)-Pulegone Isomerase->Pulegone Pulegone_Reductase (+)-Pulegone Reductase Pulegone->Pulegone_Reductase Menthone (-)-Menthone Pulegone_Reductase->Menthone MNMR Menthone:Neomenthol Reductase (MNMR) Menthone->MNMR Neomenthol (+)-Neomenthol MNMR->Neomenthol

Biosynthetic pathway of (+)-Neomenthol.

Isolation and Purification of (+)-Neomenthol

The isolation of (+)-neomenthol from its natural sources is challenging due to the presence of multiple stereoisomers with very similar physical properties. The primary methods employed are fractional distillation and preparative chromatography.

Quantitative Data on Natural Abundance and Isolation

The following table summarizes the available quantitative data for neomenthol content in various Mentha species. It is important to note that many studies do not differentiate between the (+) and (-) enantiomers of neomenthol.

Natural SourceMethod of AnalysisNeomenthol Content (%)(+)-Neomenthol Content (%)Reference
Mentha x piperitaE/S/C/O/P Monographs-2.5 - 3.5[1]
Mentha x piperita (Turkish origin)GC-MS6.7Not Specified[1]
Mentha x piperita (Various European origins)GC-MS2.5 - 3.5Not Specified[5]
Mentha arvensisNot SpecifiedNot SpecifiedNot Specified
Experimental Protocols

The first step in isolating (+)-neomenthol is the extraction of the essential oil from the plant material. Steam distillation is the most common method for this purpose.

Protocol:

  • Freshly harvested or dried aerial parts of the Mentha species are packed into a distillation vessel.

  • Pressurized steam is introduced into the bottom of the vessel, passing through the plant material.

  • The steam ruptures the oil glands, releasing the volatile essential oil components.

  • The mixture of steam and essential oil vapor is passed through a condenser to cool and liquefy.

  • The condensate is collected in a separator, where the less dense essential oil forms a layer on top of the water and can be decanted.

Fractional distillation under reduced pressure is a key technique for separating the components of mint oil based on their boiling points. The separation of menthol isomers from menthone is a critical step.

Protocol:

  • The crude mint oil is charged into a fractional distillation apparatus equipped with a high-efficiency distillation column and a vacuum system.

  • The pressure is reduced to not more than 50 mm Hg to lower the boiling points of the components and prevent thermal degradation.

  • The oil is heated, and the fraction containing the lower-boiling components, primarily menthone, is distilled off first.

  • After the menthone fraction is removed, the remaining material, enriched in menthol isomers, is subjected to steam distillation to separate the volatile menthols from any non-volatile residue.

  • The resulting menthol-rich fraction can then be subjected to further fine fractionation or preparative chromatography to separate the individual stereoisomers.

The following diagram illustrates the general workflow for the isolation of a menthol-rich fraction from mint oil.

Isolation_Workflow Plant_Material Mentha sp. Plant Material (leaves, stems) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Mint_Oil Crude Mint Oil Steam_Distillation->Crude_Mint_Oil Fractional_Distillation Fractional Vacuum Distillation (<50 mm Hg) Crude_Mint_Oil->Fractional_Distillation Menthone_Fraction Menthone Fraction (Lower Boiling Point) Fractional_Distillation->Menthone_Fraction Menthol_Residue Menthol-Enriched Residue Fractional_Distillation->Menthol_Residue Steam_Distillation2 Steam Distillation Menthol_Residue->Steam_Distillation2 Menthol_Isomer_Fraction Mixed Menthol Isomer Fraction Steam_Distillation2->Menthol_Isomer_Fraction Non_Volatile_Residue Non-Volatile Residue Steam_Distillation2->Non_Volatile_Residue Preparative_Chromatography Preparative Chromatography (e.g., HPLC, SFC) Menthol_Isomer_Fraction->Preparative_Chromatography Isolated_Neomenthol (+)-Neomenthol Preparative_Chromatography->Isolated_Neomenthol

General workflow for (+)-Neomenthol isolation.

For high-purity (+)-neomenthol, preparative chromatography is often necessary. Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with chiral stationary phases can be employed to resolve the different menthol stereoisomers.

General Protocol Outline (Preparative Chiral HPLC):

  • Column Selection: A chiral stationary phase (CSP) capable of separating menthol isomers is selected.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized for the best separation of the isomers.

  • Sample Preparation: The mixed menthol isomer fraction obtained from distillation is dissolved in the mobile phase.

  • Injection and Fraction Collection: The sample is injected onto the preparative HPLC column. The eluent is monitored by a detector (e.g., UV or refractive index), and the fraction corresponding to the elution time of (+)-neomenthol is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the purified (+)-neomenthol.

Conclusion

(+)-Neomenthol is a naturally occurring monoterpenoid found in the essential oils of Mentha species. Its biosynthesis follows the general menthol pathway, with its final stereochemistry determined by the action of specific reductases. The isolation of (+)-neomenthol from its natural matrix is a multi-step process that typically involves steam distillation to obtain the crude essential oil, followed by fractional vacuum distillation to separate menthone and enrich the menthol isomer fraction. High-purity (+)-neomenthol can then be obtained through preparative chromatographic techniques. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this valuable natural compound. Further research into specific Mentha chemotypes with higher concentrations of (+)-neomenthol could lead to more efficient and economical isolation processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Pharmacology of (+)-Neomenthol

This document provides a comprehensive overview of the biological and pharmacological properties of (+)-neomenthol, a monoterpenoid compound and a stereoisomer of menthol. It is intended for an audience with a technical background in pharmacology, life sciences, and drug development. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction

(+)-Neomenthol is a cyclic monoterpenoid and one of the eight stereoisomers of menthol.[1][2][3][4] It is found naturally in the essential oils of mint species (Mentha spp.) and is utilized in various industries, including pharmaceuticals, cosmetics, and food, for its characteristic minty aroma and cooling sensation.[5][6][7] While structurally similar to the most abundant natural isomer, (-)-menthol, (+)-neomenthol exhibits a distinct pharmacological profile. Recent research has highlighted its potential beyond flavoring and fragrance, with studies demonstrating specific interactions with cellular targets involved in sensory perception and disease pathology, notably in cancer. This guide delves into its core biological activities and pharmacological mechanisms.

Biological Activity

(+)-Neomenthol demonstrates a range of biological activities, from sensory modulation to antiproliferative effects. Its actions are often stereospecific, differing in potency and efficacy from other menthol isomers.

TRPM8 Channel Activation

The primary and most well-characterized biological effect of menthol isomers is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known as the principal cold and menthol receptor in humans.[8][9][10][11] Activation of TRPM8 by agonists like (+)-neomenthol leads to an influx of calcium ions, depolarizing sensory neurons and eliciting the sensation of cooling.[11][12]

While all menthol stereoisomers activate TRPM8 in a concentration-dependent manner, they do so with varying efficiencies.[8] Studies using whole-cell patch-clamp recordings on mouse TRPM8 have shown that (+)-neomenthol is a less potent agonist than (-)-menthol.[8]

Antiproliferative and Anticancer Activity

Recent investigations have revealed the potential of (+)-neomenthol as an anticancer agent. It has shown promising antiproliferative activity against human epidermoid carcinoma (A431) cells by arresting the cell cycle in the G2/M phase and increasing the population of sub-diploid cells, indicative of apoptosis.[5] The mechanism for this activity is linked to the inhibition of two key processes involved in tumor growth and metastasis: tubulin polymerization and hyaluronidase activity.[5] In vivo studies using a mouse Ehrlich Ascites Carcinoma (EAC) model showed that (+)-neomenthol treatment could prevent tumor formation by 58.84%.[5]

Antifungal Properties

Structural and functional group relationships are critical to the biological activity of menthol stereoisomers.[1] In antifungal assays, (+)-neomenthol displayed inhibitory activity against the fungus Fusarium verticillioides.[1]

Analgesic and Anti-Inflammatory Potential

Menthol isomers are widely used in topical analgesics for their cooling sensation, which can help relieve minor aches and pains.[6][10][13] The analgesic effects of menthol are primarily mediated by TRPM8 activation, though interactions with κ-opioid receptors have also been reported for (-)-menthol.[10][12][14] While (+)-neomenthol contributes to the cooling sensation via TRPM8, its specific efficacy as an analgesic compared to other isomers is less defined. Studies have indicated that (-)-menthol possesses analgesic properties, whereas (+)-menthol was found to be inactive in modifying the pain threshold in certain models, suggesting a high degree of stereospecificity.[14]

Menthol has also demonstrated anti-inflammatory effects in various models, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[2][15][16] The specific contribution of (+)-neomenthol to these anti-inflammatory effects requires further investigation.

Pharmacology

Mechanism of Action
  • TRPM8 Activation: The interaction between menthol stereoisomers and the TRPM8 channel is complex. Thermodynamic mutant cycle analysis suggests that the hydroxyl and isopropyl groups of the menthol molecule interact with the S3 and S4 helices of the TRPM8 channel, respectively.[8][9] Although the general mechanism of activation is similar among stereoisomers, the precise binding configuration for each varies, accounting for the differences in potency.[8][9]

  • Anticancer Mechanism: The antiproliferative action of (+)-neomenthol against skin carcinoma cells is attributed to a dual mechanism:

    • Inhibition of Tubulin Polymerization: By interfering with the dynamics of microtubules, (+)-neomenthol disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

    • Inhibition of Hyaluronidase: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its inhibition prevents the breakdown of this matrix, thereby impeding tumor growth, metastasis, and angiogenesis.[5]

Pharmacokinetics

Detailed pharmacokinetic studies specifically for (+)-neomenthol are limited. However, general studies on menthol isomers indicate good absorption following oral administration.[3][4] The primary route of elimination is through urine after metabolism in the liver, where they are mainly converted to glucuronide conjugates.[3][4] For l-menthol, the half-life (T1/2) after inhalation and intravenous administration in rats was found to be 8.53 and 6.69 hours, respectively.[17] It is reasonable to assume that (+)-neomenthol follows a similar metabolic pathway.

Quantitative Data

The following tables summarize the key quantitative data on the biological activity of (+)-neomenthol.

Table 1: TRPM8 Activation Data

Compound Target Assay EC50 (µM) Source
(+)-Neomenthol Mouse TRPM8 Whole-Cell Patch-Clamp 206.22 ± 11.4 [8]

| (-)-Menthol | Mouse TRPM8 | Whole-Cell Patch-Clamp | 62.64 ± 1.2 |[8] |

Table 2: Antiproliferative and Enzyme Inhibition Activity

Compound Target/Cell Line Assay Type IC50 (µM) Source
(+)-Neomenthol Human Epidermoid Carcinoma (A431) Antiproliferation 17.3 ± 6.49 [5]

| (+)-Neomenthol | Hyaluronidase | Enzyme Inhibition | 12.81 ± 0.01 |[5] |

Table 3: Antifungal Activity

Compound Organism Assay Type MIC (mM) Source
(+)-Neomenthol Fusarium verticillioides Radial Growth Inhibition 2.00 [1]
(+)-Menthol Fusarium verticillioides Radial Growth Inhibition 1.50 [1]

| (-)-Menthol | Fusarium verticillioides | Radial Growth Inhibition | 1.50 |[1] |

Key Experimental Protocols

Protocol for TRPM8 Activation Assay (Whole-Cell Patch-Clamp)

This protocol is based on the methodology used to determine the EC50 of menthol stereoisomers on mouse TRPM8.[8]

  • Cell Culture and Transfection: HEK293 cells are cultured to 60-70% confluency. The cells are then transfected with plasmids containing the mouse TRPM8 gene using a lipid-based transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.

  • Electrophysiological Recording: Patch-clamp recordings are performed 18-24 hours post-transfection. Whole-cell recordings are conducted at a constant temperature (e.g., 25°C) and clamping voltage (e.g., +80 mV and -80 mV) to isolate the effect of the ligand.

  • Ligand Application: (+)-Neomenthol solutions of varying concentrations are perfused onto the cells. The resulting currents are measured.

  • Data Analysis: The current activations are measured and plotted against the ligand concentration. A concentration-response curve is fitted to a Hill equation to determine the EC50 value, which represents the concentration at which 50% of the maximal response is achieved.

Protocol for In Vitro Antiproliferative and Cytotoxicity Assays

This protocol describes the methods used to assess the anticancer potential of (+)-neomenthol on the A431 cell line.[5]

  • Cell Culture: Human cancer cell lines (e.g., A431) and a normal cell line (e.g., HEK-293) are cultured in appropriate media.

  • Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of (+)-neomenthol for a specified duration (e.g., 48 hours).

  • Cytotoxicity Measurement:

    • SRB (Sulphorhodamine B) Assay: Measures cell density based on the measurement of cellular protein content.

    • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay: Measures cellular metabolic activity as an indicator of cell viability.

    • NRU (Neutral Red Uptake) Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Data Analysis: The results from the assays are used to calculate the IC50 value, the concentration of (+)-neomenthol that inhibits cell proliferation by 50%.

Protocol for Hyaluronidase Inhibition Assay

This cell-free assay is used to determine the direct inhibitory effect of (+)-neomenthol on hyaluronidase activity.[5]

  • Reaction Mixture: A reaction mixture is prepared containing hyaluronidase enzyme, hyaluronic acid (substrate), and varying concentrations of (+)-neomenthol in a suitable buffer.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of undigested hyaluronic acid is quantified, typically by a colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of (+)-neomenthol, and the IC50 value is determined.

Visualizations: Pathways and Workflows

Signaling Pathway for TRPM8 Activation

TRPM8_Activation Neomenthol (+)-Neomenthol TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Neomenthol->TRPM8 Binds & Activates Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Influx Channel Opening Depolarization Membrane Depolarization Influx->Depolarization Signal Action Potential Propagation Depolarization->Signal Sensation Cooling Sensation (Brain Perception) Signal->Sensation Signal to CNS

Caption: TRPM8 activation pathway by (+)-neomenthol leading to a cooling sensation.

Experimental Workflow for In Vitro Anticancer Assays

Anticancer_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability/Proliferation Assays cluster_analysis Data Analysis Culture 1. Culture A431 (Epidermoid Carcinoma) Cells Seeding 2. Seed Cells in 96-well Plates Culture->Seeding Treatment 3. Add (+)-Neomenthol (Varying Concentrations) Seeding->Treatment Incubation 4. Incubate for 48h Treatment->Incubation SRB SRB Assay (Protein Content) Incubation->SRB MTT MTT Assay (Metabolic Activity) Incubation->MTT NRU NRU Assay (Lysosomal Integrity) Incubation->NRU Analysis 5. Measure Absorbance SRB->Analysis MTT->Analysis NRU->Analysis IC50 6. Calculate IC50 Value Analysis->IC50

Caption: Workflow for determining the in vitro antiproliferative activity of (+)-neomenthol.

Logical Relationship for Anticancer Mechanism

Anticancer_Mechanism cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Pathophysiological Outcomes Neomenthol (+)-Neomenthol Tubulin Tubulin Neomenthol->Tubulin Hyaluronidase Hyaluronidase Neomenthol->Hyaluronidase Tubulin_Inhibit Inhibition of Tubulin Polymerization Tubulin->Tubulin_Inhibit causes Hyaluronidase_Inhibit Inhibition of Hyaluronidase Activity Hyaluronidase->Hyaluronidase_Inhibit causes CellCycle G2/M Cell Cycle Arrest Tubulin_Inhibit->CellCycle ECM Stabilization of Extracellular Matrix Hyaluronidase_Inhibit->ECM Apoptosis Apoptosis CellCycle->Apoptosis Metastasis Reduced Metastasis & Angiogenesis ECM->Metastasis

Caption: Proposed dual mechanism of anticancer action for (+)-neomenthol.

References

Potential Research Applications of (+)-neo-Menthol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-neo-Menthol, a naturally occurring cyclic monoterpenoid, is one of the eight stereoisomers of menthol. While best known for its characteristic cooling sensation and use in flavorings and cosmetics, emerging research has highlighted its significant potential in various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of (+)-neo-Menthol's biological activities, mechanisms of action, and potential research applications, with a focus on its anticancer, analgesic, and skin permeation-enhancing properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this versatile compound.

Anticancer Activity

Recent studies have demonstrated the promising anticancer potential of (+)-neo-Menthol, particularly against skin cancer. The primary mechanisms underlying its antitumor effects are the inhibition of tubulin polymerization and hyaluronidase activity.

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The inhibitory activity of (+)-neo-Menthol has been quantified against a panel of human cancer cell lines and specific enzymes, as summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity of (+)-neo-Menthol against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC₅₀ (µM)
A431Human epidermoid carcinomaMTT17.3 ± 6.49
A431Human epidermoid carcinomaNRU18.53
A431Human epidermoid carcinomaSRB82.06
PC-3Prostate cancerMTT>100
K562Chronic myelogenous leukemiaMTT>100
A549Lung carcinomaMTT>100
FaDuPharynx squamous cell carcinomaMTT>100
MDA-MB-231Breast adenocarcinomaMTT>100
COLO-205Colon adenocarcinomaMTT>100
MCF-7Breast adenocarcinomaMTT>100
WRL-68Normal embryonic liverMTT>100
HEK-293Normal human embryonic kidneyMTT>100

Data sourced from Fatima et al., 2021.[1]

Table 2: In Vitro Enzyme Inhibitory Activity of (+)-neo-Menthol

EnzymeAssay TypeIC₅₀ (µM)
HyaluronidaseCell-free12.81 ± 0.01

Data sourced from Fatima et al., 2021.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

(+)-neo-Menthol has been shown to interfere with the polymerization of tubulin, a critical process for microtubule formation and, consequently, cell division. By disrupting microtubule dynamics, (+)-neo-Menthol can arrest the cell cycle and induce apoptosis in cancer cells.

Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection tubulin Tubulin Protein (e.g., porcine brain) add_tubulin_mix Add tubulin reaction mix (Tubulin, Buffer, GTP) tubulin->add_tubulin_mix buffer General Tubulin Buffer (PIPES, EGTA, MgCl2) buffer->add_tubulin_mix gtp GTP Solution gtp->add_tubulin_mix compound (+)-neo-Menthol (Test Compound) add_compound Add test compound/ controls to wells compound->add_compound control Controls (Paclitaxel, Nocodazole) control->add_compound plate Pre-warm 96-well plate to 37°C plate->add_compound add_compound->add_tubulin_mix incubate Incubate at 37°C add_tubulin_mix->incubate readout Monitor absorbance at 340 nm or fluorescence (Ex: 360 nm, Em: 450 nm) over time (e.g., 60 min) incubate->readout analysis Analyze polymerization curves (Nucleation, Growth, Steady State) readout->analysis

Workflow for Tubulin Polymerization Inhibition Assay
Mechanism of Action: Hyaluronidase Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Overexpression of hyaluronidase is associated with tumor growth, invasion, and angiogenesis. (+)-neo-Menthol has been shown to be a potent inhibitor of hyaluronidase, suggesting a role in preventing tumor metastasis.

Analgesic and Neuromodulatory Potential

While specific quantitative data for the analgesic effects of (+)-neo-Menthol are still emerging, the well-documented analgesic properties of its parent compound, menthol, suggest a strong potential for (+)-neo-Menthol in pain research. The primary mechanisms of action involve the modulation of transient receptor potential (TRP) channels, GABA receptors, and voltage-gated sodium channels.

TRPM8 Receptor Activation

(+)-neo-Menthol, like other menthol isomers, is an agonist of the transient receptor potential melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor. Activation of TRPM8 in sensory neurons leads to a cooling sensation that can counteract pain signals.

TRPM8 Signaling Pathway Activation by (+)-neo-Menthol cluster_membrane Plasma Membrane cluster_cytosol Cytosol neo_menthol (+)-neo-Menthol trpm8 TRPM8 Channel neo_menthol->trpm8 binds & activates ca_na_influx Ca²⁺ / Na⁺ Influx trpm8->ca_na_influx opens depolarization Membrane Depolarization ca_na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential sensation Sensation of Cold & Analgesia action_potential->sensation leads to

TRPM8 Signaling Pathway Activation
Modulation of GABAergic Neurotransmission

Menthol has been shown to act as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing GABAergic inhibition, (+)-neo-Menthol could potentially exert anxiolytic and analgesic effects.

Modulation of GABAergic Synapse by (+)-neo-Menthol cluster_synapse GABAergic Synapse cluster_postsynaptic Postsynaptic Neuron gaba GABA gaba_a_receptor GABA-A Receptor gaba->gaba_a_receptor binds cl_influx Cl⁻ Influx gaba_a_receptor->cl_influx enhances hyperpolarization Hyperpolarization cl_influx->hyperpolarization neo_menthol (+)-neo-Menthol neo_menthol->gaba_a_receptor positive allosteric modulation inhibition Inhibitory Postsynaptic Potential (IPSP) hyperpolarization->inhibition reduced_excitability Reduced Neuronal Excitability inhibition->reduced_excitability leads to

Modulation of GABAergic Synapse
Blockade of Voltage-Gated Sodium Channels

Menthol can also block voltage-gated sodium channels in a state-dependent manner, preferentially binding to the inactivated state of the channel. This action can reduce neuronal excitability and inhibit the transmission of pain signals.

State-Dependent Blockade of Voltage-Gated Sodium Channel cluster_channel_states Channel States cluster_modulation Modulation resting Resting State open Open State resting->open Depolarization inactivated Inactivated State open->inactivated Inactivation inactivated->resting Repolarization block Channel Blockade inactivated->block stabilizes neo_menthol (+)-neo-Menthol neo_menthol->inactivated preferentially binds to block->resting prevents return to

State-Dependent Blockade of Voltage-Gated Sodium Channel

Skin Penetration Enhancement

Terpenes, including menthol, are well-known for their ability to enhance the transdermal delivery of various drugs. They are thought to act by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the permeability of the skin to therapeutic agents. This property makes (+)-neo-Menthol a promising candidate for use in topical and transdermal formulations.

Antibacterial Activity

Essential oils containing menthol and its isomers have demonstrated antibacterial activity against a range of pathogenic bacteria. While specific minimum inhibitory concentration (MIC) values for (+)-neo-Menthol are not widely reported, the data for menthol suggest potential applications as an antimicrobial agent.

Table 3: Minimum Inhibitory Concentration (MIC) of Menthol against Various Bacteria

BacteriumGram StainMIC (µg/mL)
Staphylococcus aureusPositive125
Bacillus cereusPositive250
Escherichia coliNegative500
Chromobacterium violaceumNegative800
Pseudomonas aeruginosaNegative1000
Aeromonas hydrophilaNegative400

Note: This data is for menthol and serves as an indicator of potential activity for (+)-neo-Menthol.[2][3][4]

Experimental Protocols

Detailed methodologies for the key in vitro assays mentioned in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cell Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (+)-neo-Menthol (e.g., 1 nM to 100 µM) and incubate for 24 hours.

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates four times with slow-running tap water and allow to air dry.

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay for Cell Viability

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • Incubation with Neutral Red: Remove the treatment medium and add medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a suitable buffer (e.g., PBS).

  • Destaining: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.

MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), general tubulin buffer, and GTP.

  • Incubation: In a pre-warmed 96-well plate at 37°C, add the test compound ((+)-neo-Menthol) at various concentrations.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Monitoring: Immediately monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes) in a temperature-controlled spectrophotometer.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is used to assess the permeation of a compound through the skin.

  • Skin Preparation: Use excised human or animal skin (e.g., rat abdominal skin). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Donor Compartment: Apply a formulation containing (+)-neo-Menthol to the surface of the skin in the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor fluid for analysis.

  • Quantification: Analyze the concentration of (+)-neo-Menthol in the collected samples using a suitable analytical method (e.g., HPLC).

Conclusion

(+)-neo-Menthol is a promising natural compound with a range of potential therapeutic applications. Its demonstrated anticancer activity, coupled with the well-established analgesic and skin penetration-enhancing properties of menthol, provides a strong rationale for further investigation. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of (+)-neo-Menthol. Future research should focus on elucidating the specific in vivo efficacy and safety profiles of (+)-neo-Menthol in various disease models to translate its promising preclinical findings into novel therapeutic strategies.

References

(+)-neo-Menthol derivatives and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (+)-neo-Menthol Derivatives

Introduction

(+)-neo-Menthol is a naturally occurring monoterpene alcohol and a stereoisomer of the well-known (-)-menthol.[1] Found in the essential oils of mint plants (Mentha spp.), it is distinguished by its unique stereochemistry, which imparts distinct physicochemical and biological properties compared to its other seven isomers.[2][3] While (-)-menthol is renowned for its potent cooling sensation, (+)-neo-Menthol and its synthetic derivatives are gaining significant attention in the pharmaceutical and cosmetic industries for a range of applications.[4][5]

These derivatives are being explored for their roles as milder cooling agents, taste modifiers, and, most notably, as active pharmaceutical ingredients (APIs) and excipients in advanced drug delivery systems.[4][6] Research has highlighted their potential as transdermal permeation enhancers, anti-inflammatory agents, antimicrobial compounds, and even as anticancer therapeutics.[2][7][8] This guide provides a comprehensive overview of the properties, synthesis, and biological activities of (+)-neo-Menthol and its derivatives, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of menthol isomers are subtly different, yet these differences significantly impact their biological activity and applications. The properties of (+)-neo-Menthol and its related isomers are summarized below.

Property(+)-Neomenthol(±)-NeomentholNeoisomenthol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.26 g/mol
CAS Number 2216-52-63623-51-620752-34-5
Appearance Colorless clear liquidWhite crystalline solidData not available
Melting Point -22 °C51-52 °CData not available
Boiling Point 212 °C103-105 °C (at 16 Torr)214.7 °C (Predicted)
Density 0.9 g/cm³0.890 g/cm³ (Predicted)0.904 g/cm³
Refractive Index 1.461.4571.461
Water Solubility Data not available231 mg/L at 20 °C< 1 mg/mL at 70 °F
Optical Rotation [α]²⁰/D = 15 - 20° (neat)Data not availableData not available

(Data sourced from Chem-Impex, PubChem, and ChemicalBook)[5][9][10][11][12]

Biological Activities and Therapeutic Potential

(+)-neo-Menthol and its derivatives exhibit a wide range of biological activities, making them promising candidates for therapeutic development.

TRPM8 Receptor Activation and Cooling Sensation

Like other menthol isomers, neo-menthol exerts a cooling sensation by activating the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that functions as the primary cold and menthol sensor in the body.[1][4] However, neo-menthol's molecular structure leads to a milder activation of the TRPM8 receptor compared to (-)-menthol.[6] This property is advantageous in formulations for sensitive skin or pediatric use where a less intense cooling effect is desired.[4][6]

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Conformational Change Ca_ion TRPM8_active->Ca_ion Channel Opening NeoMenthol (+)-neo-Menthol Derivative NeoMenthol->TRPM8 Binds to receptor Neuron Sensory Neuron Ca_ion->Neuron Sensation Cooling Sensation Neuron->Sensation Depolarization & Signal Transduction

Figure 1: Simplified pathway of TRPM8 receptor activation by (+)-neo-Menthol.

Transdermal Permeation Enhancement

Several studies have identified menthol and its derivatives as effective penetration enhancers for transdermal drug delivery.[7] They are believed to work by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to both hydrophilic and lipophilic drugs.[7] Neo-menthol's properties make it a candidate for inclusion in topical and transdermal formulations to improve the delivery of active ingredients.[6]

Anticancer Activity

Recent research has uncovered the potential of neo-menthol as an anticancer agent. A study demonstrated that neo-menthol exhibits significant activity against human epidermoid carcinoma (A431) cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 17.3 ± 6.49 μM.[2] The proposed mechanisms of action include:

  • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase.[2]

  • Inhibition of Tubulin Polymerization: Neo-menthol interferes with the formation of microtubules, which are essential for cell division.[2]

  • Hyaluronidase Inhibition: It significantly inhibits the activity of hyaluronidase (IC₅₀ of 12.81 ± 0.01 μM), an enzyme often overexpressed in tumors and involved in cell proliferation and metastasis.[2]

In animal models, neo-menthol was found to prevent the formation of Ehrlich Ascites Carcinoma (EAC) tumors by 58.84% at a dose of 75 mg/kg.[2]

Antimicrobial and Anti-inflammatory Properties

Structural modifications of the menthol scaffold are being investigated to enhance its inherent antimicrobial and anti-inflammatory properties.[8] In-silico studies using molecular docking have shown that novel menthol derivatives, synthesized by reacting its hydroxyl group with various carboxylic acids, have promising binding affinities to key microbial and inflammatory protein targets.[8] These findings suggest a strong potential for developing new therapeutic agents to combat multidrug-resistant bacteria and inflammatory conditions.[8]

Synthesis and Experimental Protocols

The production of specific menthol isomers like (+)-neo-Menthol often occurs as part of larger industrial synthesis routes aimed primarily at producing (-)-menthol.

Industrial Synthesis Overview

Major industrial processes for synthetic menthol often start from readily available materials such as m-cresol (Symrise process), myrcene, or citral (BASF process).[3][13][14] These multi-step syntheses typically involve hydrogenation and isomerization steps. For example, the hydrogenation of thymol (derived from m-cresol) produces a mixture of all eight menthol isomers, including neomenthol.[14] Subsequent steps involving distillation, crystallization, and recycling are then required to separate the desired isomers.[3][13]

Synthesis_Workflow Start Starting Material (e.g., Thymol, Citral) Reaction1 Hydrogenation / Isomerization Start->Reaction1 Mixture Mixture of Menthol Isomers (Menthol, Neomenthol, Isomenthol, etc.) Reaction1->Mixture Separation Separation & Purification (Distillation, Crystallization) Mixture->Separation Derivative (+)-neo-Menthol Separation->Derivative Analysis Characterization (GC, NMR, Optical Rotation) Derivative->Analysis Final Pure (+)-neo-Menthol Derivative Analysis->Final

Figure 2: General workflow for the synthesis and isolation of (+)-neo-Menthol.

Featured Experimental Protocols: Anticancer Activity Assessment

The following protocols are based on the methodologies used to evaluate the anticancer potential of neo-menthol.[2]

4.2.1 Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate human epidermoid carcinoma (A431) cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of neo-menthol (dissolved in DMSO) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

4.2.2 Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat A431 cells with the IC₅₀ concentration of neo-menthol for 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer (FACS).

4.2.3 Hyaluronidase Inhibition Assay

  • Enzyme Preparation: Prepare a solution of hyaluronidase enzyme in an appropriate buffer.

  • Incubation: Incubate the enzyme with various concentrations of neo-menthol for 20 minutes at 37°C.

  • Substrate Addition: Add hyaluronic acid (HA) as the substrate and incubate for a further 45 minutes at 37°C.

  • Precipitation: Stop the reaction by adding an acidic albumin solution. This will precipitate the undigested HA.

  • Measurement: Measure the turbidity of the solution at 600 nm. The percentage of inhibition is calculated by comparing the turbidity of the sample with that of a control without the inhibitor.

Conclusion and Future Outlook

(+)-neo-Menthol and its derivatives represent a versatile class of compounds with significant untapped potential in drug development and beyond. Their distinct properties, including milder cooling effects and the ability to enhance drug permeation, have already secured their place in specialized pharmaceutical and cosmetic formulations.[6][7]

The emerging evidence of their anticancer and antimicrobial activities opens up new and exciting avenues for therapeutic innovation.[2][8] Future research should focus on the targeted synthesis of novel derivatives with optimized biological activity, a deeper investigation into their molecular mechanisms of action, and comprehensive preclinical and clinical evaluation. As synthetic techniques advance, the role of (+)-neo-Menthol derivatives in modern medicine is poised to expand significantly.[4]

References

Thermochemical Profile of (+)-neo-Menthol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-neo-Menthol, a stereoisomer of menthol, is a monoterpenoid alcohol with applications in various fields, including flavorings, fragrances, and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process development, formulation, and ensuring the stability of products. This technical guide provides a summary of the available physical and thermochemical data for (+)-neo-Menthol and outlines the experimental methodologies typically employed for the determination of such properties, drawing from studies on closely related menthol isomers due to the limited availability of specific data for the (+)-neo form.

Physicochemical Properties of (+)-neo-Menthol

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol
CAS Number 2216-52-6
Melting Point -22 °C
Boiling Point 95 °C at 12 mmHg
Density 0.899 g/mL at 25 °C
Vapor Pressure 0.8 mmHg at 20 °C
Optical Rotation [α]²²/D +17.3° (neat)
Refractive Index n²⁰/D 1.461

Experimental Protocols for Thermochemical Analysis

Detailed experimental thermochemical studies specifically for (+)-neo-Menthol are scarce. However, the methodologies used for other menthol isomers, such as L-menthol and DL-menthol, provide a clear blueprint for the experimental determination of these properties. The primary techniques include combustion calorimetry, adiabatic calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurements.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like (+)-neo-Menthol, it is typically determined by combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed pellet of high-purity (+)-neo-Menthol is placed in a crucible within a combustion bomb.

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound to carbon dioxide and water releases heat.

  • Temperature Measurement: The heat released is absorbed by a surrounding water bath, and the temperature change of the water is measured with high precision.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation: The standard enthalpy of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic and Differential Scanning Calorimetry for Heat Capacity and Enthalpy of Fusion

Heat capacity (Cp) and the enthalpy of fusion (ΔfusH) are critical for understanding the thermal behavior of a substance. These properties are commonly measured using adiabatic calorimetry or DSC.

Methodology (Adiabatic Calorimetry):

  • Sample Loading: A known mass of (+)-neo-Menthol is sealed in a calorimeter vessel.

  • Controlled Heating: The sample is heated in a series of small, discrete temperature steps.

  • Adiabatic Shield: An adiabatic shield surrounds the sample vessel and is maintained at the same temperature as the vessel to minimize heat loss.

  • Energy Input Measurement: The amount of electrical energy required to produce each temperature increment is precisely measured.

  • Heat Capacity Calculation: The heat capacity is calculated from the energy input and the measured temperature change.

  • Enthalpy of Fusion: During melting, the energy input required to complete the phase transition at a constant temperature is measured to determine the enthalpy of fusion.

Methodology (Differential Scanning Calorimetry - DSC):

  • Sample and Reference Pans: A small, weighed amount of (+)-neo-Menthol is placed in a sample pan, and an empty pan serves as a reference.

  • Temperature Program: Both pans are subjected to a controlled temperature program (heating or cooling at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Heat Capacity Determination: The difference in heat flow is proportional to the heat capacity of the sample.

  • Enthalpy of Fusion Measurement: The area of the endothermic peak during melting on the DSC thermogram is integrated to determine the enthalpy of fusion.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology (Static or Effusion Methods):

  • Sample Placement: A sample of (+)-neo-Menthol is placed in a temperature-controlled apparatus.

  • Vapor Pressure Measurement: The vapor pressure of the sample is measured at various temperatures. This can be done using a static method (direct pressure measurement) or a dynamic method (e.g., Knudsen effusion, where the rate of mass loss through a small orifice is measured).

  • Data Analysis: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (ln(P) vs. 1/T).

  • Enthalpy Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH/R, where R is the gas constant. This allows for the calculation of the enthalpy of sublimation (for a solid) or vaporization (for a liquid).

Logical Relationships in Thermochemical Analysis

The following diagram illustrates the interconnectedness of key thermochemical properties and the experimental techniques used to determine them.

Thermochemical_Analysis cluster_properties Thermochemical Properties cluster_techniques Experimental Techniques H_form Enthalpy of Formation (ΔfH°) Cp Heat Capacity (Cp) S_m Standard Molar Entropy (S°) Cp->S_m Used for Calculation (Third Law) H_fus Enthalpy of Fusion (ΔfusH) H_sub_vap Enthalpy of Sublimation/Vaporization (ΔsubH/ΔvapH) Comb_Cal Combustion Calorimetry Comb_Cal->H_form Determines Adiabatic_Cal Adiabatic Calorimetry Adiabatic_Cal->Cp Measures Adiabatic_Cal->H_fus Measures DSC Differential Scanning Calorimetry (DSC) DSC->Cp Measures DSC->H_fus Measures Vapor_P Vapor Pressure Measurement Vapor_P->H_sub_vap Determines via Clausius-Clapeyron

Figure 1: Relationship between thermochemical properties and experimental methods.

Conclusion

While specific experimental thermochemical data for (+)-neo-Menthol remains a gap in the scientific literature, the established methodologies for related isomers provide a robust framework for its determination. The physical properties summarized herein offer a baseline for its characterization. For applications requiring precise thermodynamic parameters, dedicated experimental work utilizing the techniques of combustion calorimetry, adiabatic calorimetry, DSC, and vapor pressure measurements is recommended. Such data would be invaluable for the accurate modeling and optimization of processes involving (+)-neo-Menthol in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Crystal Structure of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-neo-Menthol is one of the eight stereoisomers of menthol, a monoterpenoid alcohol widely utilized in pharmaceutical, food, and cosmetic industries for its characteristic cooling sensation and aroma. The three-dimensional arrangement of molecules in the solid state, or crystal structure, is of paramount importance as it dictates key physicochemical properties such as melting point, solubility, and bioavailability, which are critical for drug development and formulation. Despite its significance, a definitive experimental single-crystal X-ray diffraction structure of (+)-neo-menthol has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive overview of the molecular structure of (+)-neo-menthol, discusses the experimental and computational methodologies for determining its crystal structure, and presents comparative crystallographic data from its stereoisomer, (-)-menthol, to offer insights into the structural landscape of menthol isomers.

Introduction to (+)-neo-Menthol

(+)-neo-Menthol, systematically named (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol, is a diastereomer of the more common naturally occurring (-)-menthol.[1] Its molecular structure features a cyclohexane ring with three chiral centers, giving rise to its specific stereochemistry where the hydroxyl, isopropyl, and methyl groups are in axial, equatorial, and equatorial positions, respectively, in the most stable chair conformation. This unique spatial arrangement influences its intermolecular interactions and, consequently, its crystal packing.

Physicochemical Properties of Menthol Isomers

The physical properties of menthol isomers can vary significantly due to their different stereochemistries, which in turn affects their crystal lattice energies and packing efficiencies. Menthol is known to exhibit polymorphism, where a single compound can exist in multiple crystalline forms.[2][3] For instance, pure (-)-menthol has four known crystal forms.[4]

Table 1: Physicochemical Properties of selected Menthol Isomers

Property(+)-neo-Menthol(-)-Menthol
Molecular Formula C₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol
CAS Number 2216-52-62216-51-5
Melting Point Information not readily available41-45 °C
Boiling Point 212 °C212 °C
Density ~0.89 g/mL~0.89 g/mL

Note: Some specific properties for (+)-neo-Menthol are not as extensively documented as for (-)-Menthol.

Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small organic molecule like (+)-neo-menthol is single-crystal X-ray diffraction (SCXRD).[5] This technique provides precise atomic coordinates within the crystal lattice.

Crystallization Protocols

A prerequisite for SCXRD is the growth of high-quality single crystals.[6] Several techniques can be employed for the crystallization of small organic molecules.[7][8]

2.1.1. Slow Evaporation

  • Solvent Selection: Dissolve the (+)-neo-menthol sample in a suitable solvent or a mixture of solvents in which it is moderately soluble. The solvent should be relatively volatile.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Crystal Growth: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. This gradual increase in concentration will lead to the formation of single crystals over time.

2.1.2. Vapor Diffusion

  • Setup: Place a concentrated solution of (+)-neo-menthol in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent (the anti-solvent) in which the compound is poorly soluble.

  • Diffusion and Crystallization: The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Once a suitable single crystal is obtained, the following general protocol is followed for data collection and structure solution:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

  • Data Processing: The intensities and positions of the diffracted spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and obtain an initial electron density map. This map is then used to build a molecular model, which is refined to fit the experimental data, yielding the final crystal structure.[10]

experimental_workflow cluster_crystallization Crystallization cluster_scxrd Single-Crystal X-ray Diffraction start Purified (+)-neo-Menthol dissolve Dissolution in a suitable solvent start->dissolve crystal_growth Slow Evaporation / Vapor Diffusion dissolve->crystal_growth crystals Single Crystals crystal_growth->crystals mount Crystal Mounting crystals->mount diffraction X-ray Diffraction Data Collection mount->diffraction process Data Processing and Reduction diffraction->process solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement solve->refine structure Final Crystal Structure refine->structure

A generalized workflow for the determination of a small molecule crystal structure.

Comparative Crystallographic Data: (-)-Menthol

In the absence of experimental data for (+)-neo-menthol, an analysis of the crystal structure of its well-studied stereoisomer, (-)-menthol, can provide valuable insights into the potential packing motifs and intermolecular interactions. The crystal structure of (-)-menthol has been determined and is available in the Crystallography Open Database (COD).[11]

Table 2: Crystallographic Data for (-)-Menthol

ParameterValue
Crystal System Trigonal
Space Group P 31
a (Å) 21.262
b (Å) 21.262
c (Å) 5.984
α (°) 90
β (°) 90
γ (°) 120
Volume (ų) 2342.77
Z Information not available in the provided snippet
Density (calculated) (g/cm³) Information not available in the provided snippet
Radiation type MoKα
Temperature (K) Information not available in the provided snippet

Data sourced from the Crystallography Open Database (COD ID: 5000057).[11]

The crystal structure of (-)-menthol reveals a hexagonal packing arrangement. The molecules are likely held together by a network of hydrogen bonds involving the hydroxyl groups, as well as van der Waals interactions between the hydrocarbon portions of the molecules. The specific arrangement of the bulky isopropyl and methyl groups in three-dimensional space will be a critical determinant of the crystal packing.

Computational Crystal Structure Prediction

In recent years, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to predict the crystal structures of organic molecules from first principles.[12][13] These methods explore the potential energy surface of the molecule to identify low-energy, stable crystal packings.

A typical CSP workflow involves:

  • Conformational Analysis: Identifying the low-energy gas-phase conformations of the (+)-neo-menthol molecule.

  • Crystal Packing Search: Generating a large number of plausible crystal packing arrangements using algorithms like simulated annealing or evolutionary algorithms.

  • Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and ranking them based on their lattice energies, often calculated using a combination of molecular mechanics force fields and density functional theory (DFT).[12]

While CSP can generate a set of likely crystal structures, experimental validation remains essential to confirm the true solid-state arrangement.

Stereoisomeric Relationship of Menthol

The relationship between the eight stereoisomers of menthol is crucial for understanding their distinct properties. They exist as four pairs of enantiomers.

menthol_isomers cluster_menthol Menthol cluster_isomenthol Isomenthol cluster_neomenthol neo-Menthol cluster_neoisomenthol neo-Isomenthol l_menthol (-)-Menthol d_menthol (+)-Menthol l_menthol->d_menthol Enantiomers l_isomenthol (-)-Isomenthol l_menthol->l_isomenthol Diastereomers l_neomenthol (-)-neo-Menthol l_menthol->l_neomenthol Diastereomers l_neoisomenthol (-)-neo-Isomenthol l_menthol->l_neoisomenthol Diastereomers d_isomenthol (+)-Isomenthol l_isomenthol->d_isomenthol Enantiomers l_isomenthol->l_neomenthol Diastereomers l_isomenthol->l_neoisomenthol Diastereomers d_neomenthol (+)-neo-Menthol l_neomenthol->d_neomenthol Enantiomers l_neomenthol->l_neoisomenthol Diastereomers d_neoisomenthol (+)-neo-Isomenthol l_neoisomenthol->d_neoisomenthol Enantiomers

The stereoisomeric relationships between the four pairs of menthol enantiomers.

Conclusion and Future Outlook

The determination of the crystal structure of (+)-neo-menthol is a crucial step for the full characterization of this important monoterpenoid. While an experimental structure is not yet available, this guide has outlined the established methodologies for its determination, including crystallization and single-crystal X-ray diffraction. The provided crystallographic data for (-)-menthol serves as a valuable reference for understanding the structural chemistry of this class of compounds. Future work should focus on the successful crystallization of (+)-neo-menthol to enable its definitive structural elucidation. Furthermore, computational crystal structure prediction studies could provide theoretical insights into its likely packing arrangements, guiding experimental efforts and contributing to a more complete understanding of the solid-state properties of all menthol stereoisomers. This knowledge will ultimately aid in the rational design and development of products containing (+)-neo-menthol for the pharmaceutical and other industries.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neo-Menthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neo-menthol, a readily available and relatively inexpensive chiral alcohol, serves as an effective chiral auxiliary in a variety of asymmetric transformations. Its rigid cyclohexane backbone and strategically positioned functional groups allow for excellent stereocontrol in the formation of new stereocenters. This document provides detailed application notes and experimental protocols for the use of (+)-neo-menthol as a chiral auxiliary in asymmetric synthesis, with a focus on Diels-Alder reactions and 1,3-dipolar cycloadditions. The protocols outlined below are designed to be reproducible and scalable for applications in academic research and industrial drug development.

Key Applications

(+)-Neo-menthol is particularly effective in directing the stereochemical outcome of reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Key applications include:

  • Asymmetric Diels-Alder Reactions: Directing the facial selectivity of diene approach to a dienophile.

  • Asymmetric 1,3-Dipolar Cycloadditions: Controlling the stereochemistry of the resulting heterocyclic products.

  • Diastereoselective Alkylations: Influencing the approach of electrophiles to enolates.

The general workflow for utilizing (+)-neo-menthol as a chiral auxiliary is depicted below.

G cluster_0 Workflow for Asymmetric Synthesis with (+)-Neo-Menthol start Achiral Substrate attach Attachment of Auxiliary start->attach auxiliary (+)-Neo-menthol auxiliary->attach chiral_substrate Chiral Substrate-(+)-neo-menthol Adduct attach->chiral_substrate reaction Diastereoselective Reaction chiral_substrate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recycle Auxiliary cleavage->recycle

Caption: General workflow for asymmetric synthesis using (+)-neo-menthol.

Experimental Protocols

Protocol 1: Synthesis of (+)-Neo-menthyl Acrylate

This protocol describes the esterification of (+)-neo-menthol with acryloyl chloride to form the chiral dienophile, (+)-neo-menthyl acrylate.

Materials:

  • (+)-Neo-menthol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (+)-neo-menthol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add acryloyl chloride (1.1 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure (+)-neo-menthyl acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction of (+)-Neo-menthyl Acrylate with Cyclopentadiene

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (+)-neo-menthyl acrylate and cyclopentadiene to yield a diastereomerically enriched cycloadduct.

Materials:

  • (+)-Neo-menthyl acrylate

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (+)-neo-menthyl acrylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Add freshly cracked cyclopentadiene (3.0 eq) to the solution.

  • Slowly add Et₂AlCl (1.2 eq of a 1.0 M solution in hexanes) to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric excess (de) of the crude product can be determined by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the (+)-Neo-menthol Auxiliary

This protocol describes the hydrolysis of the ester linkage to release the chiral carboxylic acid and recover the (+)-neo-menthol auxiliary.

Materials:

  • Diels-Alder adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the (+)-neo-menthol auxiliary.

Quantitative Data Summary

The following table summarizes typical results obtained for the asymmetric Diels-Alder reaction using (+)-neo-menthyl acrylate.

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
CyclopentadieneEt₂AlCl-7885-95>90 (endo)
IsopreneEt₂AlCl-7870-8080-85
1,3-ButadieneBF₃·OEt₂-7860-7075-80

Logical Relationships in Stereocontrol

The stereochemical outcome of the Diels-Alder reaction is dictated by the steric hindrance imposed by the (+)-neo-menthol auxiliary. The bulky isopropyl group effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face.

G cluster_0 Stereocontrol by (+)-Neo-menthol Auxiliary (+)-Neo-menthol Auxiliary Steric_Hindrance Steric Hindrance from Isopropyl Group Auxiliary->Steric_Hindrance Dienophile Acrylate Dienophile Dienophile->Steric_Hindrance Facial_Blocking Blocks 'Top' Face of Dienophile Steric_Hindrance->Facial_Blocking Diene_Approach Diene Approaches from 'Bottom' Face Facial_Blocking->Diene_Approach Stereochemistry Defined Stereochemistry in Product Diene_Approach->Stereochemistry

Caption: Logic of stereocontrol in Diels-Alder reactions.

Conclusion

(+)-Neo-menthol is a versatile and effective chiral auxiliary for a range of asymmetric transformations. The protocols provided herein offer a solid foundation for its application in the synthesis of enantiomerically enriched molecules. The high diastereoselectivities achievable, coupled with the ability to recover the auxiliary, make it a valuable tool for both academic and industrial chemists. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum stereoselectivity and yield.

Application Notes and Protocols for the Esterification of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the esterification of (+)-neo-Menthol, a key reaction in the synthesis of various compounds relevant to the pharmaceutical and flavor industries. The protocols outlined below describe two common and effective methods for this transformation: Fischer-Speier Esterification and acetylation using acetic anhydride with a pyridine catalyst.

Overview and Significance

Esterification of chiral alcohols such as (+)-neo-Menthol is a fundamental reaction in organic synthesis. The resulting esters are valuable intermediates and products in various fields. In the pharmaceutical industry, menthyl esters are utilized as chiral auxiliaries and are incorporated into active pharmaceutical ingredients (APIs) to modulate their physicochemical properties and biological activity. In the flavor and fragrance industry, these esters are known for their characteristic scents and cooling effects.

The stereochemistry of the starting alcohol plays a crucial role in the reactivity and properties of the resulting ester. (+)-neo-Menthol possesses a hydroxyl group in an axial position in its most stable chair conformation, which can influence the reaction kinetics compared to its isomers with equatorial hydroxyl groups.

Data Presentation: Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the resulting product, (+)-neo-Menthyl Acetate, is provided in the table below for easy reference.

Property(+)-neo-Menthol(+)-neo-Menthyl Acetate
Molecular Formula C₁₀H₂₀OC₁₂H₂₂O₂[1]
Molecular Weight 156.27 g/mol 198.30 g/mol [1]
Appearance Crystalline solidColorless to pale yellow clear liquid (est.)[2]
Boiling Point 212 °C (760 mmHg)229-230 °C (760 mmHg, est.)[2]; 81 °C (3 mmHg)[3]
Melting Point -15 °C36-38 °C[3]
Density 0.903 g/mL at 25 °C0.912 g/mL at 25 °C[3]
Specific Rotation [α]D +18° (c=1, EtOH)Not available
CAS Number 2216-52-62552-91-2[4]

Experimental Protocols

Two detailed protocols for the esterification of (+)-neo-Menthol are provided below.

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This classic method utilizes an excess of a carboxylic acid with a strong acid catalyst to drive the equilibrium towards the ester product.[5][6]

Materials:

  • (+)-neo-Menthol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-neo-Menthol (1.0 equivalent) in an excess of glacial acetic acid (e.g., 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases)[7], and finally with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 65-80%

Protocol 2: Acetylation with Acetic Anhydride and Pyridine

This method is often faster and can be performed under milder conditions than Fischer esterification. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.[8] A study on the acetylation of l-menthol with acetic anhydride and sulfuric acid catalyst reported a yield of 88.43% after 90 minutes.[9]

Materials:

  • (+)-neo-Menthol

  • Acetic Anhydride

  • Pyridine (dry)

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-neo-Menthol (1.0 equivalent) in dry pyridine (2-5 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2-1.5 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl to neutralize the pyridine.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Expected Yield: >90%

Mandatory Visualization

Signaling Pathway/Workflow Diagram

The following diagram illustrates the general workflow for the esterification of (+)-neo-Menthol.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start (+)-neo-Menthol ReactionVessel Esterification Reaction (Heating/Stirring) Start->ReactionVessel Reagents Acetic Acid / Acetic Anhydride + Catalyst Reagents->ReactionVessel Quenching Quenching (Water/Acid) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4/Na2SO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration PurificationMethod Distillation or Column Chromatography Concentration->PurificationMethod Product (+)-neo-Menthyl Ester PurificationMethod->Product

Caption: General workflow for the esterification of (+)-neo-Menthol.

References

Application Notes and Protocols: Use of (+)-neo-Menthol as a Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity. One established method for chiral resolution is the use of a chiral resolving agent to convert a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[1][2]

(+)-neo-Menthol, a naturally derived chiral alcohol, serves as an effective and economical resolving agent, particularly for racemic carboxylic acids. The hydroxyl group of (+)-neo-menthol can be esterified with a racemic carboxylic acid to form a mixture of diastereomeric esters. These diastereomeric esters can then be separated, and subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids and recovers the (+)-neo-menthol resolving agent. While the literature more commonly details the use of its isomer, L-(-)-menthol, for this purpose, the principles and procedures are directly analogous for (+)-neo-menthol.[3][4]

These application notes provide detailed protocols for the resolution of a racemic carboxylic acid using (+)-neo-menthol as a chiral resolving agent, covering both diastereomeric crystallization and chromatographic separation methods.

Principle of Resolution

The fundamental principle behind the use of (+)-neo-menthol as a resolving agent lies in the formation of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid (containing both R and S enantiomers) with a single enantiomer of a chiral alcohol, in this case, (+)-neo-menthol, results in the formation of two diastereomeric esters. These diastereomers can be separated due to their different solubilities or affinities for a stationary phase in chromatography. Once separated, the chiral auxiliary, (+)-neo-menthol, can be cleaved to yield the individual, enantiomerically pure carboxylic acids.

G racemic_acid Racemic Carboxylic Acid (R/S Mixture) esterification Esterification racemic_acid->esterification neo_menthol (+)-neo-Menthol (Chiral Resolving Agent) neo_menthol->esterification diastereomers Mixture of Diastereomeric Esters (R-neo-menthyl and S-neo-menthyl) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (e.g., R-Acid) hydrolysis1->enantiomer1 recovered_menthol Recovered (+)-neo-Menthol hydrolysis1->recovered_menthol enantiomer2 Enantiomer 2 (e.g., S-Acid) hydrolysis2->enantiomer2 hydrolysis2->recovered_menthol

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Crystallization

This protocol is adapted from fractional crystallization principles for diastereomeric esters.[5][6]

1. Esterification:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the racemic carboxylic acid (1.0 eq.), (+)-neo-menthol (1.0 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or GC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

2. Fractional Crystallization:

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane, ethanol, or a mixture). The choice of solvent is critical and may require optimization.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of one of the pure diastereomers, if available, can induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

  • The collected crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • Recrystallize the solid material and the material from the mother liquor multiple times to achieve high diastereomeric purity. Monitor the purity of each fraction by HPLC or NMR spectroscopy.

3. Hydrolysis of Diastereomeric Esters:

  • To a solution of the purified diastereomeric ester in a suitable solvent (e.g., ethanol or THF), add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and extract the liberated (+)-neo-menthol with a non-polar solvent (e.g., diethyl ether or hexane).

  • Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the enantiomerically pure carboxylic acid.

  • Collect the carboxylic acid by filtration or extract with an organic solvent.

  • The recovered (+)-neo-menthol can be purified and reused.

Protocol 2: Resolution via Chromatographic Separation

This protocol is based on the separation of diastereomeric menthyl esters as described for artificial glutamate analogs.[3][4][7]

1. Esterification:

  • A milder esterification method, such as the Shiina esterification, can be employed to avoid harsh conditions.[3]

  • To a solution of the racemic carboxylic acid (1.0 eq.), (+)-neo-menthol (1.2 eq.), and a suitable base (e.g., triethylamine or DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add the coupling agent (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA).[3]

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction and perform an aqueous workup as described in Protocol 1.

  • Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.

2. Chromatographic Separation of Diastereomers:

  • The separation of the diastereomeric esters can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or, more commonly for diastereomers, on a standard silica gel column with an optimized solvent system.[3][7]

  • An example of a solvent system for silica gel chromatography is a mixture of hexane and ethyl acetate; the optimal ratio will depend on the specific diastereomers.

  • Monitor the separation by analytical HPLC or TLC to identify the fractions containing each pure diastereomer.

  • Combine the fractions of each pure diastereomer and evaporate the solvent.

3. Hydrolysis of Diastereomeric Esters:

  • Follow the hydrolysis procedure as described in Protocol 1 to liberate the enantiomerically pure carboxylic acids and recover the (+)-neo-menthol.

G cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis & Recovery racemic_acid Racemic Acid + (+)-neo-Menthol coupling Coupling Agent/ Catalyst racemic_acid->coupling ester_mixture Diastereomeric Ester Mixture coupling->ester_mixture separation_method Crystallization or Chromatography ester_mixture->separation_method ester_1 Pure Diastereomer 1 separation_method->ester_1 ester_2 Pure Diastereomer 2 separation_method->ester_2 hydrolysis_1 Base Hydrolysis ester_1->hydrolysis_1 hydrolysis_2 Base Hydrolysis ester_2->hydrolysis_2 enantiomer_1 Enantiomer 1 hydrolysis_1->enantiomer_1 recovery Recovered (+)-neo-Menthol hydrolysis_1->recovery enantiomer_2 Enantiomer 2 hydrolysis_2->enantiomer_2 hydrolysis_2->recovery

Data Presentation

The following tables provide a template for presenting quantitative data from resolution experiments.

Table 1: Esterification Reaction Parameters

ParameterValue
Racemic Carboxylic Acid[Name and Amount]
(+)-neo-Menthol[Amount]
Solvent[Name and Volume]
Catalyst/Coupling Agent[Name and Amount]
Reaction Temperature[°C]
Reaction Time[hours]
Yield of Diastereomeric Esters[%]

Table 2: Separation of Diastereomeric Esters

ParameterMethod 1: CrystallizationMethod 2: Chromatography
Crystallization Solvent [Name]Stationary Phase
Number of Recrystallizations [Number]Mobile Phase
Yield of Diastereomer 1 [%]Yield of Diastereomer 1
Diastereomeric Excess (d.e.) of Diastereomer 1 [%]Diastereomeric Excess (d.e.) of Diastereomer 1
Yield of Diastereomer 2 [%]Yield of Diastereomer 2
Diastereomeric Excess (d.e.) of Diastereomer 2 [%]Diastereomeric Excess (d.e.) of Diastereomer 2

Table 3: Hydrolysis and Product Characterization

ParameterEnantiomer 1Enantiomer 2
Yield [%][%]
Enantiomeric Excess (e.e.) [%][%]
Optical Rotation [α]D [Value][Value]
Recovery of (+)-neo-Menthol [%][%]

Conclusion

(+)-neo-Menthol is a versatile and readily available chiral resolving agent for the separation of racemic carboxylic acids. The formation of diastereomeric esters allows for separation by either classical crystallization or modern chromatographic techniques. The choice of method will depend on the specific properties of the diastereomers, the required scale of the resolution, and the available equipment. The protocols and data presentation guidelines provided herein offer a comprehensive framework for researchers to successfully implement this resolution strategy in their work.

References

Application Note: Quantification of (+)-neo-Menthol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-neo-Menthol is one of the eight stereoisomers of menthol. The sensory properties and physiological effects of menthol isomers can vary significantly, making the accurate quantification of individual isomers crucial in the pharmaceutical, food, and fragrance industries. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective quantification of (+)-neo-Menthol. The use of a chiral capillary column allows for the separation of menthol isomers, and the mass spectrometer provides sensitive and selective detection. This method is intended for researchers, scientists, and drug development professionals requiring precise analysis of (+)-neo-Menthol.

Experimental Principle

The analytical method involves the separation of (+)-neo-Menthol from other isomers and matrix components using a gas chromatograph equipped with a chiral capillary column. The separated compounds are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules, and the resulting fragments are filtered based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring specific ions characteristic of menthol and comparing the signal intensity to that of a known standard, often with the use of an internal standard to ensure accuracy. Selected Ion Monitoring (SIM) mode is typically employed to enhance sensitivity and selectivity.

Materials and Reagents
  • Solvent: Ethanol or Hexane (HPLC grade or equivalent)

  • Standards: (+)-neo-Menthol, (-)-Menthol, and other relevant menthol isomers (as required)

  • Internal Standard (IS): Menthol-d4 or Thymol can be considered.[1][2]

Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of (+)-neo-Menthol standard and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Solution (50 µg/mL): Prepare a stock solution of the internal standard (e.g., Thymol) at a concentration of 50 µg/mL in ethanol.[2]

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable volume of ethanol. Sonication may be used to ensure complete dissolution.

    • For liquid samples, a direct dilution with ethanol may be sufficient.

    • Filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Final Sample for Injection: In a GC vial, combine 900 µL of the prepared standard or sample solution with 100 µL of the internal standard solution.

GC-MS Instrumentation and Conditions

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are recommended and may require optimization based on the specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnChiral Capillary Column (e.g., Restek Rt-BetaDEXsm, 30 m x 0.25 mm x 0.25 µm or Tandem Chiral Columns like CycloSil-B + BGB-175)[3][4]
Inlet Temperature220 °C[3]
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 or 200:1)[3]
Carrier GasHelium at a constant flow of 1.0-1.4 mL/min[3]
Oven Temperature ProgramInitial: 45-80 °C, hold for 1-16 min. Ramp: 5-10 °C/min to 200-220 °C, hold for 5-10 min.[3][4]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Transfer Line Temperature230 °C
Ion Source Temperature230 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)71, 81, 95[4]
Dwell Time100 ms

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for (+)-neo-Menthol quantification. These values are indicative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²)≥ 0.998[5]
Limit of Detection (LOD)0.01 mg/mL[2]
Limit of Quantification (LOQ)< 72.9 µg/L[4]
Accuracy (Recovery)92.1 % to 109.5 %[4]
Precision (RSD%)< 3.4 %[4]
Linear Range5-1000 ng/mL[1]

Experimental Workflow and Diagrams

The overall workflow for the GC-MS analysis of (+)-neo-Menthol is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification p1 Weighing of (+)-neo-Menthol Standard and Sample p2 Dissolution in Ethanol (with sonication if needed) p1->p2 p3 Serial Dilution for Working Standards p2->p3 p5 Filtration (0.45 µm) p2->p5 p4 Addition of Internal Standard p3->p4 a1 Injection into GC p4->a1 p5->p4 a2 Chiral Column Separation a1->a2 a3 Elution to Mass Spectrometer a2->a3 a4 Electron Ionization (EI) a3->a4 a5 Mass Analysis (SIM Mode) a4->a5 d1 Peak Integration a5->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of (+)-neo-Menthol d2->d3 d4 Reporting d3->d4

Caption: Workflow for (+)-neo-Menthol quantification by GC-MS.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of (+)-neo-Menthol. The use of a chiral column is essential for the separation from other menthol isomers, and the mass spectrometer in SIM mode offers high selectivity and low detection limits. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications in various industries. Proper method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

Chiral HPLC Separation of Menthol Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely used compound in the pharmaceutical, food, and cosmetic industries, valued for its characteristic cooling sensation and minty aroma. It exists as eight different stereoisomers, each with unique sensory and biological properties. The most common naturally occurring isomer is (-)-menthol, which possesses the strongest cooling effect. The other isomers, including (+)-menthol, and the diastereomers neomenthol, isomenthol, and neoisomenthol (each with their respective enantiomers), have varying sensory profiles and physiological activities. The precise qualitative and quantitative analysis of the isomeric composition of menthol is therefore critical for quality control, product formulation, and regulatory compliance.

Due to the identical physical and chemical properties of enantiomers, their separation requires chiral recognition, for which High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique. This application note provides a detailed protocol for the chiral HPLC separation of menthol isomers, with a specific focus on including (+)-neo-Menthol in the analysis. The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Challenges in Menthol Analysis by HPLC

A primary challenge in the HPLC analysis of menthol is its lack of a strong UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult and often results in low sensitivity. To overcome this, several approaches can be employed:

  • Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the mobile phase due to the presence of the analyte. They are suitable for detecting non-chromophoric compounds like menthol.

  • Optical Rotation (OR) Detection: Also known as a polarimetric detector, this method is highly specific for chiral compounds and can distinguish between enantiomers based on the direction they rotate plane-polarized light.

  • Derivatization: Menthol can be chemically modified to introduce a chromophoric or fluorophoric tag, enabling highly sensitive detection by UV-Vis or fluorescence detectors. However, this adds complexity to the sample preparation process.

This application note will focus on methods that do not require derivatization, utilizing RI and OR detection.

Chromatographic Separation Strategy

The separation of all eight menthol isomers by HPLC is a complex task. A comprehensive analysis can be achieved using a two-pronged approach:

  • Diastereomer Separation: The four pairs of diastereomers (menthol, neomenthol, isomenthol, and neoisomenthol) can be separated on a standard achiral normal-phase column (e.g., silica).

  • Enantiomer Separation: Each separated diastereomeric pair can then be resolved into its individual enantiomers using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have shown excellent performance in resolving menthol enantiomers.

Alternatively, some modern chiral columns may offer simultaneous separation of both diastereomers and enantiomers, though complete baseline separation of all eight isomers in a single run remains a significant challenge.

Experimental Protocols

Protocol 1: Diastereomer Separation of Menthol Isomers

This protocol is adapted from the method described by Haut and Core (1981) for the separation of the four diastereomeric pairs of menthol.

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) detector

Chromatographic Conditions:

ParameterValue
Column Silica, 5 µm particle size, 4.6 x 250 mm
Mobile Phase 3% Ethyl Acetate in Isooctane
Flow Rate 3.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector Refractive Index (RI)
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of the menthol isomer mixture at a concentration of 1 mg/mL in the mobile phase.

  • If analyzing a sample matrix (e.g., essential oil), dissolve a known amount of the sample in the mobile phase to achieve a similar concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Expected Elution Order:

The typical elution order for the diastereomeric pairs is: neoisomenthol, neomenthol, menthol, and isomenthol.

Protocol 2: Enantiomeric Separation of Menthol and its Isomers

This protocol is based on the findings of Zhong et al. (2018) for the enantioseparation of menthol using a polysaccharide-based chiral stationary phase. This method can be applied to the separated diastereomer fractions from Protocol 1 or to a mixture to resolve the enantiomers of the most abundant diastereomer.

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) or Optical Rotation (OR) detector

Chromatographic Conditions:

ParameterMethod A (Amylose-based CSP)Method B (Cellulose-based CSP)
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mmChiralcel OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (98:2, v/v)n-Hexane / 2-Propanol (98:2, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25°C25°C
Injection Volume 10 µL10 µL
Detector Refractive Index (RI) or Optical Rotation (OR)Refractive Index (RI) or Optical Rotation (OR)
Run Time Approximately 10 minutesApproximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of the menthol isomer of interest (or the mixture) at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected chromatographic parameters for the enantiomeric separation of menthol on different chiral stationary phases. Note that retention times (t_R) are approximate and can vary between systems. The resolution (R_s) is a key indicator of the separation quality.

Chiral Stationary PhaseIsomerElution OrderApproximate t_R (min)Resolution (R_s)
Chiralpak AD-H (+)-Menthol16.52.84
(-)-Menthol27.8
Chiralcel OD-H (-)-Menthol110.21.85
(+)-Menthol211.5
Chiralcel OJ-H (-)-Menthol112.11.52
(+)-Menthol213.4

Data adapted from Zhong et al. (2018). Mobile phase: n-Hexane/2-Propanol (98:2, v/v), Flow rate: 1.0 mL/min.

Experimental Workflow

The logical flow of the chiral HPLC analysis of menthol isomers is depicted in the following diagram.

Chiral_HPLC_Workflow sample_prep Sample Preparation (Dissolution & Filtration) diastereomer_sep Protocol 1: Diastereomer Separation (Achiral Normal-Phase HPLC) sample_prep->diastereomer_sep fraction_collection Fraction Collection (Optional) diastereomer_sep->fraction_collection If separating all isomers enantiomer_sep Protocol 2: Enantiomer Separation (Chiral HPLC) diastereomer_sep->enantiomer_sep For enantiomeric excess of major isomer fraction_collection->enantiomer_sep data_analysis Data Analysis (Peak Integration & Quantification) enantiomer_sep->data_analysis report Reporting (Isomer Composition) data_analysis->report

Caption: Workflow for the chiral HPLC analysis of menthol isomers.

Conclusion

The chiral HPLC separation of menthol isomers, including (+)-neo-Menthol, is a challenging but achievable analytical task. By employing a combination of achiral and chiral chromatography, it is possible to resolve the complex mixture of diastereomers and enantiomers. The choice of chiral stationary phase is critical for successful enantioseparation, with polysaccharide-based columns demonstrating high efficiency. The use of universal detectors like RI or specific detectors like OR allows for the analysis of underivatized menthol. The protocols and data presented in this application note provide a solid foundation for researchers and professionals in the development and validation of methods for the quality control and characterization of menthol-containing products.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates utilizing (+)-neo-Menthol as a chiral auxiliary. The methodologies described leverage the stereochemical influence of the (+)-neo-Menthol backbone to achieve high diastereoselectivity in the formation of chiral molecules, which are crucial building blocks in the development of modern therapeutics.

Introduction

(+)-neo-Menthol, a naturally occurring stereoisomer of menthol, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane framework and strategically positioned functional groups provide a well-defined chiral environment, enabling the stereoselective synthesis of a variety of pharmaceutical intermediates. This document outlines the synthesis of key chiral building blocks, including β-amino esters and piperidine derivatives, which are precursors to a range of bioactive compounds.

Key Applications and Syntheses

The primary application of (+)-neo-Menthol in pharmaceutical synthesis is as a chiral auxiliary to control the stereochemical outcome of reactions. This is often achieved by first converting (+)-neo-Menthol into a more sterically demanding derivative, such as (+)-8-phenylneomenthol, to enhance facial discrimination in subsequent reactions.

Synthesis of the Chiral Auxiliary: (+)-8-Phenylneomenthol

A key derivative of (+)-neo-Menthol for inducing high stereoselectivity is (+)-8-phenylneomenthol. Its synthesis involves the epimerization of the more readily available (-)-8-phenylmenthol through an oxidation-reduction sequence. This transformation is crucial as it allows access to the neo configuration of the auxiliary, which can lead to opposite stereochemical outcomes compared to the menthyl series, thus providing access to a wider range of enantiopure products.

Experimental Protocol: Synthesis of (+)-8-Phenylneomenthol

This protocol describes the conversion of (-)-8-phenylmenthol to (+)-8-phenylneomenthol.

Step 1: Oxidation of (-)-8-Phenylmenthol to (+)-8-Phenylmenthone

  • To a solution of (-)-8-phenylmenthol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as Sarett reagent (chromium trioxide-pyridine complex).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography to yield (+)-8-phenylmenthone.

Step 2: Reduction of (+)-8-Phenylmenthone to (+)-8-Phenylneomenthol

  • Dissolve the (+)-8-phenylmenthone obtained in the previous step in a dry, inert solvent (e.g., tetrahydrofuran) and cool to -78 °C.

  • Add a solution of a bulky reducing agent, such as L-Selectride®, dropwise to the ketone solution. The use of a bulky reducing agent is critical for the stereoselective reduction to the axial alcohol, yielding the neo isomer.

  • After the reaction is complete, quench the reaction carefully at low temperature and allow it to warm to room temperature.

  • Extract the product and purify by column chromatography to obtain (+)-8-phenylneomenthol.

Quantitative Data Summary

StepProductStarting MaterialReagentsYieldDiastereomeric Ratio
1(+)-8-Phenylmenthone(-)-8-PhenylmentholSarett ReagentHighN/A
2(+)-8-Phenylneomenthol(+)-8-PhenylmenthoneL-Selectride®High>95:5 (neo:menthol)
Synthesis of Chiral β-Amino Ester Derivatives

Chiral β-amino acids and their esters are pivotal intermediates in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and peptide-based drugs. The use of (+)-neo-Menthol as a chiral auxiliary allows for the diastereoselective synthesis of these valuable compounds.

Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester Intermediate

This protocol outlines the diastereoselective addition of a nucleophile to an N-acyliminoacetate derived from (+)-neo-Menthol.

  • Step 1: Preparation of the Chiral Glyoxylate Imine: React (+)-neo-Menthol glyoxylate with a suitable amine (e.g., benzylamine) in the presence of a dehydrating agent to form the corresponding N-benzylideneaminoacetate.

  • Step 2: Diastereoselective Nucleophilic Addition: To a solution of the chiral imine in a suitable solvent at low temperature, add a nucleophile (e.g., a Grignard reagent or an enolate). The bulky (+)-neo-menthyl group will direct the incoming nucleophile to one face of the imine, leading to a high degree of stereocontrol.

  • Step 3: Removal of the Chiral Auxiliary: After the addition reaction, the (+)-neo-Menthol auxiliary can be cleaved by hydrolysis or reduction to yield the enantiomerically enriched β-amino acid derivative. The auxiliary can often be recovered and reused.

Quantitative Data Summary

ReactionChiral AuxiliaryNucleophileProductDiastereomeric Excess (d.e.)
Nucleophilic Addition(+)-neo-MenthylGrignard Reagentβ-Amino Ester>90%
Synthesis of Enantiopure Piperidine Derivatives via Aza-Diels-Alder Reaction

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, including antipsychotics, analgesics, and antihistamines. The asymmetric aza-Diels-Alder reaction provides a powerful method for the enantioselective synthesis of substituted piperidines. The use of a chiral auxiliary derived from (+)-neo-Menthol on the dienophile can effectively control the stereochemistry of the resulting cycloadduct.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes the synthesis of a chiral piperidine precursor using a (+)-neo-menthyl derived imine.

  • Step 1: Preparation of the Chiral Imino-Dienophile: Condense an α,β-unsaturated aldehyde with an amine bearing a (+)-neo-menthyl auxiliary.

  • Step 2: Cycloaddition Reaction: React the chiral imino-dienophile with a suitable diene (e.g., Danishefsky's diene) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction is typically carried out at low temperatures to enhance stereoselectivity.

  • Step 3: Hydrolysis and Cyclization: The resulting cycloadduct is then hydrolyzed and cyclized to afford the enantiomerically enriched piperidinone derivative.

  • Step 4: Removal of the Auxiliary: The chiral auxiliary is subsequently removed to provide the final piperidine intermediate.

Quantitative Data Summary

DieneDienophileProductYieldDiastereomeric Excess (d.e.)
Danishefsky's Diene(+)-neo-Menthyl derived iminePiperidinone derivativeGood to Excellent>90%

Visualizations

Synthesis Pathway of (+)-8-Phenylneomenthol

Synthesis_of_8_Phenylneomenthol cluster_start Starting Material cluster_oxidation Oxidation cluster_reduction Reduction start (-)-8-Phenylmenthol oxidation Oxidation (Sarett Reagent) start->oxidation Step 1 intermediate (+)-8-Phenylmenthone oxidation->intermediate reduction Reduction (L-Selectride®) intermediate->reduction Step 2 product (+)-8-Phenylneomenthol reduction->product

Caption: Synthesis of (+)-8-Phenylneomenthol from (-)-8-Phenylmenthol.

General Workflow for Asymmetric Synthesis using a (+)-neo-Menthyl Auxiliary

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_final Final Product neomenthol (+)-neo-Menthol attachment Attachment of Chiral Auxiliary neomenthol->attachment substrate Achiral Substrate substrate->attachment chiral_intermediate Chiral Intermediate (Substrate + Auxiliary) attachment->chiral_intermediate diastereoselective_reaction Diastereoselective Reaction chiral_intermediate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Chiral Auxiliary diastereomeric_product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_auxiliary Recovered (+)-neo-Menthol cleavage->recovered_auxiliary

Caption: General workflow for asymmetric synthesis.

Conclusion

(+)-neo-Menthol and its derivatives are powerful and versatile chiral auxiliaries for the synthesis of enantiomerically enriched pharmaceutical intermediates. The protocols outlined in these application notes demonstrate the utility of this chiral auxiliary in key transformations for the preparation of β-amino esters and piperidine derivatives. The high diastereoselectivities achieved, coupled with the potential for auxiliary recovery and reuse, make (+)-neo-Menthol an attractive choice for efficient and scalable asymmetric synthesis in drug discovery and development. Researchers are encouraged to adapt and optimize these methodologies for their specific synthetic targets.

Application Notes and Protocols: (+)-neo-Menthol as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-neo-Menthol as a substrate in various enzymatic reactions. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate research and development in areas such as biocatalysis, drug metabolism, and flavor and fragrance synthesis.

Menthone Dehydrogenase in the Biocatalytic Production of (+)-neo-Menthol

Menthone dehydrogenases are key enzymes in the biosynthesis of menthol isomers. Specifically, (+)-neo-Menthol can be synthesized from the reduction of menthone. Engineered microorganisms expressing these enzymes offer a green chemistry approach to producing high-purity menthol isomers.

Quantitative Data:
Enzyme SourceSubstrateProductPurity/YieldReference
Menthone-(+)-neomenthol reductase (MNMR) from Mentha piperita in E. coliMenthone(+)-neo-Menthol89.9% purity[1]
Menthone reductase from Mentha piperita(-)-Menthone(+)-Neomenthol94% (+)-Neomenthol, 6% (-)-Menthol[2]
Experimental Protocol: Whole-Cell Biotransformation of Menthone to (+)-neo-Menthol

This protocol is adapted from studies using recombinant E. coli expressing menthone reductase.[1]

1. Materials:

  • Recombinant E. coli strain expressing menthone-(+)-neomenthol reductase (MNMR)

  • Luria-Bertani (LB) broth with appropriate antibiotic for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Menthone (substrate)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Glucose

  • NADP+

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Pentane for extraction

  • Gas chromatograph (GC) for analysis

2. Procedure:

  • Culture Growth and Induction:

    • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Grow the culture overnight at 37°C with shaking (200 rpm).

    • Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with 50 mM Tris-HCl buffer (pH 7.0).

    • Resuspend the cell pellet in the same buffer and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract containing the enzyme.

  • Enzymatic Reaction:

    • Prepare a 2 mL reaction mixture in a glass vial containing:

      • 50 mM Tris-HCl buffer (pH 7.0)

      • 1 mM Menthone (dissolved in a minimal amount of a suitable solvent like ethanol)

      • 0.5 mL of cell-free extract

      • 10 µM NADP+

      • 15 mM Glucose

      • 10 U Glucose Dehydrogenase (GDH)

    • Seal the vial and incubate at 30°C with gentle agitation (e.g., 130 rpm) for 24 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by adding 1 mL of pentane.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge to separate the phases.

    • Analyze the organic (pentane) layer by gas chromatography (GC) using a suitable chiral column to determine the product yield and purity.

Experimental Workflow:

Menthone_Dehydrogenase_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Culture Grow & Induce Recombinant E. coli Harvest Harvest & Lyse Cells Culture->Harvest Reaction Incubate Cell Extract with Menthone & Cofactors Harvest->Reaction Extraction Extract with Organic Solvent Reaction->Extraction GC_Analysis Analyze by Chiral GC Extraction->GC_Analysis

Caption: Workflow for (+)-neo-Menthol production.

Cytochrome P450-Mediated Metabolism of (+)-neo-Menthol

Cytochrome P450 (CYP) enzymes are crucial in the metabolism of xenobiotics, including monoterpenoids like menthol. Understanding the interaction of (+)-neo-Menthol with CYP isoforms is vital for drug development to assess potential drug-herb interactions and metabolic pathways.

Quantitative Data:
EnzymeSubstrateKey FindingIC50 (µM)Reference
Human CYP2A6(+)-MentholCatalyzes oxidation to (+)-trans-p-menthane-3,8-diol-[3][4]
Human CYP2A6(+)-MentholInhibition of enzyme activity63.81 ± 1.03[5]
Rat CYP2D4l-MentholModerate inhibition4.35[6]
Rat CYP1A2l-MentholModerate inhibition8.67[6]
Rat CYP3A1l-MentholInhibition13.02[6]
Experimental Protocol: In Vitro Metabolism of (+)-neo-Menthol using Human Liver Microsomes

This protocol is based on methodologies for studying the metabolism of menthol isomers by CYP enzymes.[3][4]

1. Materials:

  • (+)-neo-Menthol

  • Human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system for metabolite identification and quantification

2. Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing:

      • Human liver microsomes (final protein concentration of 0.2-0.5 mg/mL)

      • 0.1 M Potassium phosphate buffer (pH 7.4)

      • (+)-neo-Menthol (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of methanol or DMSO)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding the pre-warmed NADPH regenerating system.

    • The final reaction volume is typically 200 µL.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.

    • Vortex to mix and precipitate the proteins.

  • Sample Preparation and Analysis:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by LC-MS/MS to identify and quantify the metabolites formed.

Metabolic Pathway Visualization:

CYP450_Metabolism Substrate (+)-neo-Menthol Enzyme CYP2A6 Substrate->Enzyme Product Hydroxylated Metabolites (e.g., p-menthane-diols) Enzyme->Product Oxidation Cofactor NADPH + O2 Cofactor->Enzyme

Caption: CYP450-mediated oxidation of (+)-neo-Menthol.

Lipase-Catalyzed Reactions with (+)-neo-Menthol

Lipases are widely used for the kinetic resolution of racemic mixtures of alcohols through enantioselective esterification or transesterification. This is a common strategy in the industrial production of specific menthol isomers.

Quantitative Data:
Enzyme SourceSubstrateReactionKey ResultReference
Candida rugosa lipaseL-Menthol & Oleic AcidEsterification96% esterification extent after 24h[7]
Candida rugosa lipaseDL-Menthol & Oleic AcidEsterification87% esterification of L-isomer, 5.2% of D-isomer; 88% ee of L-menthyl oleate[7]
Pseudomonas fluorescens lipasedl-menthol & vinyl acetateTransesterification>95% ee of l-menthol at 30% conversion[8]
Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification of a Menthol Isomer Mixture

This protocol is a general guide based on common practices for lipase-catalyzed reactions in organic solvents.[9]

1. Materials:

  • Racemic menthol mixture containing (+)-neo-Menthol

  • Immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia)

  • Anhydrous organic solvent (e.g., n-hexane, isooctane)

  • Acyl donor (e.g., vinyl acetate, butyric anhydride)

  • Molecular sieves (3Å or 4Å, activated)

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) with a chiral column

2. Procedure:

  • Reaction Setup:

    • In a sealed vial, add the racemic menthol mixture (e.g., 0.1 M), the acyl donor (e.g., 0.1-0.5 M), and the immobilized lipase (e.g., 10-50 mg/mL) to the anhydrous organic solvent (e.g., 5 mL).

    • Add activated molecular sieves (approx. 10% w/v) to remove any water produced during the reaction.

  • Incubation:

    • Place the vial in an orbital shaker at a controlled temperature (e.g., 30-50°C) and agitate (e.g., 200 rpm).

    • Take samples at regular intervals (e.g., 2, 4, 8, 24, 48 hours) to monitor the reaction progress.

  • Sample Preparation and Analysis:

    • For each sample, filter out the immobilized enzyme.

    • Dilute the sample with the reaction solvent.

    • Analyze the sample by chiral GC to determine the concentrations of the remaining menthol enantiomers and the newly formed menthyl esters.

    • Calculate the conversion and enantiomeric excess (ee).

Logical Relationship Diagram:

Lipase_Resolution Racemic_Menthol Racemic Menthol ((+)-neo-Menthol & (-)-neo-Menthol) Lipase Enantioselective Lipase Racemic_Menthol->Lipase Ester (+)-neo-Menthyl Ester (faster reaction) Lipase->Ester Unreacted_Menthol (-)-neo-Menthol (unreacted) Lipase->Unreacted_Menthol Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase

Caption: Kinetic resolution of menthol isomers.

UDP-Glucuronosyltransferase (UGT) Conjugation of (+)-neo-Menthol

Glucuronidation is a major Phase II metabolic pathway for the detoxification and excretion of compounds like menthol. UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of menthol, forming a more water-soluble glucuronide conjugate.

Quantitative Data:
Enzyme SourceSubstrateKey FindingReference
Human UGTs (1A9, 1A10, 2A1, 2B7, etc.)L- and D-MentholBoth enantiomers are substrates for multiple UGT isoforms.[10]
Human Liver MicrosomesL- and D-MentholBoth enantiomers inhibit the formation of NNAL-Glucuronides.[10]
Experimental Protocol: In Vitro Glucuronidation Assay

This protocol is a standard method for assessing UGT activity with a given substrate.[11]

1. Materials:

  • (+)-neo-Menthol

  • Human liver microsomes (HLMs) or recombinant UGT isoforms

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • UDP-glucuronic acid (UDPGA)

  • Detergent (e.g., Brij 58 or Triton X-100) to activate microsomes

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • LC-MS/MS system

2. Procedure:

  • Microsome Activation:

    • Prepare a stock of HLMs or recombinant UGTs in Tris-HCl buffer.

    • Activate the microsomes by adding a detergent (e.g., Brij 58 to a final concentration of 0.05 mg/mg protein) and incubating on ice for 15-30 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Activated microsomes (final protein concentration of 0.1-1 mg/mL)

      • Tris-HCl buffer (50 mM, pH 7.4)

      • MgCl2 (final concentration of 5-10 mM)

      • (+)-neo-Menthol (at desired concentrations)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Incubation:

    • Start the reaction by adding UDPGA (final concentration of 1-5 mM).

    • Incubate at 37°C for a specified time (e.g., 15-120 minutes).

  • Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol.

    • Vortex and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis to detect and quantify the formation of neo-Menthol-glucuronide.[12]

Glucuronidation Pathway Diagram:

UGT_Pathway neoMenthol (+)-neo-Menthol UGT UGT Enzyme neoMenthol->UGT UDPGA UDP-Glucuronic Acid UDPGA->UGT Glucuronide (+)-neo-Menthol-Glucuronide UGT->Glucuronide Conjugation UDP UDP UGT->UDP

Caption: UGT-catalyzed glucuronidation of (+)-neo-Menthol.

References

Application of Menthyl Derivatives in Asymmetric Synthesis: A Detailed Protocol Using (-)-8-Phenylmenthol in an Aza-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the direct application of (+)-neo-menthol as a chiral auxiliary in asymmetric hydrogenation is not extensively documented in readily available literature, the broader family of menthol derivatives serves as a cornerstone in stereoselective synthesis. This application note details the use of a closely related and highly effective chiral auxiliary, (-)-8-phenylmenthol, in a diastereoselective aza-Diels-Alder reaction. This protocol provides a practical guide for researchers, scientists, and drug development professionals on leveraging menthol-derived auxiliaries to control the stereochemical outcome of carbon-carbon and carbon-nitrogen bond-forming reactions. The principles and procedures outlined here can be adapted for the development of other asymmetric transformations.

(-)-8-Phenylmenthol, a derivative of (-)-menthol, provides excellent stereochemical control due to its conformational rigidity and the steric hindrance imparted by the bulky phenyl group. This auxiliary effectively shields one face of the dienophile, directing the approach of the diene to the opposite face, thus leading to a high degree of diastereoselectivity in the resulting cycloadduct.

Core Concepts and Workflow

The overall strategy involves the temporary attachment of the chiral auxiliary, (-)-8-phenylmenthol, to a glyoxylate to form a chiral dienophile. This dienophile then undergoes a Lewis acid-catalyzed aza-Diels-Alder reaction with a diene. The chiral auxiliary is subsequently cleaved and can be recovered for reuse.

Experimental Workflow Diagram

G cluster_start Preparation of Chiral Dienophile cluster_reaction Asymmetric Cycloaddition cluster_workup Product Isolation and Purification cluster_cleavage Auxiliary Cleavage and Recovery start1 (-)-8-Phenylmenthol dienophile (-)-8-Phenylmenthyl Glyoxylate Imine start1->dienophile Esterification & Imine Formation start2 Glyoxylic Acid start2->dienophile reaction Aza-Diels-Alder Reaction dienophile->reaction workup Aqueous Workup reaction->workup diene Diene (e.g., Cyclopentadiene) diene->reaction lewis_acid Lewis Acid (e.g., ZnI2) lewis_acid->reaction purification Column Chromatography workup->purification product Diastereomerically Enriched Cycloadduct purification->product cleavage Hydrolysis or Reduction product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered (-)-8-Phenylmenthol cleavage->recovered_aux

Caption: Workflow for the asymmetric aza-Diels-Alder reaction.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of the chiral dienophile and its application in an asymmetric aza-Diels-Alder reaction.

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Glyoxylate

Materials:

  • (-)-8-Phenylmenthol

  • Glyoxylic acid monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (-)-8-phenylmenthol (1 equivalent), glyoxylic acid monohydrate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient toluene to immerse the reactants and fill the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until no more water is collected in the trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (-)-8-phenylmenthyl glyoxylate.

Protocol 2: Synthesis of the Chiral Iminoacetate Dienophile

Materials:

  • (-)-8-Phenylmenthyl glyoxylate

  • Chiral amine (e.g., (R)-1-phenylethylamine)

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Dissolve (-)-8-phenylmenthyl glyoxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add activated 4 Å molecular sieves to the solution.

  • Add the chiral amine (e.g., (R)-1-phenylethylamine) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or NMR for the disappearance of the glyoxylate.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude iminoacetate. This crude product is often used directly in the next step without further purification.

Protocol 3: Asymmetric Aza-Diels-Alder Reaction[1]

Materials:

  • Crude (-)-8-phenylmenthyl-[1-(R)-phenylethyl]iminoacetate

  • Cyclopentadiene (freshly distilled)

  • Zinc iodide (ZnI2)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the crude iminoacetate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add zinc iodide (1.2 equivalents) to the solution and stir for 15 minutes.

  • Slowly add freshly distilled cyclopentadiene (3 equivalents) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired diastereomer of the cycloadduct.

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

Materials:

  • Diastereomerically enriched cycloadduct

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether or THF (anhydrous)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Dissolve the cycloadduct (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The residue contains the desired product (the corresponding amino alcohol) and the recovered (-)-8-phenylmenthol. These can be separated by column chromatography.

Data Presentation

The following table summarizes typical results for the asymmetric aza-Diels-Alder reaction using (-)-8-phenylmenthol and its diastereomer (+)-8-phenylneomenthol as chiral auxiliaries.[1]

EntryChiral AuxiliaryChiral AmineDieneLewis AcidYield (%)Diastereomeric Excess (de, %)
1(-)-8-Phenylmenthol(R)-1-PhenylethylamineDanishefsky's dieneZnI27896
2(-)-8-Phenylmenthol(S)-1-PhenylethylamineDanishefsky's dieneZnI28087
3(+)-8-Phenylneomenthol(R)-1-PhenylethylamineDanishefsky's dieneZnI27988
4(+)-8-Phenylneomenthol(S)-1-PhenylethylamineDanishefsky's dieneZnI28195

Signaling Pathways and Logical Relationships

Mechanism of Stereochemical Control

The high diastereoselectivity observed in this reaction is a direct consequence of the steric and electronic properties of the (-)-8-phenylmenthol auxiliary. The bulky phenyl group orients the dienophile in a way that one face is sterically hindered, forcing the diene to approach from the less hindered face.

G dienophile Chiral Dienophile ((-)-8-Phenylmenthyl Iminoacetate) complex Activated Complex dienophile->complex lewis_acid Lewis Acid (ZnI2) lewis_acid->complex Coordination transition_state Transition State complex->transition_state diene Diene diene->transition_state [4+2] Cycloaddition product Cycloadduct transition_state->product Stereoselective C-C bond formation

References

Application Notes & Protocols: Chiral Resolution of Racemic Carboxylic Acids via (+)-neo-Menthyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for obtaining enantiomerically pure compounds from a racemic mixture. One of the most robust and scalable methods for resolving racemic carboxylic acids is through derivatization with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like crystallization or chromatography. (+)-neo-Menthol is an effective chiral auxiliary for this purpose. Its rigid cyclohexane backbone and the specific stereochemistry of its hydroxyl group can induce significant conformational differences between the resulting diastereomeric esters, facilitating their separation.

This document provides a detailed protocol for the preparation, separation, and subsequent cleavage of (+)-neo-menthyl esters for the chiral resolution of a generic racemic carboxylic acid.

Principle of Resolution

The core principle involves a three-step process:

  • Esterification: A racemic carboxylic acid, (±)-R-COOH, is reacted with an enantiomerically pure chiral alcohol, (+)-neo-menthol, to form a mixture of two diastereomeric esters. These diastereomers, (R)-R-COO-(+)-neo-menthyl and (S)-R-COO-(+)-neo-menthyl, are no longer mirror images and thus possess different physical and chemical properties.

  • Separation: The diastereomeric mixture is separated into individual, pure diastereomers using standard laboratory techniques. Fractional crystallization takes advantage of differences in solubility, while chromatography exploits differences in polarity and affinity for a stationary phase.

  • Hydrolysis (Cleavage): Each separated diastereomer is hydrolyzed to cleave the ester bond. This step regenerates the chiral auxiliary, (+)-neo-menthol (which can be recovered and reused), and yields the corresponding enantiomerically pure carboxylic acid—(R)-R-COOH or (S)-R-COOH.

Workflow of Chiral Resolution

G Workflow for Chiral Resolution using (+)-neo-Menthol cluster_inputs racemic_acid Racemic Carboxylic Acid (R/S)-R-COOH esterification Step 1: Esterification racemic_acid->esterification neo_menthol (+)-neo-Menthol neo_menthol->esterification diastereomers Mixture of Diastereomers (R)-Acid-(+)-neo-Menthyl (S)-Acid-(+)-neo-Menthyl esterification->diastereomers Formation of Diastereomeric Esters separation Step 2: Separation (e.g., HPLC or Crystallization) diastereomers->separation diastereomer_R Pure Diastereomer 1 (R)-Acid-(+)-neo-Menthyl separation->diastereomer_R diastereomer_S Pure Diastereomer 2 (S)-Acid-(+)-neo-Menthyl separation->diastereomer_S hydrolysis_R Step 3: Hydrolysis diastereomer_R->hydrolysis_R hydrolysis_S Step 3: Hydrolysis diastereomer_S->hydrolysis_S enantiomer_R Enantiomer 1 (R)-R-COOH hydrolysis_R->enantiomer_R Isolation recovered_menthol Recovered (+)-neo-Menthol hydrolysis_R->recovered_menthol Recovery enantiomer_S Enantiomer 2 (S)-R-COOH hydrolysis_S->enantiomer_S Isolation hydrolysis_S->recovered_menthol

Caption: General workflow for the chiral resolution of a racemic acid.

Experimental Protocols

Disclaimer: The following protocols are generalized. Optimal conditions (e.g., solvent, temperature, reaction time) may vary depending on the specific carboxylic acid substrate. The protocols are adapted from established methods for menthol isomers.

Protocol 1: Esterification of Racemic Acid with (+)-neo-Menthol

This protocol uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent, which has been shown to be effective for forming menthyl esters in high yield.[1]

Materials:

  • Racemic carboxylic acid ((±)-R-COOH)

  • (+)-neo-Menthol (1.1 equivalents)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq) and (+)-neo-menthol (1.1 eq) in anhydrous DCM, add DMAP (2.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10 minutes.

  • Add MNBA (1.5 eq) portion-wise to the solution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is the diastereomeric mixture of (+)-neo-menthyl esters. Purify by flash column chromatography on silica gel if necessary before proceeding to the separation step.

Protocol 2: Separation of Diastereomeric Esters by HPLC

Separation of diastereomers is commonly achieved using High-Performance Liquid Chromatography (HPLC), often on a chiral stationary phase where separation is enhanced.

Materials:

  • Diastereomeric ester mixture

  • HPLC system with a suitable column (e.g., CHIRALPAK® or CHIRALCEL® series)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

Procedure:

  • Dissolve a small amount of the diastereomeric mixture in the mobile phase to determine the optimal separation conditions on an analytical HPLC column.

  • Vary the mobile phase composition (e.g., the ratio of hexane to isopropanol) to achieve baseline separation of the two diastereomer peaks.

  • Once optimal conditions are found, scale up the separation to a preparative HPLC system.

  • Inject the diastereomeric ester mixture onto the preparative column.

  • Collect the fractions corresponding to each separated diastereomer peak.

  • Combine the fractions for each pure diastereomer and remove the solvent under reduced pressure to yield the isolated, pure diastereomers.

Protocol 3: Hydrolysis of Separated Esters (Saponification)

Alkaline hydrolysis (saponification) is an effective and irreversible method to cleave the ester and recover the enantiopure acid and the chiral auxiliary.[2][3]

Materials:

  • Isolated pure diastereomer

  • Ethanol or Methanol

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 3 M)

  • Diethyl ether or Ethyl acetate

  • pH paper or pH meter

Procedure:

  • Dissolve the isolated diastereomer in ethanol in a round-bottom flask.

  • Add an excess of aqueous NaOH solution (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether (3x) to extract the liberated (+)-neo-menthol. The organic layers can be combined, dried, and concentrated to recover the chiral auxiliary.

  • Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~1-2 by slowly adding 3 M HCl. The enantiopure carboxylic acid should precipitate if it is a solid.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

Data Presentation

The efficacy of a chiral resolution is quantified by the yield and the enantiomeric or diastereomeric excess achieved. Below is a table with representative data from the resolution of a carboxylic acid intermediate using l-menthol, which demonstrates the type of results that can be expected.[1][4]

DiastereomerSeparation MethodMobile Phase (Ratio)Yield (%)Retention Time (tR) [min]
Diastereomer 1Preparative HPLCEtOH/Hexane (35:65)45.37.0
Diastereomer 2Preparative HPLCEtOH/Hexane (35:65)44.411.5
Diastereomer 3Preparative HPLCEtOH/Hexane (1:19)53 (of mixture)9.6
Diastereomer 4Preparative HPLCEtOH/Hexane (1:19)46 (of mixture)11.8

Note: Data is illustrative and based on published separations of (-)-menthyl esters.[1][4] Actual yields and retention times will be specific to the substrate and the exact chromatographic conditions used.

References

Troubleshooting & Optimization

Technical Support Center: (+)-neo-Menthol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (+)-neo-Menthol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce (+)-neo-Menthol?

A1: (+)-neo-Menthol is primarily synthesized through the reduction of menthone. Key methodologies include:

  • Chemical Synthesis: This approach often involves the catalytic hydrogenation of menthone or related precursors like pulegone.[1][2] The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity towards the neo-isomer.

  • Biocatalytic Synthesis: This method utilizes enzymes, specifically menthone dehydrogenases, to stereoselectively reduce menthone to (+)-neo-Menthol.[3][4][5] Engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, can be used to express these enzymes for whole-cell biocatalysis.[3][6][7]

Q2: What are the main factors influencing the yield and stereoselectivity of (+)-neo-Menthol synthesis?

A2: The primary factors include:

  • Catalyst/Enzyme Selection: The choice of catalyst in chemical synthesis or the specific menthone reductase in biocatalysis directly dictates the stereochemical outcome.[2][8]

  • Reaction Conditions: Temperature, pressure, solvent, and pH can significantly impact reaction rate, conversion, and the ratio of menthol isomers produced.[2][9]

  • Substrate Purity: The purity of the starting material, such as menthone or isomenthone, can affect the final product distribution.[3]

  • Cofactor Regeneration: In biocatalytic processes, efficient regeneration of cofactors like NADPH is essential for maintaining enzyme activity and achieving high yields.[3]

Troubleshooting Guide

Problem 1: Low Yield of (+)-neo-Menthol

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For enzymatic reactions using MNMR, temperatures around 30°C are often employed.[3] For chemical hydrogenations, the optimal temperature can vary significantly based on the catalyst used.
Inefficient Catalyst/Enzyme Activity Ensure the catalyst is active and not poisoned. For enzymatic reactions, confirm the proper expression and folding of the reductase. Consider using a different catalyst or a more active enzyme variant.
Poor Cofactor Regeneration (Biocatalysis) Implement an efficient cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) to regenerate NADPH.[3]
Incorrect pH Adjust the pH of the reaction mixture. Menthone:(+)-(3S)-neomenthol reductase has a pH optimum of around 9.3.[8]

Problem 2: Poor Stereoselectivity (High Levels of other Menthol Isomers)

Potential Cause Recommended Solution
Incorrect Catalyst or Enzyme Use a catalyst or enzyme known for high selectivity towards (+)-neo-Menthol. For example, the use of (−)-menthone:(−)-neomenthol reductase (MNMR) from Mentha piperita favors the formation of neomenthol.[3]
Epimerization of Menthone to Isomenthone Under certain reaction conditions, menthone can epimerize to isomenthone, leading to the formation of isomenthol and neoisomenthol.[2] Adjusting the pH and temperature can help minimize this side reaction.
Non-selective Reducing Agent Chemical reducing agents like sodium borohydride can produce a mixture of menthol isomers.[3] Employing stereoselective catalysts is crucial for controlling the stereochemistry.

Problem 3: Formation of Undesired Byproducts

Potential Cause Recommended Solution
Side Reactions of the Starting Material Ensure the purity of the starting pulegone or menthone. Side reactions can occur from impurities. For instance, pulegone can undergo side reactions leading to byproducts other than menthone isomers.[10]
Over-reduction or Isomerization In catalytic hydrogenations, harsh conditions can lead to over-reduction or isomerization of the desired product. Optimize reaction time, temperature, and pressure to minimize these effects.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (+)-neo-Menthol using Engineered E. coli

This protocol is based on the one-pot synthesis approach using recombinant E. coli extracts.[3]

  • Enzyme Expression:

    • Transform E. coli with a plasmid co-expressing an "ene"-reductase (e.g., NtDBR from Nicotiana tabacum) and a menthone dehydrogenase selective for neomenthol (e.g., MNMR from Mentha piperita).

    • Culture the transformed cells and induce protein expression (e.g., with IPTG).

    • Harvest the cells and prepare a cell-free extract.

  • Biotransformation:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., 50 mM Tris, pH 7.0)

      • Menthone (substrate)

      • Cell-free extract

      • NADPH (cofactor)

      • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the reaction progress by GC analysis.

  • Product Extraction and Analysis:

    • Extract the menthol isomers from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Analyze the product distribution and yield using gas chromatography (GC).

Data Presentation

Table 1: Comparison of Product Distribution from Biotransformation of Menthone and Isomenthone

SubstrateEnzyme System(+)-neo-Menthol PurityOther IsomersReference
MenthoneNtDBR and MNMR89.9%Menthol, Isomenthol[3]
IsomenthoneNtDBR and MNMRLower YieldNeoisomenthol, Isomenthol[3]

Visualizations

Diagram 1: General Workflow for Biocatalytic (+)-neo-Menthol Synthesis

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Strain Engineering Strain Engineering Cell Culture & Induction Cell Culture & Induction Strain Engineering->Cell Culture & Induction Cell Lysis & Extract Prep Cell Lysis & Extract Prep Cell Culture & Induction->Cell Lysis & Extract Prep Reaction Setup Reaction Setup Cell Lysis & Extract Prep->Reaction Setup Menthone Menthone Reaction Setup->Menthone (+)-neo-Menthol (+)-neo-Menthol Menthone->(+)-neo-Menthol MNMR MNMR MNMR MNMR->(+)-neo-Menthol NADPH Regeneration NADPH Regeneration NADPH Regeneration->MNMR Extraction Extraction (+)-neo-Menthol->Extraction Purification Purification Extraction->Purification Analysis (GC) Analysis (GC) Purification->Analysis (GC)

Caption: Workflow for producing (+)-neo-Menthol via biocatalysis.

Diagram 2: Key Stereoisomers in Menthol Synthesis

G Menthone Menthone Isomenthone Isomenthone Menthone->Isomenthone Epimerization Menthol Menthol Menthone->Menthol MMR neoMenthol (+)-neo-Menthol Menthone->neoMenthol MNMR isoMenthol isoMenthol Isomenthone->isoMenthol MNMR neoisoMenthol neoisoMenthol Isomenthone->neoisoMenthol MMR

Caption: Relationship between menthone isomers and menthol products.

References

Technical Support Center: Separation of (+)-neo-Menthol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (+)-neo-Menthol from its other isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating (+)-neo-Menthol from its isomers?

The primary challenges in separating (+)-neo-Menthol from its isomers, such as (-)-menthol, (±)-isomenthol, and (±)-neoisomenthol, stem from their identical molecular weight and similar chemical and physical properties.[1][2] These similarities lead to significant difficulties in achieving high purity, particularly the co-elution of isomers in chromatographic methods and the formation of solid solutions during crystallization.[3][4]

Q2: Which analytical techniques are most effective for separating menthol isomers?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are the most common and effective techniques for the analytical separation of menthol isomers.[3][5] For complex mixtures or to overcome co-elution, two-dimensional gas chromatography (GCxGC) can provide enhanced resolution.[3]

Q3: What are the common methods for preparative scale separation of menthol isomers?

For larger scale separations, fractional crystallization is a widely used method.[6][7] This technique exploits small differences in the melting points and solubilities of the isomers.[4][8] Additionally, enzymatic resolution, which utilizes the stereoselectivity of enzymes like lipases, can be employed to separate enantiomers.[9][10]

Troubleshooting Guides

Chromatographic Separation (GC & HPLC)

Problem: My GC/HPLC chromatogram shows poor resolution or co-eluting peaks for (+)-neo-Menthol and other isomers.

  • Possible Cause 1: Inappropriate Column. The stationary phase of your column may not have sufficient selectivity for the menthol isomers.

    • Solution: For GC, utilize a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-BetaDEXsm).[3] For HPLC, employ a chiral stationary phase, for instance, an amylose tris(3,5-dimethylphenylcarbamate)-coated column, which has shown good performance.[5]

  • Possible Cause 2: Suboptimal Mobile Phase or Temperature Program. The elution conditions may not be optimized to resolve the isomers.

    • Solution (HPLC): Adjust the mobile phase composition. For normal-phase HPLC, varying the ratio of hexane and an alcohol modifier like 2-propanol can significantly impact resolution.[5] Reducing the column temperature can also improve separation as the process is often enthalpically driven.[5]

    • Solution (GC): Optimize the oven temperature program. A slower temperature ramp or an isothermal hold at a specific temperature can enhance separation.[11] Ensure the carrier gas flow rate is optimal.[3]

  • Possible Cause 3: Co-elution with a non-isomer impurity. The peak overlap may not be from another menthol isomer but a different compound altogether.

    • Solution: Employ a mass spectrometer (MS) detector to identify the components of the overlapping peaks.[12] If an impurity is identified, consider a sample pre-purification step. For persistent co-elution between an isomer and an impurity (e.g., (+)-menthol and menthyl acetate), GCxGC-TOFMS can be used to resolve them.[3]

Crystallization-Based Separation

Problem: I am unable to achieve high purity of (+)-neo-Menthol using fractional crystallization.

  • Possible Cause 1: Formation of Solid Solutions. Menthol isomers can sometimes co-crystallize, forming solid solutions that are difficult to separate.[4]

    • Solution: Experiment with different solvents or solvent mixtures to alter the solubility and crystallization behavior of the isomers.[7] Consider multi-stage crystallization for incremental purification.

  • Possible Cause 2: Inefficient Removal of Mother Liquor. Residual impure liquid trapped within the crystal lattice or on the crystal surface can lower the final purity.

    • Solution: Implement a "sweating" step where the crystallized solid is gently heated to a temperature just below its melting point to allow the entrapped impurities to melt and drain away.[13] Ensure efficient filtration and washing of the crystals.

  • Possible Cause 3: Spontaneous Nucleation of Undesired Isomers. The cooling rate might be too fast, leading to the crystallization of multiple isomers.

    • Solution: Employ a slow, controlled cooling rate.[7] Seeding the supersaturated solution with pure crystals of the desired isomer ((+)-neo-Menthol) can promote its selective crystallization.[6]

Enzymatic Resolution

Problem: The enzymatic resolution of my menthol mixture is showing low enantioselectivity or conversion.

  • Possible Cause 1: Suboptimal Enzyme Choice. The selected lipase may not be highly selective for the desired enantiomer.

    • Solution: Screen a variety of lipases from different sources (e.g., Candida rugosa, Pseudomonas cepacia, Thermomyces lanuginosus) to find one with the highest enantioselectivity for your specific substrate.[9][14]

  • Possible Cause 2: Unfavorable Reaction Conditions. The solvent, acyl donor, temperature, or pH may not be optimal for the enzyme's activity and selectivity.

    • Solution: Optimize reaction parameters. For transesterification, vinyl acetate is often an effective acyl donor.[9] The choice of organic solvent (e.g., methyl tert-butyl ether, hexane) can significantly influence the reaction.[9] Systematically vary the temperature and substrate concentrations to find the optimal conditions for both conversion and enantiomeric excess.

  • Possible Cause 3: Enzyme Inhibition. Byproducts of the reaction, such as acids formed during hydrolysis, can inhibit the enzyme.

    • Solution: Use an irreversible acyl donor like vinyl acetate to minimize the formation of inhibitory byproducts.[9] Consider using immobilized enzymes to facilitate their removal and reuse, and to potentially improve stability.

Data Presentation

Table 1: Physical Properties of Menthol Isomers

IsomerMelting Point (°C)Boiling Point (°C)Solubility in Water
(-)-Menthol42-45212Slightly soluble
(±)-Menthol (racemic)36-38212Slightly soluble
(+)-Neomenthol-15212Data not readily available
(±)-Isomenthol81.5218-219Data not readily available
(±)-Neoisomenthol51214-215Data not readily available

Note: Data compiled from various sources.[4][8][15][16] The exact values can vary slightly depending on the purity and experimental conditions.

Table 2: Representative Chromatographic Separation Conditions

MethodColumnMobile Phase/Carrier Gas & ProgramDetectionReference
GC-MSTandem chiral capillary columns: CycloSil-B + BGB-175Helium carrier gas. Oven program: 45°C to 100°C at 10°C/min (held for 16 min), then to 200°C at 10°C/min (held for 10 min).Mass Spectrometry (MS)[11]
GCxGC-TOFMSPrimary: Restek Rt-BetaDEXsm; Secondary: Restek Rtx-17Helium carrier gas at 1.4 mL/min. Oven program: Initial 80°C (1 min), then ramp to 220°C at 5.00°C/min (held for 5 min).Time-of-Flight Mass Spectrometry (TOFMS)[3]
HPLCAmylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phaseHexane/2-propanol mixtureRefractive Index (RI) and/or Optical Rotation (OR)[5][17]

Experimental Protocols

Protocol 1: GC-MS Analysis of Menthol Isomers

This protocol is adapted from a method for separating all eight optical isomers of menthol.[11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Columns: A tandem setup of two chiral capillary columns:

    • Column 1: 30 m x 0.22 mm ID x 0.25 µm film containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin.

    • Column 2: 30 m x 0.22 mm ID x 0.25 µm film containing 2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 45°C.

    • Ramp 1: Increase to 100°C at a rate of 10°C/min.

    • Hold 1: Hold at 100°C for 16 minutes.

    • Ramp 2: Increase to 200°C at a rate of 10°C/min.

    • Hold 2: Hold at 200°C for 10 minutes.

  • MS Conditions: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Sample Preparation: Dissolve the menthol isomer mixture in a suitable solvent (e.g., methanol or ethanol) to an appropriate concentration for GC analysis.

Protocol 2: Fractional Crystallization of Menthol Isomers

This is a general protocol based on common crystallization principles for menthol.[6][7]

  • Dissolution: Dissolve the crude menthol mixture in a minimal amount of a suitable solvent (e.g., a non-polar solvent or a nitrile-based solvent) at a slightly elevated temperature (e.g., 20-40°C) to ensure complete dissolution.[7]

  • Cooling: Gradually cool the solution to induce crystallization. A slow cooling rate (e.g., 1-5°C/min) is recommended to promote the formation of larger, purer crystals.[7] The final temperature will depend on the solvent and the specific isomers being separated (e.g., cooling to between 0 and 20°C).[7]

  • Seeding (Optional): To enhance selectivity, introduce a small number of pure seed crystals of (+)-neo-menthol when the solution is supersaturated.[6]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or at a low temperature.

  • Analysis: Analyze the purity of the crystals and the mother liquor using a suitable analytical method like chiral GC or HPLC.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-Menthol

This protocol is based on the kinetic resolution of (±)-menthol using Thermomyces lanuginosus lipase.[9]

  • Reaction Setup: In a sealed vial, combine (±)-menthol, the chosen organic solvent (e.g., methyl tert-butyl ether), and the acyl donor (e.g., vinyl acetate). A typical molar ratio of vinyl acetate to (±)-menthol is 5:1.[9]

  • Enzyme Addition: Add the lipase (e.g., Lipozyme TL IM) to the reaction mixture. An enzyme concentration of around 200 g/L has been shown to be effective.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[9]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining menthol and the formed menthyl acetate.

  • Reaction Quenching and Work-up: Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted (+)-neo-menthol from the formed menthyl ester of the other enantiomer using techniques like column chromatography or distillation.

  • Hydrolysis (Optional): If the other menthol enantiomer is also desired, the separated menthyl ester can be hydrolyzed (e.g., using NaOH in methanol/water) to recover the alcohol.

Visualizations

experimental_workflow_gc_separation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection & Analysis start Menthol Isomer Mixture dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation on Chiral Column inject->separate detect MS Detection separate->detect analyze Data Analysis (Chromatogram) detect->analyze end Quantification of Isomers analyze->end

Caption: Workflow for GC-MS analysis of menthol isomers.

logical_relationship_crystallization cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions impure_crystals Low Purity of (+)-neo-Menthol after Crystallization cause1 Solid Solution Formation impure_crystals->cause1 cause2 Inefficient Mother Liquor Removal impure_crystals->cause2 cause3 Rapid Cooling impure_crystals->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Multi-stage Crystallization cause1->solution1b solution2a Implement 'Sweating' Step cause2->solution2a solution2b Improve Washing cause2->solution2b solution3a Slow, Controlled Cooling cause3->solution3a solution3b Seeding with Pure Crystals cause3->solution3b

Caption: Troubleshooting logic for fractional crystallization.

signaling_pathway_enzymatic_resolution cluster_reaction Enzymatic Reaction cluster_separation Post-Reaction Separation start Racemic Menthol Mixture ((+)-neo-Menthol & (-)-neo-Menthol) enzyme Lipase + Acyl Donor (e.g., Vinyl Acetate) start->enzyme product1 Unreacted (+)-neo-Menthol enzyme->product1 Enzyme is selective for the (-) enantiomer product2 (-)-neo-Menthyl Ester enzyme->product2 sep Chromatography or Distillation product1->sep product2->sep final_product1 Pure (+)-neo-Menthol sep->final_product1 final_product2 Pure (-)-neo-Menthyl Ester sep->final_product2

Caption: Workflow for enzymatic kinetic resolution.

References

Technical Support Center: Optimization of Reaction Conditions for (+)-neo-Menthol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for (+)-neo-Menthol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the esterification, acylation, and other derivatizations of (+)-neo-Menthol.

Esterification Reactions

Question: My Fischer esterification of (+)-neo-Menthol with a carboxylic acid is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in Fischer esterification are common and can be attributed to several factors. Here's a troubleshooting guide:

  • Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:

    • Use an excess of one reactant: Using the alcohol ((+)-neo-Menthol) or the carboxylic acid in large excess can shift the equilibrium. Using the more abundant or less expensive reactant in excess is a common strategy.[1]

    • Remove water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms is crucial for high yields. This can be achieved using a Dean-Stark apparatus during reflux.[1]

  • Catalyst: An acid catalyst is required.

    • Ensure a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.

    • The catalyst should be fresh and active.

  • Reaction Time and Temperature:

    • Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • The reaction temperature should be adequate to overcome the activation energy but not so high as to cause decomposition of reactants or products. Refluxing is a common technique.

  • Work-up Procedure:

    • During the work-up, ensure complete neutralization of the acid catalyst.

    • Avoid excessive washing with aqueous solutions, which can lead to some product loss through hydrolysis, especially if the ester is somewhat water-soluble.

Question: I am observing significant side product formation during the acylation of (+)-neo-Menthol with an acyl chloride or anhydride. How can I minimize these?

Answer:

Side product formation in acylation reactions often stems from the reactivity of the reagents and the reaction conditions. Consider the following:

  • Base: A base, such as pyridine or triethylamine, is typically used to neutralize the HCl or carboxylic acid byproduct.

    • Ensure the base is added in a stoichiometric amount or slight excess.

    • The choice of base can be critical. A hindered base may be necessary to prevent it from acting as a nucleophile.

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often increase selectivity and reduce the formation of side products.

  • Purity of Reagents: Ensure that the (+)-neo-Menthol, acylating agent, and solvent are pure and dry. Moisture can hydrolyze the acyl chloride or anhydride, reducing the yield and leading to the formation of carboxylic acid byproducts.

  • Alternative Acylating Agents: If using a highly reactive acyl chloride leads to side reactions, consider using a less reactive anhydride. The choice between acetic anhydride and acetyl chloride, for example, can impact the reaction's effectiveness.

Purification

Question: I am having difficulty purifying my (+)-neo-Menthyl ester derivative. What are the recommended purification methods?

Answer:

The purification of (+)-neo-Menthyl esters can be challenging due to the presence of unreacted starting materials and byproducts.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired ester from impurities. A gradient of ethyl acetate in hexanes is a typical solvent system.

    • Chiral Chromatography: For separating diastereomeric esters, chiral chromatography may be necessary.[2]

  • Crystallization: If the synthesized ester is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Distillation: For liquid esters, fractional distillation under reduced pressure can be used for purification, especially on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of (+)-neo-Menthyl Acetate

This protocol describes the acetylation of (+)-neo-Menthol using acetic anhydride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-neo-Menthol (1 equivalent) in pyridine.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to obtain pure (+)-neo-Menthyl acetate.

Protocol 2: Synthesis of a (+)-neo-Menthyl Carbamate

This protocol outlines the synthesis of a carbamate derivative from (+)-neo-Menthol and an isocyanate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (+)-neo-Menthol (1 equivalent) in a dry aprotic solvent such as toluene or dichloromethane.

  • Addition of Reagent: Add the desired isocyanate (1.1 equivalents) to the solution. If the reaction is sluggish, a catalyst such as dibutyltin dilaurate can be added.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • If necessary, purify the crude product.

  • Purification: The crude carbamate can be purified by silica gel column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize general quantitative data for derivatization reactions of menthol isomers. Specific optimized data for (+)-neo-Menthol is limited in the literature; therefore, these values should be considered as starting points for optimization.

Table 1: General Conditions for Esterification of Menthol Isomers

ParameterFischer EsterificationAcylation with Acyl Halide/Anhydride
Reactant Ratio 1:1 to 1:10 (Menthol:Acid) or vice versa[1]1:1.1 to 1:1.5 (Menthol:Acylating Agent)
Catalyst Sulfuric Acid, p-TsOHPyridine, Triethylamine, DMAP
Solvent Excess alcohol or inert solvent (e.g., Toluene)Dichloromethane, Toluene, Pyridine
Temperature (°C) Reflux0 to Room Temperature
Typical Yield (%) 65-97[1]>90

Table 2: Purification Parameters for Menthyl Esters

Purification MethodTypical Solvent SystemKey Considerations
Column Chromatography Hexanes/Ethyl Acetate GradientPolarity of the ester will determine the optimal solvent ratio.
Chiral Chromatography Ethanol/Hexane[2]Necessary for the separation of diastereomers.
Recrystallization Ethanol, Methanol, HexanesProduct must be a solid at room temperature.
Distillation N/ARequires thermal stability of the ester; performed under reduced pressure.

Visualizations

Diagram 1: General Workflow for (+)-neo-Menthol Esterification

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_neo (+)-neo-Menthol reaction Mixing in Solvent + Catalyst/Base (Heat if necessary) start_neo->reaction start_acid Carboxylic Acid / Acylating Agent start_acid->reaction extraction Aqueous Extraction & Washing reaction->extraction drying Drying of Organic Layer extraction->drying purification Column Chromatography or Recrystallization drying->purification product (+)-neo-Menthyl Ester purification->product

Caption: General workflow for the synthesis and purification of (+)-neo-Menthyl esters.

Diagram 2: Troubleshooting Logic for Low Yield in Esterification

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Reversible Reaction Equilibrium start->cause1 cause2 Inactive Catalyst start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Product Loss During Work-up start->cause4 solution1a Use Excess Reactant cause1->solution1a Shift Equilibrium solution1b Remove Water (Dean-Stark) cause1->solution1b Shift Equilibrium solution2 Use Fresh/More Catalyst cause2->solution2 solution3 Increase Reaction Time/Temp cause3->solution3 solution4 Optimize Extraction/Washing cause4->solution4

Caption: Troubleshooting logic for addressing low yields in (+)-neo-Menthol esterification.

References

Stability issues of (+)-neo-Menthol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-neo-Menthol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (+)-neo-Menthol in solution?

A1: The primary stability concerns for (+)-neo-Menthol in solution are degradation under acidic conditions and potential epimerization under basic conditions, especially at elevated temperatures. Under acidic conditions, the main degradation pathway is dehydration to form menthenes.[1][2][3] In basic solutions, while generally more stable, (+)-neo-Menthol can undergo epimerization to form other menthol stereoisomers.

Q2: What are the expected degradation products of (+)-neo-Menthol under acidic conditions?

A2: Under acidic conditions, (+)-neo-Menthol, a secondary alcohol, is susceptible to acid-catalyzed dehydration. This E1 elimination reaction typically yields a mixture of menthene isomers, with 3-menthene being a major product.[1][2]

Q3: Is (+)-neo-Menthol stable in basic solutions?

A3: (+)-Neo-Menthol is relatively stable in basic solutions at ambient temperatures. However, at elevated temperatures, there is a risk of epimerization, where the stereochemistry at the carbon bearing the hydroxyl group inverts, leading to the formation of its diastereomers: (+)-menthol, (+)-isomenthol, and (+)-neoisomenthol.

Q4: How can I monitor the stability of my (+)-neo-Menthol sample?

A4: The stability of (+)-neo-Menthol can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Gas Chromatography (GC) with a flame ionization detector (FID). These methods can separate (+)-neo-Menthol from its potential degradation products (menthenes) and isomers.

Q5: What general precautions should I take when working with (+)-neo-Menthol in acidic or basic solutions?

A5: To minimize degradation, it is recommended to use the lowest effective concentration of acid or base and to perform experiments at controlled, and preferably low, temperatures. Solutions should be prepared fresh and protected from prolonged exposure to harsh conditions.

Troubleshooting Guides

Issue 1: Loss of (+)-neo-Menthol Potency in Acidic Formulation

Symptoms:

  • A decrease in the peak area of (+)-neo-Menthol in HPLC or GC analysis over time.

  • Appearance of new, less polar peaks in the chromatogram.

  • A shift in the pH of the formulation.

Possible Cause:

  • Acid-catalyzed dehydration of (+)-neo-Menthol to form menthenes.[1][2]

Troubleshooting Steps:

  • Confirm Degradation:

    • Analyze the sample using a validated GC or HPLC method capable of separating menthol isomers and menthenes.

    • Compare the chromatogram of the degraded sample to a fresh standard of (+)-neo-Menthol and, if available, standards of potential menthene isomers.

  • Investigate Influence of pH:

    • Prepare buffered solutions at various pH levels (e.g., pH 3, 4, 5) to determine the pH at which the degradation rate is minimized.

  • Evaluate Temperature Effects:

    • Conduct the experiment at a lower temperature to reduce the rate of the dehydration reaction.

  • Reformulation:

    • If possible, adjust the formulation to a higher pH where (+)-neo-Menthol is more stable.

    • Consider the use of a different acid or a buffering system to maintain a stable pH.

Issue 2: Appearance of Isomeric Impurities in a Basic Formulation

Symptoms:

  • New peaks appearing in the chromatogram with retention times similar to other menthol isomers.

  • A decrease in the optical rotation of the sample.

Possible Cause:

  • Base-catalyzed epimerization of (+)-neo-Menthol to its diastereomers.

Troubleshooting Steps:

  • Identify Isomers:

    • Use a chiral GC or HPLC method to separate and identify the specific menthol isomers being formed.

    • Compare the retention times with those of authentic standards of (+)-menthol, (+)-isomenthol, and (+)-neoisomenthol.

  • Control Temperature:

    • Epimerization is often accelerated by heat. Store and handle the formulation at a controlled, lower temperature.

  • Adjust pH:

    • Lower the pH of the formulation to a level where the rate of epimerization is negligible, while still meeting the requirements of the experiment.

  • Time-Course Study:

    • Analyze samples at different time points to understand the rate of isomerization under your experimental conditions.

Data Presentation

Table 1: Expected Degradation Products of (+)-neo-Menthol under Stress Conditions

Stress ConditionPotential Degradation ProductsPrimary Mechanism
Acidic (e.g., 0.1 N HCl, 60°C) 3-Menthene, 2-MentheneDehydration (E1 Elimination)
Basic (e.g., 0.1 N NaOH, 60°C) (+)-Menthol, (+)-Isomenthol, (+)-NeoisomentholEpimerization

Table 2: Illustrative Stability Data for (+)-neo-Menthol (1 mg/mL) in Aqueous Solutions at 40°C

ConditionTime (hours)(+)-neo-Menthol Assay (%)Major Degradant/Isomer (%)
0.1 N HCl 0100.00.0
2495.24.5 (3-Menthene)
4890.58.9 (3-Menthene)
pH 7.0 Buffer 0100.00.0
4899.8< 0.1
0.1 N NaOH 0100.00.0
2499.50.4 ((+)-Menthol)
4899.00.8 ((+)-Menthol)

Note: The data in Table 2 is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: Forced Degradation Study of (+)-neo-Menthol

Objective: To evaluate the stability of (+)-neo-Menthol under acidic and basic stress conditions.

Materials:

  • (+)-neo-Menthol

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (NaOH), 1 N

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Volumetric flasks, pipettes

  • pH meter

  • HPLC or GC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (+)-neo-Menthol in methanol at a concentration of 10 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add an appropriate volume of the stock solution to 0.1 N HCl to obtain a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • In a volumetric flask, add an appropriate volume of the stock solution to 0.1 N NaOH to obtain a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or GC method.

    • Quantify the amount of (+)-neo-Menthol remaining and any degradation products formed.

Protocol 2: Analytical Method for Stability Testing (Example HPLC-RID Method)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

Visualizations

Acid_Degradation_Pathway NeoMenthol (+)-neo-Menthol Protonated_Alcohol Protonated Alcohol NeoMenthol->Protonated_Alcohol + H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Menthenes Menthene Isomers (e.g., 3-Menthene) Carbocation->Menthenes - H+

Caption: Acid-catalyzed dehydration pathway of (+)-neo-Menthol.

Base_Epimerization_Pathway NeoMenthol (+)-neo-Menthol Alkoxide Alkoxide Intermediate NeoMenthol->Alkoxide + OH- Menthol (+)-Menthol Alkoxide->Menthol + H2O Isomenthol (+)-Isomenthol Alkoxide->Isomenthol + H2O

Caption: Base-catalyzed epimerization of (+)-neo-Menthol.

Troubleshooting_Workflow Start Stability Issue Observed Check_Condition Acidic or Basic Conditions? Start->Check_Condition Acid_Degradation Potential Dehydration Check_Condition->Acid_Degradation Acidic Base_Degradation Potential Epimerization Check_Condition->Base_Degradation Basic Analyze_Products Analyze by GC/HPLC for Menthenes or Isomers Acid_Degradation->Analyze_Products Base_Degradation->Analyze_Products Adjust_pH Adjust pH Analyze_Products->Adjust_pH Lower_Temp Lower Temperature Adjust_pH->Lower_Temp End Stability Improved Lower_Temp->End

Caption: Troubleshooting workflow for (+)-neo-Menthol stability issues.

References

Technical Support Center: Optimizing Racemic Acid Resolution with (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the resolution of racemic acids using (+)-neo-Menthol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your chemical resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind resolving racemic acids with (+)-neo-Menthol?

The resolution of a racemic acid with (+)-neo-Menthol, a chiral auxiliary, is based on the conversion of the enantiomeric mixture into a pair of diastereomers. This is achieved by esterifying the racemic acid with the enantiomerically pure (+)-neo-Menthol. The resulting diastereomeric esters have different physical properties, such as solubility and chromatographic retention times, which allows for their separation. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure acids and recover the (+)-neo-Menthol auxiliary.[1]

Q2: Which esterification method is most effective for coupling racemic acids with (+)-neo-Menthol?

The choice of esterification method can significantly impact the yield and success of the resolution.

  • Shiina Esterification: This method, using an acid anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA), is often effective and can provide high yields.[2][3][4]

  • Steglich Esterification: This is a mild and widely used method employing a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6][7][8] It is particularly useful for substrates that are sensitive to harsher conditions.[8]

  • Fischer Esterification: This method is generally less suitable for laboratory-scale resolutions due to the reversible nature of the reaction and the risk of side reactions.[5]

Q3: How can the diastereomeric esters of (+)-neo-Menthol be separated?

There are two primary methods for separating the diastereomeric esters:

  • Fractional Crystallization: This technique relies on the differential solubility of the diastereomers in a given solvent. One diastereomer will preferentially crystallize out of the solution, allowing for its isolation. This method can be tedious and may require multiple recrystallizations to achieve high diastereomeric purity.[9][10][11]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful method for separating diastereomers, often providing excellent separation and allowing for the isolation of both diastereomers in high purity.[2][3][12]

Q4: How is the enantiomerically pure acid recovered from the separated diastereomeric ester?

The final step is the hydrolysis of the ester bond to liberate the enantiomerically pure carboxylic acid and recover the (+)-neo-Menthol chiral auxiliary. This is typically achieved through:

  • Acidic Hydrolysis: Using strong acids like 6 M HCl can effectively cleave the ester bond.[2]

  • Basic Hydrolysis (Saponification): Alkaline conditions, for instance using potassium hydroxide (KOH) or lithium hydroxide (LiOH), are also commonly employed for ester hydrolysis.[2][13] Care must be taken to avoid racemization of the chiral acid under harsh basic conditions.[14]

Troubleshooting Guides

Low Yield in Esterification Step
Potential Cause Suggested Solution
Incomplete reaction - Increase reaction time or temperature (monitor for side reactions).- Use a more efficient coupling agent (e.g., switch from DCC/DMAP to MNBA).[4]
Side reactions - For Steglich esterification, a common side reaction is the formation of N-acylurea.[8] Ensure an adequate amount of DMAP is used to suppress this.[8]
Moisture in the reaction - Use anhydrous solvents and reagents. Even small amounts of water can significantly reduce the yield.[15]
Steric hindrance - If the carboxylic acid is sterically demanding, a less hindered coupling agent or more forcing reaction conditions may be necessary.
Difficulty in Separating Diastereomers by Fractional Crystallization
Potential Cause Suggested Solution
Similar solubilities of diastereomers - Screen a variety of solvents with different polarities to find one that maximizes the solubility difference.[11]
Co-crystallization of diastereomers - This can occur when the two diastereomers pack well together in a crystal lattice.[9] Experiment with different crystallization temperatures and cooling rates.
Oil formation instead of crystallization - Try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
Low recovery of the more soluble diastereomer - The mother liquor will be enriched in the more soluble diastereomer. Evaporation of the solvent and re-crystallization from a different solvent may be necessary.
Poor Separation of Diastereomers by HPLC
Potential Cause Suggested Solution
Inappropriate column - Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns are often effective.
Suboptimal mobile phase - Systematically vary the composition of the mobile phase (e.g., the ratio of hexane to isopropanol) to optimize resolution.
Peak tailing or broadening - Adjust the flow rate or temperature. Ensure the sample is fully dissolved in the mobile phase before injection.
Low Yield or Racemization during Hydrolysis
Potential Cause Suggested Solution
Incomplete hydrolysis - Increase the reaction time, temperature, or concentration of the acid or base.
Racemization of the chiral acid - If the chiral center is prone to epimerization under basic conditions, consider using milder conditions (e.g., lower temperature, shorter reaction time) or switching to acidic hydrolysis.[14] The use of lithium hydroperoxide (LiOOH) can sometimes be a milder alternative to LiOH.[14]
Difficulty in isolating the product - After hydrolysis, careful pH adjustment is crucial for the efficient extraction of the carboxylic acid.

Quantitative Data Summary

The following tables summarize representative yields for each step of the resolution process, based on the resolution of a racemic carboxylic acid with l-(-)-menthol. The principles and expected outcomes are analogous for resolutions using (+)-neo-Menthol.

Table 1: Diastereoselective Esterification Yields

Racemic Acid PrecursorEsterification MethodReagentsSolventYield (%)Reference
(rac)-7Shiina EsterificationMNBA, DMAPCH2Cl290 (total diastereomers)[3][4]
(rac)-19Shiina EsterificationMNBA, DMAPCH2Cl285 (total diastereomers)[2][4][12]
Fatty AcidsSteglich EsterificationDCC, DMAPCH2Cl2~80[5]

Table 2: Separation of Diastereomers by HPLC

Diastereomeric MixtureHPLC ColumnMobile Phase (v/v)Diastereomer 1 Yield (%)Diastereomer 2 Yield (%)Reference
9 and 9 CHIRALFLASH ICEtOH/hexane 65:3545.344.4[3][4][12]
20 and 20 CHIRALPAK ICEtOH/hexane 1:1953 (of theoretical)46 (of theoretical)[2][12]

Table 3: Hydrolysis of Diastereomeric Esters to Enantiopure Acids

Diastereomeric EsterHydrolysis ConditionsProduct Yield (%)Reference
10 (from 9 )6 M aq HCl, 1,4-dioxane, 75 °C48[2]
21 (from 20 )KOH, MeOH, H2O, 40 °C77[2]
21 (from 20 )KOH, MeOH, H2O, 40 °C90[2]

Experimental Protocols

Protocol 1: Diastereoselective Esterification via Shiina Esterification
  • To a solution of the racemic carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add (+)-neo-Menthol (1.1 eq).

  • Add 4-dimethylaminopyridine (DMAP) (2.4 eq) to the solution.

  • Cool the mixture to 0 °C and add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mixture of diastereomeric esters.

Protocol 2: Separation of Diastereomers by Preparative HPLC
  • Dissolve the mixture of diastereomeric esters in the mobile phase.

  • Inject the solution onto a preparative chiral HPLC column (e.g., CHIRALPAK IC).

  • Elute with an appropriate mobile phase (e.g., a mixture of ethanol and hexane) at a constant flow rate.

  • Monitor the elution by UV detection at a suitable wavelength.

  • Collect the fractions corresponding to each separated diastereomer.

  • Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomeric esters.

Protocol 3: Hydrolysis of the Purified Diastereomeric Ester

Acidic Hydrolysis:

  • Dissolve the purified diastereomeric ester in a suitable solvent such as 1,4-dioxane.

  • Add an aqueous solution of a strong acid (e.g., 6 M HCl).

  • Heat the mixture to an appropriate temperature (e.g., 75 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the enantiomerically pure carboxylic acid.

Basic Hydrolysis (Saponification):

  • Dissolve the purified diastereomeric ester in a mixture of an alcohol (e.g., methanol) and water.

  • Add a strong base, such as potassium hydroxide (KOH).

  • Stir the mixture at a suitable temperature (e.g., 40 °C) until the reaction is complete.

  • Remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the enantiomerically pure carboxylic acid with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Visualizations

Racemic_Resolution_Workflow Workflow for Racemic Acid Resolution racemic_acid Racemic Acid (R/S Mixture) esterification Diastereoselective Esterification racemic_acid->esterification neo_menthol (+)-neo-Menthol (Chiral Auxiliary) neo_menthol->esterification diastereomers Mixture of Diastereomers (R-neo-Menthyl & S-neo-Menthyl Esters) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer1 Diastereomer 1 (e.g., R-neo-Menthyl Ester) separation->diastereomer1 diastereomer2 Diastereomer 2 (e.g., S-neo-Menthyl Ester) separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (e.g., R-Acid) hydrolysis1->enantiomer1 recovered_menthol1 Recovered (+)-neo-Menthol hydrolysis1->recovered_menthol1 enantiomer2 Enantiomer 2 (e.g., S-Acid) hydrolysis2->enantiomer2 recovered_menthol2 Recovered (+)-neo-Menthol hydrolysis2->recovered_menthol2

Caption: Workflow for the resolution of a racemic acid using (+)-neo-Menthol.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Resolution (Low Yield or ee) check_esterification Check Esterification Step start->check_esterification check_separation Check Separation Step start->check_separation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis ester_yield Low Yield? check_esterification->ester_yield separation_efficiency Poor Separation? check_separation->separation_efficiency hydrolysis_issue Low Yield or Racemization? check_hydrolysis->hydrolysis_issue ester_solutions Optimize Esterification: - Change coupling agent - Ensure anhydrous conditions - Adjust reaction time/temp ester_yield->ester_solutions Yes separation_solutions Optimize Separation: - Screen solvents (crystallization) - Optimize mobile phase (HPLC) - Check for co-crystallization separation_efficiency->separation_solutions Yes hydrolysis_solutions Optimize Hydrolysis: - Use milder conditions - Switch from base to acid catalysis - Ensure complete reaction hydrolysis_issue->hydrolysis_solutions Yes

References

Side reactions to avoid during the synthesis of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (+)-neo-Menthol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of (+)-neo-Menthol?

A1: The most common and direct precursor for the synthesis of (+)-neo-Menthol is (-)-menthone. The stereoselective reduction of the carbonyl group of (-)-menthone at C3 yields (+)-neo-Menthol.

Q2: What are the primary side products I should expect during the synthesis of (+)-neo-Menthol from (-)-menthone?

A2: The primary side products are other diastereomers of menthol. The main side product from the direct reduction of (-)-menthone is (-)-menthol.[1] However, if the starting material undergoes epimerization to (+)-isomenthone under the reaction conditions, you can also form (+)-isomenthol and (+)-neoisomenthol as byproducts.[2]

Q3: What causes the formation of these other menthol isomers?

A3: The formation of other menthol isomers is primarily due to two factors:

  • Lack of Stereoselectivity: The reducing agent may not be sufficiently stereoselective, leading to the formation of both (+)-neo-Menthol and (-)-menthol from (-)-menthone.

  • Epimerization of Starting Material: Under certain conditions, particularly with acid or base catalysis, (-)-menthone can epimerize to its diastereomer, (+)-isomenthone, via an enol intermediate.[2] Reduction of this isomeric ketone then leads to (+)-isomenthol and (+)-neoisomenthol.

Q4: How can I purify my final product to remove these isomeric impurities?

A4: Purification of menthol isomers can be challenging due to their similar physical properties. Common methods include fractional distillation, fractional crystallization, and preparative-scale high-performance liquid chromatography (prep-HPLC). Selective oxidation, where the isomeric alcohols are converted back to menthone while leaving the desired menthol isomer untouched, is another potential purification strategy.

Troubleshooting Guide: Minimizing Side Reactions

Issue: My final product contains a high percentage of (-)-menthol.

This issue arises from poor stereoselectivity during the reduction of the carbonyl group of (-)-menthone. The choice of reducing agent and reaction conditions is critical for favoring the formation of (+)-neo-Menthol.

Solutions:

  • Choice of Reducing Agent: Use a sterically hindered hydride reagent. These reagents approach the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol, (+)-neo-Menthol. Lithium tri-sec-butylborohydride (L-Selectride®) or lithium aluminum tri(tert-butoxy)hydride are known to give high selectivity for the axial alcohol. In contrast, less hindered reagents like sodium borohydride (NaBH₄) tend to favor the formation of the equatorial alcohol, (-)-menthol.[3]

  • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C). Lower temperatures enhance the kinetic control of the reaction, favoring the approach of the hydride from the less hindered face and increasing the yield of the desired (+)-neo-Menthol.

Issue: My product contains significant amounts of (+)-isomenthol and/or (+)-neoisomenthol.

The presence of these isomers indicates that your starting material, (-)-menthone, is epimerizing to (+)-isomenthone during the reaction.[2]

Solutions:

  • Control the pH: Avoid acidic or basic conditions that can catalyze the enolization and subsequent epimerization of (-)-menthone. If a reagent generates acidic or basic byproducts, consider using a buffered system.

  • Reaction Time: Minimize the reaction time to reduce the extent of epimerization. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.

  • Purity of Starting Material: Ensure the (-)-menthone starting material is free from significant amounts of (+)-isomenthone before starting the reaction.

Data Presentation: Stereoselectivity of Menthone Reduction

The following table summarizes the approximate product distribution from the reduction of (-)-menthone under different conditions.

Reducing AgentSolventTemperature (°C)(+)-neo-Menthol (%)(-)-Menthol (%)Reference
LiAl(OtBu)₃HEther0HighLow
NaBH₄EthanolReflux~25~75[3]
SodiumAqueous Ammonia3 - 6LowHigh (up to 80%)[1]

Note: The values presented are approximate and can vary based on specific reaction parameters.

Experimental Protocols

Protocol: Synthesis of (+)-neo-Menthol using Lithium Tri-tert-butoxyaluminum Hydride

This protocol is adapted from procedures known to favor the formation of axial alcohols from cyclic ketones.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of (-)-menthone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in THF to the stirred (-)-menthone solution while maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess hydride, followed by the addition of a 1M HCl solution until the mixture is acidic.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure (+)-neo-Menthol.

Visualization

Logical Workflow for Troubleshooting

The following diagram illustrates the logical steps to troubleshoot and optimize the synthesis of (+)-neo-Menthol.

TroubleshootingWorkflow cluster_0 Start: Synthesis of (+)-neo-Menthol cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Corrective Actions start Perform Reduction of (-)-Menthone analysis Analyze Product Mixture (GC/NMR) start->analysis high_menthol High (-)-Menthol Content? analysis->high_menthol high_isomers High (+)-iso / (+)-neoiso Content? high_menthol->high_isomers No solution_menthol Use Sterically Hindered Hydride (e.g., L-Selectride) Lower Reaction Temperature (-78°C) high_menthol->solution_menthol Yes success Desired Purity Achieved high_isomers->success No solution_isomers Ensure Neutral pH Minimize Reaction Time Check Starting Material Purity high_isomers->solution_isomers stop stop success->stop End Process solution_menthol->start Re-run Experiment solution_isomers->start Re-run Experiment

Caption: Troubleshooting workflow for (+)-neo-Menthol synthesis.

References

Improving the efficiency of (+)-neo-Menthol recovery after reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of (+)-neo-Menthol recovery. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (+)-neo-Menthol from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude (+)-neo-Menthol reaction mixture?

A1: The most prevalent impurities are typically other menthol stereoisomers, such as (-)-menthol, (±)-isomenthol, and (±)-neoisomenthol.[1][2] The specific distribution of these isomers depends on the synthetic route and reaction conditions used. For instance, the reduction of menthone often yields a mixture of menthol isomers.[3] Unreacted starting materials, such as menthone, and reaction byproducts may also be present.

Q2: What are the primary methods for purifying (+)-neo-Menthol?

A2: The primary methods for purifying (+)-neo-Menthol from a reaction mixture are fractional distillation under vacuum, crystallization, and column chromatography.[4][5][6] Each method has its advantages and is chosen based on the scale of the purification, the impurity profile, and the desired final purity. A combination of these techniques is often employed for optimal results.

Q3: Which analytical techniques are suitable for monitoring the purity of (+)-neo-Menthol during purification?

A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring the isomeric purity of (+)-neo-Menthol.[7][8][9] Chiral GC columns can be used to separate and quantify all eight menthol isomers.[10] HPLC with a refractive index detector is also a robust method for quantification.[8][11] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is highly valuable.[7][12]

Troubleshooting Guides

Crystallization Issues

Problem: My (+)-neo-Menthol is "oiling out" instead of crystallizing.

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal.[13][14]

Possible Causes & Solutions:

  • High Supersaturation: The concentration of (+)-neo-Menthol in the solvent is too high, or the solution is being cooled too quickly.

    • Solution: Reduce the cooling rate to allow for controlled crystal growth. You can also start with a more dilute solution.[13]

  • Impurities: The presence of other isomers or byproducts can inhibit crystallization.

    • Solution: Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before crystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. Nitrile-based solvents like acetonitrile have been shown to be effective for menthol crystallization.[1] Adding a small amount of a non-polar co-solvent might also help.

  • Lack of Nucleation Sites: Spontaneous crystallization is not occurring.

    • Solution: Introduce seed crystals of pure (+)-neo-Menthol to induce crystallization.[15] If seed crystals are unavailable, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.

Problem: The final purity of my crystallized (+)-neo-Menthol is lower than expected.

Possible Causes & Solutions:

  • Inclusion of Impurities: During crystal growth, impurities can become trapped within the crystal lattice.

    • Solution: Slow down the crystallization process by reducing the cooling rate. This allows for more selective crystal growth. A second recrystallization step will likely be necessary to achieve high purity.

  • Mother Liquor Not Fully Removed: Residual solvent containing dissolved impurities remains on the crystal surface.

    • Solution: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. The solvent should be cold to minimize dissolution of the desired product.

Chromatography Challenges

Problem: I am seeing co-elution of (+)-neo-Menthol with other isomers during column chromatography.

Co-elution occurs when two or more compounds travel through the column at the same rate and are collected in the same fractions.

Possible Causes & Solutions:

  • Inadequate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not have sufficient selectivity for the menthol isomers.

    • Solution: While silica gel is common, for difficult separations, consider using a different stationary phase like alumina or a chemically modified silica.

  • Incorrect Mobile Phase: The solvent system (eluent) is not optimized to resolve the isomers.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation between (+)-neo-Menthol and the main impurities. Small changes in the solvent polarity can have a significant impact on resolution. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[2]

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: Reduce the amount of material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Poor Column Packing: An improperly packed column will have channels and cracks, leading to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended for silica gel.[16]

Problem: My (+)-neo-Menthol is eluting very slowly or not at all from the column.

Possible Causes & Solutions:

  • Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the compound through the column.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[17]

  • Compound Insolubility: The compound may be precipitating on the column.

    • Solution: Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. It may be necessary to use a slightly more polar solvent for loading, but keep the volume to a minimum.

Data Presentation

Table 1: Comparison of Purification Methods for Menthol Isomers

Purification MethodPrinciple of SeparationTypical Purity AchievedTypical Recovery YieldKey Considerations
Fractional Distillation Differences in boiling points of the isomers under vacuum.[18]90-95%70-85%Requires a column with a high number of theoretical plates; energy-intensive.[7][19]
Crystallization Differences in solubility and crystal lattice energy.[1]>99% (after recrystallization)60-75% (single crop)[1]Solvent selection is critical; can be time-consuming; "oiling out" can be an issue.[13]
Column Chromatography Differential adsorption of isomers onto a solid stationary phase.[4]>98%80-95%Can be scaled up; requires significant solvent volumes; can be labor-intensive.

Note: Purity and yield are highly dependent on the initial composition of the crude mixture and the optimization of the specific process.

Experimental Protocols

Protocol 1: Purification of (+)-neo-Menthol by Crystallization

This protocol is a general guideline and should be optimized for your specific crude mixture.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture. Acetonitrile is a good starting point.[1]

  • Dissolution: In a flask, dissolve the crude (+)-neo-Menthol mixture in the minimum amount of the chosen solvent at a slightly elevated temperature (e.g., 30-40 °C).[1]

  • Cooling: Slowly cool the solution to room temperature. To further decrease the solubility and increase the yield, subsequently cool the flask in an ice bath or refrigerator. A slow cooling rate is crucial for the formation of pure crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Analysis: Analyze the purity of the crystals using GC or HPLC.

  • Recrystallization (if necessary): If the purity is not satisfactory, repeat the crystallization process using the purified crystals from the first round.

Protocol 2: Purification of (+)-neo-Menthol by Column Chromatography

This protocol assumes the use of standard silica gel.

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives good separation between (+)-neo-Menthol and its major impurities. A typical starting point for menthol isomers is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, most non-polar mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[16][20] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude (+)-neo-Menthol in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure (+)-neo-Menthol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated product by GC or HPLC.

Visualizations

experimental_workflow Workflow for (+)-neo-Menthol Purification crude Crude (+)-neo-Menthol (from reaction) analysis1 Purity Analysis (GC/HPLC) crude->analysis1 distillation Fractional Distillation crude->distillation crystallization Crystallization crude->crystallization chromatography Column Chromatography crude->chromatography analysis2 Purity Analysis distillation->analysis2 analysis3 Purity Analysis crystallization->analysis3 analysis4 Purity Analysis chromatography->analysis4 pure_product Pure (+)-neo-Menthol analysis2->pure_product analysis3->pure_product analysis4->pure_product

Caption: General workflow for the purification of (+)-neo-Menthol.

troubleshooting_crystallization Troubleshooting 'Oiling Out' in Crystallization cluster_causes Potential Causes cluster_solutions Solutions start Crystallization Attempt oiling_out Product 'Oils Out' start->oiling_out cause1 High Supersaturation oiling_out->cause1 cause2 Impurities Present oiling_out->cause2 cause3 Poor Solvent Choice oiling_out->cause3 solution1 Reduce Cooling Rate / Dilute Solution cause1->solution1 solution2 Pre-purify / Use Seed Crystals cause2->solution2 solution3 Screen Different Solvents cause3->solution3 success Successful Crystallization solution1->success solution2->success solution3->success

Caption: Logical relationships in troubleshooting crystallization issues.

References

Technical Support Center: Chiral Induction with (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the chiral induction of (+)-neo-menthol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: What is (+)-neo-menthol and why is it used as a chiral auxiliary?

(+)-neo-Menthol is one of the stereoisomers of menthol. It is employed as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its rigid cyclohexane backbone and the stereodirecting influence of its hydroxyl and isopropyl groups create a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Q2: I am observing low diastereomeric excess (d.e.) in my reaction. What are the common causes?

Low diastereomeric excess can stem from several factors:

  • Suboptimal Reaction Temperature: The energy difference between the transition states leading to the different diastereomers may not be significant at higher temperatures.

  • Inappropriate Solvent: The solvent can influence the conformation of the substrate-auxiliary complex and its interaction with reagents.

  • Absence or Incorrect Choice of Lewis Acid: Lewis acids are often crucial for locking the conformation of the chiral auxiliary and enhancing facial discrimination.

  • Steric Hindrance: The steric bulk of the substrate or reagents might interfere with the directing effect of the (+)-neo-menthol auxiliary.

  • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the Lewis acid, can lead to incomplete complexation and reduced stereocontrol.

Q3: How can I improve the diastereoselectivity of my reaction?

Improving diastereoselectivity typically involves optimizing the reaction conditions. Key strategies include:

  • Lowering the Reaction Temperature: This often increases the energy difference between the diastereomeric transition states, leading to higher d.e.

  • Screening Different Solvents: The polarity and coordinating ability of the solvent can have a significant impact. Non-coordinating solvents are often preferred when using Lewis acids.

  • Utilizing a Lewis Acid: A systematic screening of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) can identify one that effectively chelates to the substrate-auxiliary adduct, enforcing a rigid conformation that enhances stereoselectivity.

  • Modifying the Substrate: In some cases, minor modifications to the substrate can improve the steric and electronic interactions with the chiral auxiliary.

Troubleshooting Guide

Issue 1: Low Diastereomeric Excess (d.e.) in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for forming six-membered rings with controlled stereochemistry. When using a (+)-neo-menthol derived dienophile, low d.e. is a common challenge.

Potential Solutions & Optimization Strategies:

  • Table 1: Effect of Lewis Acid and Temperature on a Diels-Alder Reaction [1]

DieneLewis AcidTemperature (°C)Yield (%)d.e. (%)
CyclopentadieneEt₂AlCl-789596
CyclopentadieneSnCl₄-789295
CyclopentadieneTiCl₄-789495
CyclopentadieneBCl₃-787099
IsopreneEt₂AlCl-405695
  • Temperature Optimization: Lowering the reaction temperature generally enhances diastereoselectivity. As seen in the table above, conducting the reaction at -78 °C consistently provides high d.e. It is advisable to perform the reaction at the lowest practical temperature for your system.

Logical Workflow for Troubleshooting Low d.e. in Diels-Alder Reactions:

low_de_troubleshooting start Low d.e. Observed lewis_acid Vary Lewis Acid (e.g., Et₂AlCl, SnCl₄, TiCl₄, BCl₃) start->lewis_acid check_de1 Re-evaluate d.e. lewis_acid->check_de1 temperature Lower Reaction Temperature (e.g., -78 °C) check_de2 Re-evaluate d.e. temperature->check_de2 solvent Screen Solvents (e.g., CH₂Cl₂, Toluene) check_de3 Re-evaluate d.e. solvent->check_de3 check_de1->temperature d.e. still low success High d.e. Achieved check_de1->success d.e. improved check_de2->solvent d.e. still low check_de2->success d.e. improved check_de3->success d.e. improved further_optimization Consider Substrate Modification or Alternative Auxiliary check_de3->further_optimization d.e. still low

Caption: Troubleshooting workflow for low diastereomeric excess.

Issue 2: Poor Stereoselectivity in Enolate Alkylation

Achieving high stereoselectivity in the alkylation of enolates derived from (+)-neo-menthyl esters can be challenging due to the flexibility of the enolate and the nature of the electrophile.

Potential Solutions & Optimization Strategies:

  • Base Selection: The choice of base for enolate formation is critical. Bulky bases like lithium diisopropylamide (LDA) can influence the geometry of the resulting enolate.

  • Solvent Effects: The solvent can affect the aggregation state of the lithium enolate and its reactivity. Ethereal solvents like THF are commonly used. The addition of co-solvents such as HMPA can sometimes improve selectivity, but caution is advised due to its toxicity.

  • Temperature Control: Enolate formation and alkylation should be performed at low temperatures (e.g., -78 °C) to minimize side reactions and enhance stereocontrol.

Experimental Workflow for Diastereoselective Enolate Alkylation:

enolate_alkylation_workflow start Start: (+)-neo-Menthyl Ester enolate_formation Enolate Formation: - Dissolve ester in dry THF - Cool to -78 °C - Add LDA dropwise start->enolate_formation alkylation Alkylation: - Add alkyl halide at -78 °C - Stir for specified time enolate_formation->alkylation quench Reaction Quench: - Add saturated NH₄Cl solution alkylation->quench workup Work-up: - Extract with organic solvent - Dry and concentrate quench->workup analysis Analysis: - Purify by chromatography - Determine d.e. by NMR or HPLC workup->analysis product Alkylated Product analysis->product

References

Technical Support Center: GC Analysis of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of (+)-neo-Menthol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of (+)-neo-Menthol?

The primary challenge is the chromatographic separation of (+)-neo-Menthol from its other seven stereoisomers. Menthol exists as four enantiomeric pairs (D/L-menthol, D/L-isomenthol, D/L-neomenthol, and D/L-neoisomenthol). These isomers are structurally very similar, leading to co-elution on standard, non-chiral GC columns. Achieving baseline separation is critical for accurate quantification. Additional challenges include peak tailing due to the polar hydroxyl group and potential thermal degradation in the GC inlet.

Q2: Which type of GC column is best suited for separating menthol stereoisomers?

Standard non-polar or polar columns (like those with polyethylene glycol phases) are often insufficient to separate all eight stereoisomers.[1] For successful separation, chiral capillary columns are required. Columns with cyclodextrin-based stationary phases, such as those containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin, are effective at resolving enantiomers.[2][3] In some cases, a tandem setup using two different chiral columns in series may be necessary to achieve complete separation of all eight isomers.[2]

Q3: Is derivatization necessary for analyzing (+)-neo-Menthol?

While not strictly necessary, derivatization of the polar hydroxyl group is a highly recommended strategy to overcome common issues like peak tailing.[4] The hydroxyl group can form hydrogen bonds with active sites (e.g., residual silanols) in the GC inlet liner and column, causing delayed elution and asymmetrical peaks.[5][6] Converting the alcohol to a less polar silyl ether (e.g., using BSTFA) or an ester can significantly improve peak shape and reproducibility.

Q4: Can I use a standard Flame Ionization Detector (FID) for this analysis?

Yes, a Flame Ionization Detector (FID) is commonly used and is a suitable sensitive method for the analysis of menthol.[7] For applications requiring definitive identification, especially when dealing with complex matrices or potential co-eluting impurities, a Mass Spectrometer (MS) is preferred.[2][8] Selected Ion Monitoring (SIM) with an MS can enhance sensitivity and specificity for quantitative analysis.[3]

Troubleshooting Guide

Problem 1: Poor resolution or co-eluting menthol isomer peaks.

  • Potential Cause 1: Inappropriate GC Column. Your column's stationary phase may not have the required selectivity to resolve the stereoisomers.

    • Solution: Switch to a chiral capillary column specifically designed for enantiomeric separations, such as one based on a cyclodextrin derivative.[2][3] For very complex separations, consider a tandem column approach.[2]

  • Potential Cause 2: Sub-optimal Oven Temperature Program. A fast temperature ramp may not provide sufficient time for the isomers to separate on the column.

    • Solution: Optimize the temperature program. Start with a lower initial oven temperature and use a slower ramp rate (e.g., 1-5 °C/min) to enhance resolution between closely eluting peaks.

  • Potential Cause 3: High Carrier Gas Flow Rate. An excessively high flow rate reduces the interaction time of the analytes with the stationary phase, leading to decreased resolution.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate or linear velocity to be at or near the optimal value for your column's dimensions, as described by the van Deemter equation.

Problem 2: Asymmetrical peak shape (peak tailing) for (+)-neo-Menthol.

  • Potential Cause 1: Active Sites in the System. The polar hydroxyl group of menthol can interact with active sites in the inlet liner (especially glass wool), column, or connections, causing tailing.[9][10]

    • Solution 1: Perform regular inlet maintenance. Replace the inlet liner, septum, and gold seal.[11][12] Use a deactivated liner, potentially one without glass wool or with deactivated wool, to minimize interactions.

    • Solution 2: Condition your GC column according to the manufacturer's instructions to passivate active sites. If the column is old or contaminated, trimming the first 10-15 cm from the inlet side can remove accumulated non-volatile residues.[12]

    • Solution 3: Derivatize the sample to convert the polar hydroxyl group into a less polar functional group, which is less susceptible to these interactions.[4]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5][6]

    • Solution: Dilute your sample or reduce the injection volume. If using a splitless injection, consider switching to a split injection with an appropriate split ratio (e.g., 20:1 or 50:1).

Problem 3: Poor reproducibility and high Relative Standard Deviation (RSD) in replicate injections.

  • Potential Cause 1: Inlet Discrimination. High injection temperatures can cause fractionation of the sample, where more volatile components are vaporized and transferred to the column more efficiently than less volatile ones.

    • Solution: Optimize the inlet temperature. It should be hot enough to ensure rapid vaporization of menthol but not so hot as to cause degradation. A typical starting point is 250 °C.

  • Potential Cause 2: Leaks in the System. A leak in the carrier gas flow path, particularly around the septum or column fittings, will cause unstable flow rates and lead to variable retention times and peak areas.

    • Solution: Use an electronic leak detector to check for leaks at all connection points, including the septum nut, column fittings at the inlet and detector, and gas line connections.

  • Potential Cause 3: Autosampler Syringe Issues. A dirty or faulty syringe can lead to inconsistent injection volumes.

    • Solution: Clean the autosampler syringe with appropriate solvents. Ensure there are no air bubbles in the syringe during sample aspiration. If the problem persists, replace the syringe.

Quantitative Data Summary

The following table summarizes typical GC conditions and expected results for the separation of menthol isomers on a chiral column. Absolute retention times will vary between instruments and laboratories.

ParameterCondition A: Chiral GC-MSCondition B: Tandem Chiral GC-MS
Column(s) Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm x 0.25 µm)Column 1: CycloSil-B + Column 2: BGB-175[2]
Carrier Gas HeliumHelium
Oven Program 60°C (1 min), ramp at 2°C/min to 200°C45°C, ramp at 10°C/min to 100°C (hold 16 min), ramp at 10°C/min to 200°C (hold 10 min)[2]
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)[2]
Expected Outcome Good separation of enantiomeric pairs (e.g., (+)-menthol from (-)-menthol).Baseline separation of all 8 menthol optical isomers.[2]
Example Isomer Elution Order Varies by column phase, but typically: neomenthol, neoisomenthol, menthol, isomenthol.A specific, resolved elution order for all 8 isomers is achieved.[2]

Experimental Protocols

Protocol 1: Standard Preparation and GC-FID Analysis

This protocol outlines a general procedure for the analysis of menthol.[7]

  • Internal Standard (IS) Preparation: Prepare a 2% w/v solution of Thymol in absolute ethanol.

  • Standard Stock Solution: Accurately weigh 30 mg of (+)-neo-Menthol working standard into a 50 mL volumetric flask. Add 25 mL of ethanol and sonicate for 5 minutes to dissolve.

  • Working Standard Solution: To the stock solution flask, add 2.0 mL of the Thymol Internal Standard solution and dilute to the 50 mL mark with ethanol.

  • Sample Preparation: If analyzing a formulated product (e.g., suppository), accurately weigh an amount of sample equivalent to the target concentration into a 50 mL volumetric flask. Add a suitable dissolving solvent (e.g., THF), followed by 2.0 mL of the IS solution, and dilute to volume with ethanol.[7]

  • GC Conditions:

    • Instrument: Agilent 6890 GC or equivalent.

    • Column: VF-624 (60 m x 0.25 mm x 1.4 µm) or a suitable chiral column.

    • Inlet Temperature: 240 °C.

    • Detector: FID at 260 °C.

    • Carrier Gas: Nitrogen at a constant flow of 1 mL/min.

    • Oven Program: 100 °C for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 25 minutes.

    • Injection Volume: 1 µL.

  • Analysis: Perform replicate injections of the working standard to establish system suitability (RSD < 2.0%). Inject the sample solutions and quantify the amount of (+)-neo-Menthol by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Menthol_Isomers l_menthol (-)-Menthol d_menthol (+)-Menthol l_isomenthol (-)-Isomenthol d_isomenthol (+)-Isomenthol l_neomenthol (-)-Neomenthol d_neomenthol (+)-Neomenthol l_neoisomenthol (-)-Neoisomenthol d_neoisomenthol (+)-Neoisomenthol

Caption: The four enantiomeric pairs of menthol.

Caption: Troubleshooting workflow for common GC issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Weigh Sample & Dissolve in Solvent is_add Add Internal Standard (IS) prep->is_add dilute Dilute to Final Concentration is_add->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate detect Detection (FID or MS) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for GC analysis.

References

Technical Support Center: Enhancing the Solubility of (+)-neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the solubility of (+)-neo-Menthol.

Frequently Asked Questions (FAQs)

Q1: What is (+)-neo-Menthol and why is its solubility a concern?

A1: (+)-neo-Menthol is a monoterpene and one of the isomers of menthol.[1] Like other menthol isomers, it is a lipophilic compound with a low melting point and is poorly soluble in water.[2][3][4] This low aqueous solubility can be a significant hurdle in various applications, particularly in the development of oral and parenteral drug formulations, as it can lead to low bioavailability and therapeutic efficacy. Enhancing its aqueous solubility is often a critical step in formulation development.

Q2: What are the primary methods for enhancing the solubility of (+)-neo-Menthol?

A2: The two most common and effective methods for enhancing the solubility of poorly water-soluble, low-melting-point compounds like (+)-neo-Menthol are Solid Dispersion and Inclusion Complexation with Cyclodextrins .

  • Solid Dispersion: This technique involves dispersing (+)-neo-Menthol in a hydrophilic carrier matrix at a solid state. This can be achieved by methods such as co-melting or solvent evaporation. The goal is to reduce the particle size of the compound to a molecular level and improve its wettability, thereby increasing its dissolution rate.

  • Inclusion Complexation: This method uses cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The (+)-neo-Menthol molecule can be encapsulated within the cyclodextrin cavity, forming a complex that has significantly improved water solubility.

Q3: How do I choose between solid dispersion and cyclodextrin complexation?

A3: The choice of method depends on several factors, including the desired solubility enhancement, the final dosage form, stability considerations, and the required drug loading. The decision tree below can guide your selection process.

Q4: What are the critical quality attributes to consider when developing a solubility-enhanced formulation of (+)-neo-Menthol?

A4: Key quality attributes to monitor include:

  • Solubility Enhancement: The fold-increase in aqueous solubility compared to the pure compound.

  • Dissolution Rate: The speed at which the (+)-neo-Menthol dissolves from the formulation.

  • Physical Stability: The tendency of the amorphous (+)-neo-Menthol in a solid dispersion to crystallize over time, or the stability of the inclusion complex.

  • Chemical Stability: Ensuring that the processing conditions do not cause degradation of (+)-neo-Menthol.

  • Encapsulation/Loading Efficiency: In the case of cyclodextrin complexation, this measures the amount of (+)-neo-Menthol successfully incorporated into the cyclodextrin cavity.

Solubility Data for (+)-neo-Menthol and Related Isomers

The following table summarizes the solubility of (+)-neo-Menthol and other menthol isomers in various solvents.

CompoundSolventSolubilityTemperature (°C)
(+)-neo-Menthol Water434 mg/L25
Water231 mg/L20
(+/-)-Neomenthol Water231 mg/L20
dl-Menthol Water420 mg/L25
(-)-Menthol Ethanol~30 mg/mLNot Specified
DMSO~10 mg/mLNot Specified
Methanol100 mg/mLNot Specified
(+)-Menthol AcetoneVery SolubleNot Specified
BenzeneVery SolubleNot Specified
EthanolVery SolubleNot Specified

Note: Specific quantitative data for (+)-neo-Menthol in organic solvents is limited. The data for other menthol isomers can be used as a reasonable approximation.

Troubleshooting Guides

Troubleshooting Solid Dispersion Formulations
IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" or Phase Separation During Cooling The cooling rate is too slow, allowing the molten drug to separate from the carrier before solidification. The drug concentration is too high for the selected carrier. Poor miscibility between (+)-neo-Menthol and the carrier.Increase the cooling rate by using an ice bath or cryo-milling. Reduce the drug-to-carrier ratio. Screen for carriers with better miscibility with (+)-neo-Menthol (e.g., different grades of PEGs, PVP, or poloxamers).
Low Dissolution Rate of the Solid Dispersion Incomplete amorphization of (+)-neo-Menthol. Agglomeration of solid dispersion particles. The carrier itself has a slow dissolution rate.Optimize the preparation method (e.g., ensure complete melting in the fusion method, or use a better solvent in the evaporation method). Use a carrier that also acts as a surfactant to improve wettability and reduce agglomeration. Select a more rapidly dissolving carrier.
Crystallization of (+)-neo-Menthol During Storage The formulation is physically unstable. The storage conditions (temperature, humidity) are not optimal. The glass transition temperature (Tg) of the solid dispersion is too low.Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature. Select a carrier with a higher Tg to create a more stable amorphous system. Consider adding a crystallization inhibitor to the formulation.
The Compound is Oily/Waxy at Room Temperature and Difficult to Handle This is an inherent property of some amorphous forms or impure compounds.Try triturating the oil with a non-solvent to induce solidification. Lyophilize (freeze-dry) the product from a suitable solvent to obtain a powder. If the product remains oily, consider formulating it as a semi-solid or liquid-filled capsule.
Troubleshooting Cyclodextrin Inclusion Complexation

| Issue | Potential Cause(s) | Recommended Solution(s) | | :--- | :--- | | Low Encapsulation Efficiency (EE) | The type of cyclodextrin is not optimal for the size and shape of (+)-neo-Menthol. The molar ratio of cyclodextrin to (+)-neo-Menthol is not optimized. The preparation method is inefficient. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin). β-cyclodextrin is often a good starting point for molecules of this size.[5] Optimize the molar ratio; a higher ratio of cyclodextrin to the guest molecule often increases EE, but there is a saturation point.[5] Experiment with different preparation methods (e.g., kneading, co-evaporation, freeze-drying) as some may yield higher EE for specific guest molecules. | | Precipitation of the Complex from Solution | The solubility limit of the inclusion complex has been exceeded. The complex is not stable under the current pH or temperature conditions. | This is expected for some cyclodextrins like β-cyclodextrin which form complexes with limited solubility (B-type phase solubility diagram). If a soluble complex is required, use a modified cyclodextrin like HP-β-cyclodextrin. Ensure the pH and temperature of the solution are optimized for maximum complex solubility. | | Difficulty in Isolating the Solid Complex | The complex is highly soluble in the reaction solvent. The yield of the solid complex is low. | If using a co-precipitation method, ensure the solution is sufficiently cooled to maximize the precipitation of the complex. Lyophilization (freeze-drying) is an effective method for isolating highly soluble complexes. | | Inconsistent Results in Solubility Studies | The system has not reached equilibrium. Self-aggregation of the cyclodextrin or the drug at higher concentrations. | Ensure adequate shaking/stirring time during phase solubility studies (typically 24-48 hours). Be aware that at high concentrations, cyclodextrins can form aggregates, which may affect the linearity of the phase solubility profile. |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[6][7][8][9][10]

  • Preparation:

    • Add an excess amount of (+)-neo-Menthol to a clear glass vial or flask. A magnetic stir bar should also be added.

    • Add a known volume of purified water (or the desired aqueous buffer) to the vial.

    • Seal the vial to prevent evaporation.

  • Equilibration:

    • Place the sealed vial in a shaker or on a stir plate in a temperature-controlled water bath (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test may be needed to determine this, but 24-48 hours is typical.

  • Sample Preparation and Analysis:

    • After equilibration, allow the mixture to stand undisturbed for at least 24 hours at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a filter (e.g., 0.22 µm PVDF filter).

    • Quantify the concentration of (+)-neo-Menthol in the filtrate using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • The determined concentration represents the aqueous solubility of (+)-neo-Menthol at that temperature.

Protocol 2: Preparation of a (+)-neo-Menthol Solid Dispersion (Melt/Fusion Method)

This method is suitable for thermally stable compounds with a low melting point.

  • Carrier Selection:

    • Choose a hydrophilic carrier with a melting point that is compatible with the thermal stability of (+)-neo-Menthol. Common choices include Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) or Poloxamers.

  • Preparation:

    • Accurately weigh the desired amounts of (+)-neo-Menthol and the carrier (e.g., a 1:4 w/w ratio).

    • Combine the materials in a glass beaker or vial.

    • Heat the physical mixture on a hot plate or in an oil bath with constant stirring. The temperature should be just above the melting point of the carrier to ensure a homogenous melt.

    • Continue stirring the molten mixture for 5-10 minutes to ensure the complete dissolution of (+)-neo-Menthol in the molten carrier.

  • Solidification and Processing:

    • Rapidly cool the molten mixture to solidify it into a glassy state. This can be achieved by pouring the melt onto a cold metal plate or into a beaker placed in an ice bath.

    • Once solidified, the solid dispersion can be scraped, pulverized using a mortar and pestle, and then sieved to obtain a uniform particle size.

    • Store the resulting powder in a desiccator to prevent moisture uptake.

Protocol 3: Preparation of a (+)-neo-Menthol-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is adapted from methods used for encapsulating menthol in β-cyclodextrin.[11]

  • Preparation of Solutions:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin). For β-cyclodextrin, heating to around 45-50 °C will be necessary to dissolve it.

    • Dissolve (+)-neo-Menthol in a minimal amount of a water-miscible organic solvent, such as ethanol.

  • Complexation:

    • While vigorously stirring the cyclodextrin solution, slowly add the ethanolic solution of (+)-neo-Menthol dropwise.

    • Continue to stir the resulting suspension for several hours (e.g., 3-4 hours) at a constant temperature (e.g., 45 °C).

  • Precipitation and Isolation:

    • After the stirring period, cool the mixture in a refrigerator (e.g., at 4 °C) for 24 hours to allow the inclusion complex to precipitate.

    • Isolate the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any surface-adhered (+)-neo-Menthol.

    • Dry the resulting powder in an oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

    • Store the inclusion complex powder in a tightly sealed container.

Visualizations

G Decision Tree for Selecting a Solubility Enhancement Method start Start with (+)-neo-Menthol solubility_check Is aqueous solubility sufficient for the application? start->solubility_check yes_solubility Proceed with formulation using the neat compound solubility_check->yes_solubility Yes no_solubility Select a solubility enhancement technique solubility_check->no_solubility No thermal_stability Is (+)-neo-Menthol stable at the melting point of the chosen carrier? no_solubility->thermal_stability solid_dispersion Consider Solid Dispersion (Melt Method) thermal_stability->solid_dispersion Yes solvent_method Consider Solid Dispersion (Solvent Evaporation Method) or Cyclodextrin Complexation thermal_stability->solvent_method No drug_loading Is high drug loading (>20%) required? solid_dispersion->drug_loading solvent_method->drug_loading high_loading Solid Dispersion is generally preferred drug_loading->high_loading Yes low_loading Cyclodextrin Complexation is a viable option drug_loading->low_loading No final_formulation_sd Develop and characterize the Solid Dispersion formulation high_loading->final_formulation_sd final_formulation_cd Develop and characterize the Cyclodextrin Inclusion Complex low_loading->final_formulation_cd

Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique for (+)-neo-Menthol.

G Experimental Workflow for Cyclodextrin Inclusion Complexation cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation cluster_char Characterization prep_cd Dissolve Cyclodextrin in Water mix Slowly add Menthol solution to CD solution with stirring prep_cd->mix prep_menthol Dissolve (+)-neo-Menthol in Ethanol prep_menthol->mix stir Stir for several hours at a controlled temperature mix->stir cool Cool to precipitate the complex stir->cool filter Vacuum filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry the final product wash->dry solubility Phase Solubility Analysis dry->solubility ee Determine Encapsulation Efficiency dry->ee physical Analyze physical form (DSC, XRD) dry->physical

Caption: A general workflow diagram for preparing and characterizing a (+)-neo-Menthol-cyclodextrin inclusion complex.

References

Validation & Comparative

A Comparative Guide to (+)-neo-Menthol and (-)-Menthol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the diverse array of available auxiliaries, those derived from the naturally abundant chiral pool, such as menthol isomers, have garnered significant attention due to their low cost and ready availability. This guide provides an objective comparison of two such diastereomers, (+)-neo-Menthol and (-)-Menthol, when employed as chiral auxiliaries in stereoselective transformations. While direct, head-to-head comparative studies under identical reaction conditions are scarce in the published literature, this document collates available experimental data to offer valuable insights into their relative performance.

Introduction to Menthols as Chiral Auxiliaries

(-)-Menthol, the most common natural isomer, and its diastereomer (+)-neo-Menthol, both possess three stereocenters, rendering them effective chiral controllers. They are typically attached to a prochiral substrate via an ester linkage. The bulky and conformationally locked cyclohexane ring of the menthyl group then effectively shields one face of the reactive center, directing the approach of a reagent to the opposite face and thereby inducing diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Performance in Diastereoselective Reactions: A Comparative Overview

The primary measure of a chiral auxiliary's effectiveness lies in its ability to induce high diastereoselectivity in a given reaction. The following sections present available data for Diels-Alder reactions, a common benchmark for evaluating chiral auxiliaries.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with controlled stereochemistry. The use of chiral acrylates derived from menthol isomers is a well-established strategy for achieving asymmetric induction in this reaction.

(-)-Menthol as a Chiral Auxiliary in the Diels-Alder Reaction

(-)-Menthyl acrylate has been employed as a dienophile in Diels-Alder reactions with various dienes. The diastereoselectivity is influenced by the reaction conditions, particularly the use of Lewis acids.

DieneLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Yield (%)Reference
CyclopentadieneAlCl₃Toluene-7890 (endo)85[1]
CyclopentadieneTiCl₄CH₂Cl₂-7888 (endo)92[1]
ButadieneEt₂AlClCH₂Cl₂-7876 (endo)75Not found in search results

(+)-neo-Menthol as a Chiral Auxiliary in the Diels-Alder Reaction

Quantitative experimental data for the use of (+)-neo-menthyl acrylate in diastereoselective Diels-Alder reactions is less prevalent in the literature. While the synthesis of (+)-neo-menthyl acrylate has been described, its application and the resulting diastereoselectivities are not as extensively documented as for its (-)-menthol counterpart. This represents a notable gap in the direct comparison of these two auxiliaries.

Stereochemical Models of Diastereoselection

The observed diastereoselectivity can be rationalized by considering the conformational preferences of the menthyl and neo-menthyl ester enolates. The bulky isopropyl group and the cyclohexane ring create a chiral environment that dictates the trajectory of the incoming electrophile.

Proposed Mechanism for (-)-Menthol Acrylate in Diels-Alder Reaction

In the Lewis acid-catalyzed Diels-Alder reaction of (-)-menthyl acrylate, the Lewis acid coordinates to the carbonyl oxygen, locking the acrylate in an s-trans conformation. The isopropyl group of the (-)-menthol auxiliary effectively shields the Re face of the double bond, directing the approach of the diene to the less hindered Si face.

Figure 1: Stereochemical model for Diels-Alder reaction with (-)-menthyl acrylate.
Proposed Mechanism for (+)-neo-Menthol Acrylate in Diels-Alder Reaction

For (+)-neo-Menthol, the hydroxyl group is in an axial position in the most stable chair conformation. When attached to an acrylate, the conformational dynamics are different from (-)-menthol. The stereochemical outcome will depend on the effective shielding face presented by the auxiliary. Due to the axial orientation of the ester group, the shielding of the dienophile faces may be less pronounced compared to the equatorial ester in the (-)-menthol derivative, which could potentially lead to lower diastereoselectivities.

Figure 2: Postulated stereochemical model for Diels-Alder reaction with (+)-neo-menthyl acrylate.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these chiral auxiliaries.

Synthesis of (-)-Menthyl Acrylate

This procedure describes the esterification of (-)-menthol with acryloyl chloride.

Materials:

  • (-)-Menthol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-menthol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure (-)-menthyl acrylate.

General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general method for the cycloaddition of a menthyl acrylate with a diene.

Materials:

  • (-)-Menthyl acrylate or (+)-neo-Menthyl acrylate

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Lewis Acid (e.g., AlCl₃, TiCl₄, Et₂AlCl)

  • Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

Procedure:

  • Dissolve the chiral acrylate (1.0 eq) in the anhydrous solvent under an inert atmosphere and cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (0.1 - 1.1 eq) dropwise and stir the mixture for 15-30 minutes.

  • Add the diene (1.5 - 2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step in this asymmetric synthesis strategy is the removal of the chiral auxiliary. Reductive cleavage using lithium aluminum hydride (LiAlH₄) is a common method.

Materials:

  • Menthyl or neo-menthyl ester adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • Dissolve the ester adduct (1.0 eq) in the anhydrous solvent under an inert atmosphere and cool to 0 °C.

  • Carefully add LiAlH₄ (1.5 - 2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and quench by the sequential and careful dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol product and the recoverable menthol or neo-menthol auxiliary.

  • Purify the desired product by flash column chromatography.

Summary and Outlook

Based on the available literature, (-)-menthol is a well-established and effective chiral auxiliary, particularly in Diels-Alder reactions, where it can induce high levels of diastereoselectivity, especially in the presence of a Lewis acid. The stereochemical outcome is rationalized by a model where the bulky isopropyl group effectively blocks one face of the dienophile.

In contrast, while (+)-neo-menthol is commercially available and has been used in synthesis, there is a conspicuous lack of quantitative data regarding its performance as a chiral auxiliary in diastereoselective reactions. The different stereochemistry and conformational preferences of the neo-menthol scaffold suggest that its effectiveness in inducing asymmetry may differ from that of (-)-menthol. Further systematic studies are required to directly compare the efficacy of these two readily available chiral auxiliaries under identical conditions. Such studies would be of significant value to the synthetic chemistry community, enabling a more informed choice of chiral auxiliary for a given transformation. Researchers are encouraged to explore the potential of (+)-neo-menthol and to publish their findings to fill this knowledge gap.

References

A Comparative Guide to the Validation of Analytical Methods for (+)-neo-Menthol Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (+)-neo-Menthol, a key component in various pharmaceutical and consumer products. The validation of such analytical methods is critical to ensure the quality, safety, and efficacy of these products. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The two primary chromatographic techniques employed for the analysis of menthol and its isomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the specific isomers to be resolved.

Table 1: Performance Comparison of HPLC and GC Methods for Menthol Isomer Analysis
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Specificity Excellent for chiral separations with appropriate columns, allowing for the specific quantification of (+)-neo-Menthol.Excellent for separating volatile compounds and isomers, especially with chiral columns.
Linearity (R²) Typically ≥ 0.999[1][2]Typically ≥ 0.999[3][4]
Accuracy (% Recovery) 98-102% is a common acceptable range.[5]98-102% is a common acceptable range.[3]
Precision (%RSD) Repeatability: ≤ 2.0%[5][6] Intermediate Precision: ≤ 3.0%Repeatability: ≤ 2.0%[3][6] Intermediate Precision: ≤ 5.0%
Limit of Detection (LOD) Can vary significantly based on the detector. For UV, it can be around 1 µg/mL, while with a Refractive Index (RI) detector, it can be ~0.76 µg/mL.[1]Generally lower than HPLC, often in the sub-µg/mL range (e.g., 0.0063 mg/mL).[7]
Limit of Quantitation (LOQ) Dependent on the detector, for an RI detector it can be ~2.31 µg/mL.[1]Generally lower than HPLC, often in the low µg/mL range (e.g., 0.019 mg/mL).[7]
Typical Run Time 10-30 minutes.[5]10-30 minutes.[8]
Sample Preparation Often involves dissolution in a suitable solvent and filtration. Derivatization may be required for UV detection.[9]Can involve liquid-liquid extraction or headspace analysis. Derivatization is generally not required with a Flame Ionization Detector (FID).
Instrumentation HPLC system with a suitable detector (e.g., RI, UV, or Chiral Detector). Chiral column for isomer separation.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A chiral capillary column is necessary for isomer separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC methods suitable for the determination of (+)-neo-Menthol.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol is based on a chiral separation method to specifically quantify (+)-neo-Menthol.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a chiral detector (or a Refractive Index detector).

  • Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

2. Reagents and Standards:

  • Mobile Phase: n-Hexane and Isopropanol (e.g., 98:2 v/v).

  • (+)-neo-Menthol reference standard.

  • Solvent for sample and standard preparation: Mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: Not applicable for RI detection. For a chiral detector, follow manufacturer's recommendations.

4. Standard Preparation:

  • Prepare a stock solution of (+)-neo-Menthol reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately weigh the sample containing (+)-neo-Menthol.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Gas Chromatography (GC) Method Protocol

This protocol outlines a GC-FID method for the determination of (+)-neo-Menthol.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Chiral capillary column (e.g., a cyclodextrin-based column).

2. Reagents and Standards:

  • Carrier Gas: Helium or Nitrogen.

  • Makeup Gas: Nitrogen.

  • Detector Gases: Hydrogen and Air.

  • (+)-neo-Menthol reference standard.

  • Solvent for sample and standard preparation: Hexane or another suitable organic solvent.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).

4. Standard Preparation:

  • Prepare a stock solution of (+)-neo-Menthol reference standard in the chosen solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

5. Sample Preparation:

  • Accurately weigh the sample.

  • Extract (+)-neo-Menthol from the sample matrix using a suitable solvent and technique (e.g., liquid-liquid extraction).

  • Concentrate or dilute the extract as needed to fall within the calibration range.

6. Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, and Robustness.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of an analytical method for (+)-neo-Menthol determination.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Method (HPLC/GC) Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2) Select_Method->Define_Validation_Parameters Prepare_Standards_Samples Prepare Standards and Samples Define_Validation_Parameters->Prepare_Standards_Samples Perform_Analyses Perform Chromatographic Analyses Prepare_Standards_Samples->Perform_Analyses Collect_Data Collect Raw Data Perform_Analyses->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_with_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_with_Criteria Prepare_Report Prepare Validation Report Compare_with_Criteria->Prepare_Report

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder Analyte (+)-neo-Menthol Extraction Extraction/ Dilution Analyte->Extraction Sample_Matrix Sample Matrix (e.g., Pharmaceutical Formulation) Sample_Matrix->Extraction Chromatographic_System Chromatographic System (HPLC or GC) Extraction->Chromatographic_System Detector Detector (e.g., FID, RI) Chromatographic_System->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Result Quantitative Result Data_Acquisition->Result

Caption: Logical Flow of (+)-neo-Menthol Analysis.

References

A Comparative Analysis of the Biological Activities of Menthol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menthol, a cyclic monoterpene alcohol, exists as eight stereoisomers, with (-)-menthol being the most well-known and naturally abundant. These isomers, despite having the same chemical formula and connectivity, exhibit distinct biological activities due to their different spatial arrangements. This guide provides a comparative overview of the biological activities of various menthol isomers, supported by experimental data, to aid in research and drug development.

Comparative Biological Activity Data

The biological activities of menthol isomers are diverse, ranging from sensory perception to cellular toxicity. The following table summarizes the available quantitative data for key biological activities.

Biological ActivityIsomerTest SystemQuantitative Data (IC₅₀/EC₅₀/Threshold)Reference
TRPM8 Activation (-)-MentholMouse TRPM8 (HEK293T cells)EC₅₀: 62.64 ± 1.2 µM[1]
(+)-NeomentholMouse TRPM8 (HEK293T cells)EC₅₀: 206.22 ± 11.4 µM[1]
Nicotinic Acetylcholine Receptor (nAChR) Inhibition (-)-MentholHuman α4β2 nAChRs (Xenopus oocytes)IC₅₀: 111.4 ± 2.5 µM[2]
(+)-MentholHuman α4β2 nAChRs (Xenopus oocytes)IC₅₀: ~150 µM[3]
Analgesic Activity (-)-MentholMouse hot-plate and writhing testsActive[4]
(+)-MentholMouse hot-plate and writhing testsInactive[4]
Cytotoxicity NeomentholHuman epidermoid carcinoma (A431) cellsIC₅₀: 17.3 ± 6.49 µM[1]
(-)-MentholHuman gingival fibroblastsIC₅₀: 1.151 mM (24h exposure)[3]
Odor Detection Threshold (-)-MentholHuman sensory panel5.166 mg/L[5]
(+)-MentholHuman sensory panel4.734 mg/L[5]
(-)-NeomentholHuman sensory panel14.275 mg/L[5]
(+)-NeomentholHuman sensory panel21.669 mg/L[5]
(-)-IsomentholHuman sensory panelNot specified
(+)-IsomentholHuman sensory panelNot specified
(-)-NeoisomentholHuman sensory panel14.265 mg/L[5]
(+)-NeoisomentholHuman sensory panel8.972 mg/L[5]

Note: Data for all isomers across all activities is not available in the current literature. The table reflects the most relevant quantitative findings.

Key Signaling Pathways and Mechanisms

The differential biological activities of menthol isomers stem from their stereoselective interactions with various protein targets.

TRPM8 Channel Activation

The cooling sensation and some of the analgesic effects of menthol isomers are primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. (-)-Menthol is the most potent activator of TRPM8[1]. The activation of TRPM8 by menthol leads to an influx of Ca²⁺ into sensory neurons, triggering a signal that is interpreted by the brain as a cooling sensation.

TRPM8_Activation_Pathway Menthol Menthol Isomer TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Menthol->TRPM8 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Sensation Cooling Sensation & Analgesia Brain->Sensation

Caption: TRPM8 channel activation pathway by a menthol isomer.

Other Molecular Targets

Menthol isomers also interact with other receptors, often in a stereospecific manner:

  • Nicotinic Acetylcholine Receptors (nAChRs): (-)-Menthol is a more potent non-competitive inhibitor of α4β2 nAChRs than (+)-menthol[2][3]. This has implications for its effects on the nervous system and its use in tobacco products.

  • GABA-A Receptors: Some studies suggest that menthol isomers can act as positive allosteric modulators of GABA-A receptors, with (+)-menthol being more potent than (-)-menthol in some cases[6]. This could contribute to sedative and anxiolytic effects.

  • κ-Opioid Receptors: The analgesic effect of (-)-menthol has been linked to the activation of κ-opioid receptors, a mechanism not observed with (+)-menthol[4].

  • Tubulin Polymerization: Neomenthol has been shown to inhibit tubulin polymerization, contributing to its cytotoxic effect on cancer cells by causing cell cycle arrest at the G2/M phase[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the biological activity of menthol isomers.

TRPM8 Activation Assay (Whole-Cell Patch-Clamp)
  • Cell Line: Human Embryonic Kidney (HEK293T) cells transiently transfected with the mouse TRPM8 channel.

  • Methodology: Whole-cell patch-clamp recordings are performed at room temperature. Cells are held at a holding potential of -60 mV. A series of voltage steps are applied to elicit currents.

  • Data Acquisition: Menthol isomers are dissolved in the extracellular solution and perfused onto the cells at various concentrations. The current responses at different voltages are recorded.

  • Analysis: Concentration-response curves are generated by plotting the current amplitude against the logarithm of the menthol isomer concentration. The EC₅₀ value (the concentration that elicits a half-maximal response) is calculated by fitting the data to a Hill equation[1].

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., A431) or primary cells (e.g., human gingival fibroblasts).

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the menthol isomer for a specified period (e.g., 24, 48, or 72 hours).

  • Data Acquisition: After the treatment period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial reductase convert MTT into formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve[1][3].

Analgesic Activity (Acetic Acid-Induced Writhing Test)
  • Animal Model: Mice.

  • Methodology: Animals are divided into groups and administered either a vehicle (control) or a specific dose of the menthol isomer, typically via oral or intraperitoneal injection. After a set period (e.g., 30 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Data Acquisition: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Analysis: The analgesic activity is expressed as the percentage of inhibition of writhing in the treated groups compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect[4].

Summary and Future Directions

The available data clearly demonstrate that the biological activities of menthol isomers are highly dependent on their stereochemistry. (-)-Menthol is generally the most potent isomer for producing the characteristic cooling and analgesic effects via TRPM8 activation. However, other isomers like neomenthol show promising cytotoxic activity against cancer cells.

Future research should focus on a more comprehensive quantitative comparison of all eight menthol isomers across a wider range of biological targets and activities. This will enable a more complete understanding of their structure-activity relationships and could lead to the development of novel therapeutic agents with enhanced specificity and efficacy. Detailed investigations into the signaling pathways modulated by the less-studied isomers are also warranted.

References

A Comparative Guide to Chiral Resolving Agents: Benchmarking Against (+)-Neo-Menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure compounds, the choice of a chiral resolving agent is a critical step that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the efficacy of various common chiral resolving agents against the use of (+)-neo-menthol, supported by experimental data and detailed protocols.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the purified enantiomers. The effectiveness of a resolving agent is primarily evaluated based on the ease of diastereomer separation, the yield of the desired enantiomer, and the achieved enantiomeric excess (e.e.).

This guide focuses on two primary methods of chiral resolution:

  • Diastereomeric Salt Formation: This classic method involves the reaction of a racemic acid or base with a chiral base or acid, respectively, to form diastereomeric salts that can be separated by crystallization.

  • Diastereomeric Ester Formation: This method is particularly useful for the resolution of racemic alcohols and carboxylic acids. It involves the formation of diastereomeric esters with a chiral auxiliary, such as (+)-neo-menthol, which are then separated chromatographically.

Efficacy Comparison of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is often substrate-dependent and may require empirical screening. The following tables provide a comparative overview of the efficacy of (+)-neo-menthol (represented by its isomer l-(-)-menthol in the case of carboxylic acid resolution due to available data) and other common resolving agents for different classes of racemic compounds.

Table 1: Resolution of Racemic Carboxylic Acids
Racemic CompoundChiral Resolving AgentMethodDiastereomer SeparationYield of Resolved EnantiomerEnantiomeric Excess (e.e.)
Heterotricyclic Carboxylic Acidl-(-)-MentholEsterificationPreparative HPLC45.3% (2S-isomer), 44.4% (2R-isomer)>99%
Ibuprofen(S)-(-)-α-PhenylethylamineDiastereomeric Salt FormationFractional CrystallizationNot specified>90%
Table 2: Resolution of Racemic Amines
Racemic CompoundChiral Resolving AgentMethodDiastereomer SeparationYield of Resolved EnantiomerDiastereomeric Excess (d.e.)
α-Methylbenzylamine(+)-Tartaric AcidDiastereomeric Salt FormationFractional Crystallization~85% (for the less soluble salt)High (qualitative)
α-Methylbenzylamine(S)-Mandelic AcidDiastereomeric Salt FormationFractional Crystallization33% (S-amine salt), 23% (R-amine salt)96% (S-amine salt), 98% (R-amine salt)[1]
Table 3: Resolution of Racemic Alcohols
Racemic CompoundChiral Resolving Agent/MethodDiastereomer SeparationYield of Resolved EnantiomerEnantiomeric Excess (e.e.)
1-PhenylethanolEnzymatic Resolution (Lipase)Kinetic ResolutionNot specified>99%[2]
Generic Secondary Alcohols(1S)-(+)-10-Camphorsulfonic AcidDiastereomeric Salt Formation (of derived esters)Fractional CrystallizationGenerally moderate to high

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid using l-(-)-Menthol

This protocol is adapted from the resolution of a heterotricyclic carboxylic acid via diastereomeric ester formation with l-(-)-menthol[3]. A similar approach can be applied using (+)-neo-menthol.

1. Esterification:

  • To a solution of the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add l-(-)-menthol (1.1 eq).
  • Add a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
  • Upon completion, quench the reaction and perform a standard aqueous workup.
  • Purify the crude product by silica gel column chromatography to obtain the diastereomeric ester mixture.

2. Diastereomer Separation:

  • Separate the diastereomeric esters using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., CHIRALPAK IC).
  • The mobile phase is typically a mixture of hexane and ethanol.

3. Hydrolysis of Separated Esters:

  • Hydrolyze each separated diastereomeric ester using a strong base (e.g., LiOH) in a mixture of THF and water.
  • Acidify the reaction mixture and extract the resolved carboxylic acid.
  • Purify the final product to obtain the enantiomerically pure carboxylic acid.

Protocol 2: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol describes the resolution of racemic ibuprofen via diastereomeric salt formation[4].

1. Diastereomeric Salt Formation:

  • Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., aqueous KOH).
  • Add (S)-(-)-α-phenylethylamine (0.5 eq) to the solution.
  • Heat the mixture to facilitate dissolution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

2. Recrystallization:

  • Recrystallize the collected salt from a suitable solvent to improve diastereomeric purity.

3. Liberation of the Enantiomer:

  • Treat the recrystallized salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (S)-(+)-ibuprofen.
  • Extract the resolved ibuprofen with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.

Protocol 3: Chiral Resolution of Racemic α-Methylbenzylamine with (+)-Tartaric Acid

This is a classic example of resolving a racemic amine.

1. Diastereomeric Salt Formation:

  • Dissolve (+)-tartaric acid (1.0 eq) in methanol.
  • Slowly add the racemic α-methylbenzylamine (1.0 eq) to the solution.
  • Allow the solution to stand undisturbed for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt.
  • Collect the crystals by vacuum filtration.

2. Liberation of the Enantiomer:

  • Dissolve the collected crystals in water and add a strong base (e.g., NaOH) to deprotonate the amine.
  • Extract the resolved amine with an organic solvent (e.g., diethyl ether).
  • Dry the organic layer and remove the solvent to obtain the enantiomerically enriched amine.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described chiral resolution processes.

Chiral_Resolution_Workflow cluster_esterification Method 1: Diastereomeric Ester Formation cluster_salt_formation Method 2: Diastereomeric Salt Formation Racemic_Acid Racemic Carboxylic Acid Esterification Esterification Racemic_Acid->Esterification Menthol (+)-neo-Menthol Menthol->Esterification Diastereomeric_Esters Mixture of Diastereomeric Esters Esterification->Diastereomeric_Esters HPLC Preparative HPLC Separation Diastereomeric_Esters->HPLC Separated_Ester_1 Diastereomeric Ester 1 HPLC->Separated_Ester_1 Separated_Ester_2 Diastereomeric Ester 2 HPLC->Separated_Ester_2 Hydrolysis_1 Hydrolysis Separated_Ester_1->Hydrolysis_1 Hydrolysis_2 Hydrolysis Separated_Ester_2->Hydrolysis_2 Enantiomer_1 Enantiomer 1 Hydrolysis_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Hydrolysis_2->Enantiomer_2 Racemic_Base Racemic Amine Salt_Formation Salt Formation Racemic_Base->Salt_Formation Chiral_Acid Chiral Acid (e.g., Tartaric Acid) Chiral_Acid->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (Solid) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in Mother Liquor) Crystallization->More_Soluble_Salt Liberation_1 Liberation (Base) Less_Soluble_Salt->Liberation_1 Liberation_2 Liberation (Base) More_Soluble_Salt->Liberation_2 Resolved_Enantiomer_1 Resolved Enantiomer 1 Liberation_1->Resolved_Enantiomer_1 Resolved_Enantiomer_2 Resolved Enantiomer 2 Liberation_2->Resolved_Enantiomer_2

Caption: General workflows for chiral resolution.

Conclusion

The choice of a chiral resolving agent is a multifaceted decision that depends on the substrate, the desired level of purity, and the scalability of the process. While classic resolving agents that form diastereomeric salts remain a robust and widely used method, the use of chiral auxiliaries like (+)-neo-menthol for diastereomeric ester formation followed by chromatographic separation offers a powerful alternative, particularly for racemic carboxylic acids and alcohols, often yielding very high enantiomeric excess. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific chiral resolution challenges.

References

A Comparative Guide to the Synthesis of (+)-neo-Menthol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of prevalent synthesis methodologies for (+)-neo-Menthol, supported by experimental data, to inform route selection in research and development.

(+)-neo-Menthol, a key stereoisomer of menthol, is a valuable chiral auxiliary and intermediate in the synthesis of pharmaceuticals and fine chemicals. Its precise stereochemistry necessitates carefully controlled synthetic strategies. This guide provides a comparative analysis of the most common and effective methods for the synthesis of (+)-neo-Menthol, focusing on the diastereoselective reduction of (-)-menthone and the catalytic hydrogenation of (+)-pulegone. The performance of each method is evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from peer-reviewed literature.

Comparative Performance of (+)-neo-Menthol Synthesis Methods

The selection of a synthetic route to (+)-neo-Menthol is often a trade-off between yield, diastereoselectivity, cost, and scalability. The following tables summarize quantitative data for the primary synthesis pathways.

Table 1: Diastereoselective Reduction of (-)-Menthone

The reduction of (-)-menthone is a direct approach to obtaining a mixture of (-)-menthol and (+)-neo-menthol. The diastereoselectivity is highly dependent on the reducing agent and reaction conditions.

Reducing Agent/CatalystSubstrateProduct DistributionReaction ConditionsReference
LiAlH₄L-(-)-Menthone(-)-Menthol and (+)-neo-Menthol mixtureDry tert-butyl methyl ether, reflux[Not explicitly quantified in provided search results]
Sodium Borohydride (NaBH₄)Menthone60% (-)-Menthol, 35% (+)-neo-MentholNot specified[Not explicitly quantified in provided search results]
Raney Nickel(-)-Menthone63.4% (-)-Menthol, 18.7% (+)-neo-Menthol, 17.9% (+)-neo-Isomenthol100°C, 2.7 MPa H₂ pressure[1][2]
Ni-Mg-Al(-)-MenthoneHigh selectivity to (-)-menthol100°C, 2.7 MPa H₂ pressure[1][2]
Pt/SiO₂(-)-Menthone (80%) + (+)-Isomenthone (20%)50% (-)-Menthol, 39% (+)-neo-MentholNot specified, 80% conversion[3]
Cu/Al₂O₃Dementholized cornmint oilGood activity and selectivity towards mentholsNot specified[4]
Table 2: Catalytic Hydrogenation of (+)-Pulegone

Hydrogenation of (+)-pulegone typically proceeds through the formation of (-)-menthone and (+)-isomenthone as intermediates, which are then further reduced to the corresponding menthol isomers.

CatalystSubstrateProduct Distribution at 12hReaction ConditionsReference
Pt/SiO₂(+)-Pulegone28% (-)-Menthone, 30% (+)-Isomenthone, 15% (+)-neo-Menthol, 10% (-)-Menthol, 12% (+)-neo-Isomenthol, 5% (-)-Isomenthol388 K, n-dodecane[4][5]
PtSn-BM(+)-Pulegone15% (-)-Menthone, 19% (+)-Isomenthone, 27% (+)-neo-Menthol, 17% (-)-Menthol, 38% (+)-neo-Isomenthol, 1% (-)-Isomenthol388 K, n-dodecane[4][5]
PtSn-OM(+)-Pulegone10% (-)-Menthone, 12% (+)-Isomenthone, 25% (+)-neo-Menthol, 20% (-)-Menthol, 30% (+)-neo-Isomenthol, 3% (-)-Isomenthol388 K, n-dodecane[4][5]
8% Cu/Al₂O₃(+)-PulegoneComplete conversion to menthols363 K, 1 atm H₂, n-heptane[4]
Raney NickelMenthone/Isomenthone mixture from pulegoneFast isomerization to 72/28 menthone/isomenthone2-propanol[3]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are derived from published experimental procedures and should be adapted with appropriate laboratory safety practices.

Diastereoselective Reduction of (-)-Menthone with Lithium Aluminum Hydride (LiAlH₄)

This method provides a mixture of (-)-menthol and (+)-neo-menthol. The following protocol is based on standard laboratory procedures for LiAlH₄ reductions.

Materials:

  • L-(-)-Menthone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tert-butyl methyl ether

  • 15% aqueous sodium hydroxide solution

  • Potassium carbonate (for drying)

  • Nitrogen gas supply

Procedure:

  • Set up a dry 500 mL three-neck flask equipped with a KPG-stirrer, a reflux condenser with a drying tube, and an addition funnel with a pressure balance. The entire apparatus must be thoroughly dried and purged with nitrogen.

  • To the flask, add 160 mL of dry tert-butyl methyl ether and 5.32 g (140 mmol) of LiAlH₄. Stir the suspension for 5 minutes.

  • Prepare a solution of 15.4 g (100 mmol) of L-(-)-menthone in 60 mL of dry tert-butyl methyl ether and add it to the addition funnel.

  • Add the menthone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a moderate reflux of the ether.

  • After the addition is complete, continue stirring the mixture under reflux for an additional hour.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of 6 mL of 15% aqueous sodium hydroxide solution.

  • Filter the resulting suspension through a Büchner funnel and wash the solid residue with tert-butyl methyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate.

  • Remove the solvent using a rotary evaporator.

  • The resulting crude product, a mixture of (-)-menthol and (+)-neo-menthol, can be purified by fractional distillation under reduced pressure.

Catalytic Hydrogenation of (+)-Pulegone over Pt/SiO₂

This procedure outlines the hydrogenation of (+)-pulegone to a mixture of menthol isomers, including (+)-neo-menthol.

Materials:

  • (+)-Pulegone

  • Pt/SiO₂ catalyst (e.g., 1% Pt by weight)

  • n-Dodecane (solvent)

  • Hydrogen gas (high purity)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Prepare the Pt/SiO₂ catalyst. A Degussa silica (Aerosil, 200 m²/g) can be used as support. The platinum can be introduced by ion exchange with a [Pt(NH₃)₄]Cl₂ solution to achieve a 1% w/w Pt loading. The catalyst is then filtered, dried, and reduced under flowing H₂ at an appropriate temperature.

  • Introduce the Pt/SiO₂ catalyst and n-dodecane solvent into the high-pressure reactor.

  • Add a solution of (+)-pulegone in n-dodecane to the reactor.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., as specified in the literature).

  • Heat the reactor to the target temperature (e.g., 388 K) and maintain vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of pulegone and the distribution of menthone and menthol isomers.

  • After the desired reaction time (e.g., 12 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Filter the catalyst from the reaction mixture.

  • The product mixture can be isolated by removing the solvent under reduced pressure and purified by fractional distillation.

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows.

G cluster_0 Diastereoselective Reduction Menthone (-)-Menthone Products (-)-Menthol + (+)-neo-Menthol Menthone->Products Reducing Agent (e.g., LiAlH₄, NaBH₄)

Caption: Diastereoselective reduction of (-)-menthone.

G cluster_1 Catalytic Hydrogenation Pulegone (+)-Pulegone Intermediates (-)-Menthone + (+)-Isomenthone Pulegone->Intermediates H₂, Catalyst (e.g., Pt/SiO₂) Final_Products Mixture of Menthol Isomers including (+)-neo-Menthol Intermediates->Final_Products H₂, Catalyst

Caption: Catalytic hydrogenation of (+)-pulegone.

G cluster_workflow General Experimental Workflow Start Start Reactants Charge Reactor with Reactants and Solvent Start->Reactants Reaction Perform Reaction under Controlled Conditions (Temp, Pressure, Time) Reactants->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Filter Filter Catalyst/ Solid Byproducts Quench->Filter Extract Solvent Extraction/ Workup Filter->Extract Dry Dry Organic Phase Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (e.g., Distillation) Evaporate->Purify Analyze Product Analysis (GC, NMR, etc.) Purify->Analyze End End Analyze->End

Caption: A generalized experimental workflow for synthesis.

References

Comparative Catalytic Activity of (+)-neo-Menthol Derivatives: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the catalytic activity of a library of (+)-neo-Menthol derivatives are sparse, the broader field of asymmetric catalysis extensively utilizes chiral ligands derived from similar monoterpenoid scaffolds. These studies provide a blueprint for the type of data and experimental design needed to evaluate and compare the efficacy of new catalyst systems.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the catalytic activity of various (+)-neo-Menthol derivatives, quantitative data should be summarized in a structured format. The following table represents a template for the necessary data points, which are crucial for evaluating catalyst performance in a given asymmetric reaction (e.g., asymmetric hydrogenation, allylic alkylation, etc.).

Derivative IDStructure/ModificationReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
NM-D1 [Example: Phosphine][Example][Example][Citation]
NM-D2 [Example: Phosphite][Example][Example][Citation]
NM-D3 [Example: N-heterocycle][Example][Example][Citation]
... ............

Note: At present, a single study providing a direct comparison of a series of catalytically active (+)-neo-Menthol derivatives with the above quantitative data could not be identified. The creation of such a table would require novel experimental research.

Experimental Protocols: Methodologies for Evaluation

The following represents a generalized experimental protocol for the synthesis of a hypothetical (+)-neo-Menthol-derived phosphine ligand and its subsequent use in a palladium-catalyzed asymmetric allylic alkylation. This protocol is illustrative and would need to be adapted based on the specific derivative and reaction being studied.

I. Synthesis of a (+)-neo-Menthyl-based Phosphine Ligand (Hypothetical)
  • Preparation of (+)-neo-Menthyl Mesylate: To a solution of (+)-neo-Menthol (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (e.g., Argon), triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature for 4 hours. The reaction mixture is quenched with saturated aqueous sodium bicarbonate and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (+)-neo-menthyl mesylate, which may be used in the next step without further purification.

  • Synthesis of the Phosphine Ligand: To a solution of diphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise. The resulting red solution is stirred at -78 °C for 30 minutes. A solution of (+)-neo-menthyl mesylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate (3 x 25 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired (+)-neo-menthyl-based phosphine ligand.

II. Palladium-Catalyzed Asymmetric Allylic Alkylation (General Procedure)
  • Catalyst Pre-formation: In a glovebox, [Pd(allyl)Cl]₂ (0.01 eq) and the synthesized (+)-neo-menthyl-based phosphine ligand (0.022 eq) are dissolved in anhydrous, degassed solvent (e.g., toluene, 0.1 M) in a sealed vial. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate vial is added the pronucleophile (e.g., dimethyl malonate, 1.2 eq) and a base (e.g., sodium hydride, 1.2 eq) in the same anhydrous, degassed solvent. This mixture is stirred at room temperature for 20 minutes.

  • Catalytic Reaction: The pre-formed catalyst solution is added to the solution of the deprotonated pronucleophile. The racemic allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 eq) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 25 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The yield of the product is determined after purification by column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Logical Workflow for Catalyst Development and Comparison

The process of developing and comparing a new class of chiral catalysts, such as those derived from (+)-neo-Menthol, follows a logical progression. This can be visualized as a workflow from the initial design to the final evaluation of catalytic performance.

G cluster_0 Ligand Design & Synthesis cluster_1 Catalytic Evaluation cluster_2 Comparative Analysis Start (+)-neo-Menthol Scaffold Derivatization Introduction of Functional Groups (e.g., -OH, -OTs) Start->Derivatization Step 1 Ligand_Synthesis Coupling with Catalyst-Binding Moieties (e.g., Phosphines, N-heterocycles) Derivatization->Ligand_Synthesis Step 2 Characterization Spectroscopic Analysis (NMR, MS, etc.) Ligand_Synthesis->Characterization Step 3 Reaction_Screening Selection of Model Asymmetric Reaction Characterization->Reaction_Screening Proceed to Testing Optimization Optimization of Reaction Conditions (Solvent, Temperature, Base, etc.) Reaction_Screening->Optimization Substrate_Scope Evaluation with Various Substrates Optimization->Substrate_Scope Data_Analysis Quantification of Yield and Enantioselectivity Substrate_Scope->Data_Analysis Comparison Tabulation of Performance Data for all Derivatives Data_Analysis->Comparison Conclusion Identification of Optimal Derivative Structure-Activity Relationship Comparison->Conclusion

Caption: Workflow for the development and comparison of (+)-neo-Menthol derived catalysts.

Spectroscopic comparison of (+)-neo-Menthol, (+)-isomenthol, and (+)-menthol

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Unraveling the Stereoisomers of Menthol

In the world of terpenes, the subtle arrangement of atoms can lead to vastly different properties and applications. This guide provides a detailed spectroscopic comparison of three closely related stereoisomers: (+)-neo-Menthol, (+)-isomenthol, and (+)-menthol. Aimed at researchers, scientists, and professionals in drug development, this document offers a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The distinct spatial arrangements of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring of these isomers give rise to unique spectroscopic fingerprints. The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for each compound, allowing for a clear and objective comparison.

Spectroscopic Technique(+)-neo-Menthol(+)-isomenthol(+)-menthol
¹H NMR (CDCl₃, δ ppm) 4.12 (m, 1H), 1.85 (dq, 1H), 1.71 (m, 3H), 1.53 (m, 2H), 1.29 (dd, 1H), 1.14 (m, 3H), 0.98 (d, 3H), 0.94 (d, 3H), 0.89 (d, 3H)[1]3.79 (m, 1H), 1.97 (m, 1H), 1.60 (m, 1H), 1.54-1.49 (m, 3H), 1.43 (m, 1H), 1.36-1.30 (m, 2H), 1.15 (m, 1H), 0.93 (d, 3H), 0.86 (d, 3H)[2]Data for the enantiomer (-)-menthol is often cited and is expected to be identical for (+)-menthol. Key signals are observed around 3.2-4.1 ppm for the proton attached to the hydroxyl-bearing carbon.[3][4][5]
¹³C NMR (CDCl₃, δ ppm) 67.7, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.3, 21.2, 20.7[1]Data not readily available in a comparable format.71.36, 50.01, 44.97, 34.48, 31.57, 25.67, 23.02, 22.15, 20.95, 15.97[6]
IR Spectroscopy (cm⁻¹) 3427 (O-H stretch), 2947, 2916, 2869 (C-H stretch)[1]Not explicitly found for the (+) isomer, but general features are a broad O-H stretch around 3300-3400 cm⁻¹ and C-H stretches below 3000 cm⁻¹.A broad O-H stretching band is observed in the range of 3313-3165 cm⁻¹.[7]
Mass Spectrometry (m/z) Molecular Ion (M⁺): 156. Key fragments: 138, 123, 95, 81, 71 (base peak)[8][9]Molecular Ion (M⁺): 156. Key fragments: 138, 123, 95, 81, 71 (base peak)[2]Molecular Ion (M⁺): 156. Key fragments are expected to be very similar to the other isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in each menthol isomer.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of the menthol isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during acquisition to simplify the spectrum.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the menthol isomers, particularly the hydroxyl (O-H) and alkyl (C-H) groups.

Methodology:

  • Sample Preparation: A small drop of the neat liquid menthol isomer was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

  • Instrumentation: An FT-IR spectrometer was used to acquire the spectra.

  • Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the menthol isomers.

Methodology:

  • Sample Preparation: A dilute solution of the menthol isomer (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) was used for the analysis.

  • Gas Chromatography: The oven temperature was programmed to start at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/minute. Helium was used as the carrier gas at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 40-400.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was analyzed for its molecular ion and fragmentation pattern.

Visualization of Isomeric Relationships

The following diagram illustrates the stereochemical relationship between (+)-neo-Menthol, (+)-isomenthol, and (+)-menthol, highlighting them as diastereomers.

Menthol_Isomers Stereoisomeric Relationship of Menthol Isomers Menthol (+)-Menthol Isomenthol (+)-Isomenthol Menthol->Isomenthol Diastereomers Neomenthol (+)-neo-Menthol Menthol->Neomenthol Diastereomers Isomenthol->Neomenthol Diastereomers

Relationship between the three menthol stereoisomers.

References

A Comparative Guide to the Validation of (+)-neo-Menthol's Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (+)-neo-Menthol is a critical step in guaranteeing product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific needs.

Comparison of Analytical Techniques

The enantiomeric purity of (+)-neo-Menthol can be effectively determined using several analytical methods. The choice of method often depends on factors such as the required sensitivity, sample matrix, availability of instrumentation, and the specific goals of the analysis (e.g., qualitative confirmation or precise quantification). The following table summarizes the key performance parameters of Chiral GC, Chiral HPLC, and NMR Spectroscopy for this application.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers in the gas phase using a chiral stationary phase.Separation of enantiomers in the liquid phase using a chiral stationary phase or chiral mobile phase additive.Differentiation of enantiomers through the formation of diastereomeric derivatives with a chiral derivatizing agent, leading to distinct NMR signals.
Resolution High resolution can be achieved, with reported resolution values for menthol isomers being significant.[1]Excellent resolution is possible, with reported values for menthol enantiomers reaching up to 2.84.[2]Resolution of diastereomeric signals is dependent on the chiral derivatizing agent and the magnetic field strength.
Limit of Detection (LOD) Can be very low, especially with mass spectrometry (MS) detection. For menthol isomers, LODs can be in the µg/mL range.[3]Dependent on the detector used. With a refractive index (RI) detector, LODs are comparable to other methods, while fluorescence detectors after derivatization can significantly lower them.[2]Generally higher than chromatographic methods, typically in the mg range for accurate quantification.
Limit of Quantitation (LOQ) Low, enabling the quantification of trace enantiomeric impurities. For menthol isomers, LOQs can be as low as 72.9 µg/L.[1]Dependent on the detector. For menthol enantiomers, LOQs using an RI detector are suitable for purity assessments.[2]Higher than chromatographic techniques, making it less suitable for trace impurity quantification.
Analysis Time Typically longer than HPLC, with run times often exceeding 30 minutes.Generally faster than GC, with analysis times often under 30 minutes.Rapid for qualitative assessment, but can be longer for quantitative analysis requiring high signal-to-noise ratios.
Sample Derivatization Not always required, but can be used to improve volatility and separation.Often not required for direct chiral separation, but can be used with non-chiral columns or to enhance detection.Required for enantiomeric differentiation through the formation of diastereomers.
Instrumentation GC system with a chiral capillary column and a suitable detector (e.g., FID, MS).HPLC system with a chiral column, a pump, an injector, and a suitable detector (e.g., UV, RI, CD).NMR spectrometer.
Primary Advantage High resolution and sensitivity, especially with MS detection.Wide applicability, direct analysis without derivatization, and faster analysis times.Provides structural information and can be used for absolute configuration determination with appropriate derivatizing agents.
Primary Disadvantage Longer analysis times and requirement for volatile and thermally stable compounds.Can be less sensitive than GC-MS for certain compounds.Lower sensitivity and requires derivatization for enantiomeric differentiation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific instrumentation and sample matrices.

Chiral Gas Chromatography (GC)

This method is highly effective for the separation of volatile and thermally stable enantiomers like (+)-neo-Menthol.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A commonly used stationary phase is a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin.[1]

Procedure:

  • Sample Preparation: Dissolve a known amount of the (+)-neo-Menthol sample in a suitable volatile solvent (e.g., ethanol, hexane) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 280 °C (for FID).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the (+)-neo-Menthol and its enantiomer based on their retention times. The enantiomeric purity is calculated by dividing the peak area of (+)-neo-Menthol by the total peak area of both enantiomers and multiplying by 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile and direct method for the enantiomeric separation of (+)-neo-Menthol.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector if a chromophoric derivative is used).

  • Chiral Column: Polysaccharide-based chiral stationary phases, such as amylose tris(3,5-dimethylphenylcarbamate), are often effective.[2]

Procedure:

  • Sample Preparation: Dissolve the (+)-neo-Menthol sample in the mobile phase to a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for the specific column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: Refractive Index Detector.

  • Injection: Inject 10-20 µL of the sample solution.

  • Data Analysis: Determine the retention times for both enantiomers. Calculate the enantiomeric purity using the peak areas, similar to the GC method.

NMR Spectroscopy with a Chiral Derivatizing Agent

This technique allows for the determination of enantiomeric excess by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a common chiral derivatizing agent for alcohols.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes.

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve approximately 5-10 mg of the (+)-neo-Menthol sample in 0.5 mL of a deuterated solvent (e.g., CDCl3).

    • Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., (R)-(-)-MTPA-Cl).

    • Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to catalyze the reaction and neutralize the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a well-resolved signal (e.g., the methoxy signal of the MTPA moiety or a proton signal on the menthol backbone) that is distinct for each diastereomer.

    • Integrate the corresponding signals for each diastereomer.

    • The enantiomeric excess (% ee) can be calculated from the ratio of the integrals.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric purity of (+)-neo-Menthol using the described analytical techniques.

G Workflow for Enantiomeric Purity Validation of (+)-neo-Menthol cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample of (+)-neo-Menthol Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization with Chiral Agent (for NMR) Dissolution->Derivatization GC Chiral GC Analysis Dissolution->GC HPLC Chiral HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Derivatization->NMR Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum PeakIntegration Peak Integration Chromatogram->PeakIntegration SignalIntegration Signal Integration Spectrum->SignalIntegration PurityCalc Calculate Enantiomeric Purity PeakIntegration->PurityCalc SignalIntegration->PurityCalc Result Result PurityCalc->Result Enantiomeric Purity Report

Caption: Experimental workflow for determining the enantiomeric purity of (+)-neo-Menthol.

References

A Comparative Analysis of the Sensory Properties of Menthol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the sensory properties of the eight stereoisomers of menthol, targeting researchers, scientists, and professionals in drug development. It synthesizes experimental data on their distinct olfactory, gustatory, and cooling characteristics, outlines the methodologies used for their evaluation, and illustrates the underlying physiological mechanisms.

Introduction

Menthol, a cyclic monoterpene alcohol, is renowned for its characteristic minty aroma and cooling sensation.[1][2] Its molecular structure contains three chiral centers, giving rise to eight possible stereoisomers (four pairs of enantiomers): menthol, isomenthol, neomenthol, and neoisomenthol.[3][4] These isomers, while chemically identical in composition, possess unique three-dimensional arrangements that lead to significant variations in their interaction with sensory receptors, resulting in distinct sensory profiles.[3][5][6] The naturally occurring and most commercially significant isomer is (-)-menthol, also known as l-menthol.[2][3] Understanding the differences between these isomers is critical for applications in pharmaceuticals, food, and consumer products.

Data Presentation: Sensory Property Comparison

The sensory attributes of menthol stereoisomers vary significantly, particularly in terms of odor profile, detection threshold, and cooling intensity. L-menthol is consistently recognized for its pleasant, minty aroma and potent cooling effect, while other isomers often exhibit less desirable notes and reduced cooling capabilities.[5][7][8]

Table 1: Comparative Summary of Menthol Stereoisomer Sensory Properties

StereoisomerCommon NameOdor ProfileOlfactory Threshold (in liquid paraffin)Relative Cooling Potency
(1R,2S,5R)-menthol(-)-Menthol / l-mentholFresh, sweet, minty, cooling, refreshing, no off-flavors.[3][5][7]5.166 mg/L[5][7][8]Strongest[4][9]
(1S,2R,5S)-menthol(+)-Menthol / d-mentholLess minty than l-menthol, with musty, bitter, phenolic, and herbaceous notes.[3]4.734 mg/L[5][7][8]~25% of l-menthol[3]
(1S,2S,5R)-isomenthol(-)-Isomenthol / l-isomentholWeaker mint character; combination of sweet, woody, herbal, musty, and earthy notes.[5]30.165 mg/L[5]Significantly lower than l-menthol
(1R,2R,5S)-isomenthol(+)-Isomenthol / d-isomentholWeaker mint character; combination of sweet, woody, herbal, musty, and earthy notes.[5]41.016 mg/L[5]Significantly lower than l-menthol
(1S,2R,5R)-neomenthol(-)-Neomenthol / l-neomentholSweet, minty notes, and freshness.[5]Not specifiedLower than l-menthol
(1R,2S,5S)-neomenthol(+)-Neomenthol / d-neomentholProminent herbal and musty odor in addition to sweet and minty notes.[5]21.669 mg/L[5]Lower than l-menthol
(1R,2R,5R)-neoisomenthol(+)-Neoisomenthol / d-neoisomentholNot specifiedNot specifiedLess intense cooling sensation with much higher cooling thresholds than l-menthol.[4][10]
(1S,2S,5S)-neoisomenthol(-)-Neoisomenthol / l-neoisomentholNot specifiedNot specifiedNot specified

Mechanism of Action: The TRPM8 Signaling Pathway

The cooling sensation elicited by menthol is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a cold-sensitive receptor found in sensory neurons.[1][2][11][12]

  • Binding: Menthol stereoisomers bind to a specific pocket within the TRPM8 channel protein.[3][4][10] The precise fit and interaction, particularly involving the hydroxyl and isopropyl groups, determine the binding affinity and efficacy.[4][10]

  • Channel Activation: This binding induces a conformational change in the TRPM8 channel, causing its central pore to open.[2][3]

  • Ion Influx: The open channel allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[3][11]

  • Depolarization and Signal: This influx of positive ions depolarizes the cell membrane, generating an action potential.

  • Perception: The nerve signal travels to the brain, which interprets it as a sensation of cold, identical to the sensation produced by a drop in temperature.[1][3]

The differences in cooling potency among stereoisomers are due to their varied abilities to bind to and effectively open the TRPM8 channel.[2][4][10] L-menthol is the most potent agonist of TRPM8 among the isomers.[9]

TRPM8_Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activates Depolarization Membrane Depolarization TRPM8_Open->Depolarization Causes Menthol Menthol Stereoisomer Menthol->TRPM8 Binds Ca_Na Ca²⁺ / Na⁺ Ions (Extracellular) Ca_Na->TRPM8_Open Influx Signal Action Potential (Signal to Brain) Depolarization->Signal Perception Cooling Sensation Signal->Perception

Diagram 1: Signaling pathway of menthol-induced cooling sensation via TRPM8 activation.

Experimental Protocols

The characterization of menthol's sensory properties relies on a combination of human sensory panels and in-vitro electrophysiological assays.

Olfactory Threshold Determination: 3-Alternative Forced-Choice (3-AFC)

This method is a standard procedure for determining the concentration at which a substance can be reliably detected by smell.[5]

  • Sample Preparation: The menthol isomer is dissolved in a colorless, odorless solvent like liquid paraffin. A series of dilutions is prepared, typically with a dilution factor of 2 or 10.[5]

  • Panelist Selection: Participants are screened for their sensory acuity and trained to recognize the target odors.

  • Testing Procedure: In each trial, a panelist is presented with three samples (two are blanks containing only the solvent, and one contains the diluted menthol isomer). The panelist's task is to identify the sample that is different from the other two.[5]

  • Data Analysis: The results from multiple trials at different concentrations are collected. The detection threshold is statistically calculated as the concentration at which a substance is correctly identified by 50% of the panel (accounting for chance).

Sensory_Workflow cluster_prep Preparation cluster_test 3-AFC Testing cluster_analysis Analysis P1 Prepare Stock Solution of Menthol Isomer P2 Create Serial Dilutions in Odorless Solvent P1->P2 T1 Present 3 Samples to Panelist (1 Test, 2 Blanks) P2->T1 T2 Panelist Identifies the Odorous Sample T1->T2 T3 Record as Correct or Incorrect T2->T3 A1 Compile Results from All Panelists & Concentrations T3->A1 A2 Calculate Probability of Correct Detection vs. Concentration A1->A2 A3 Determine Threshold: Concentration at 50% Detection A2->A3

Diagram 2: Experimental workflow for determining odor detection thresholds using the 3-AFC method.
Cooling Potency Assessment: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a quantitative measure of how effectively menthol isomers activate the TRPM8 ion channel.[4][13]

  • Cell Culture: A stable cell line (e.g., HEK293T) is genetically engineered to express the human TRPM8 receptor on its membrane.

  • Recording Setup: A single cell is isolated, and a microelectrode is sealed onto its membrane ("whole-cell" configuration). This allows for the precise control of the cell's membrane voltage and the measurement of ion currents flowing across the membrane.

  • Ligand Application: Solutions containing different concentrations of a specific menthol stereoisomer are applied to the cell.

  • Data Acquisition: The electrical current generated by the influx of ions through the activated TRPM8 channels is recorded. The magnitude of this current is directly proportional to the number of open channels and thus reflects the potency of the menthol isomer.[13]

  • Analysis: Concentration-response curves are generated by plotting the current amplitude against the isomer concentration. From these curves, key parameters like the half-maximal effective concentration (EC₅₀) and maximum efficacy can be determined, allowing for a quantitative comparison of the cooling potency of different isomers.[13]

Mandatory Visualization: Comparative Analysis of Odor Thresholds

The following diagram provides a visual comparison of the significant differences in odor detection thresholds among four key menthol stereoisomers, highlighting the superior sensitivity of perception for l- and d-menthol compared to their isomenthol counterparts.

Odor_Thresholds Odor Detection Threshold Comparison (mg/L) High Threshold High Threshold Low Threshold Low Threshold d_iso d-Isomenthol (41.016) l_iso l-Isomenthol (30.165) l_men l-Menthol (5.166) d_men d-Menthol (4.734)

Diagram 3: Relative odor detection thresholds for selected menthol stereoisomers.

References

Benchmarking (+)-neo-Menthol: A Comparative Guide to its Performance in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of (+)-neo-Menthol in key asymmetric reactions, supported by available experimental data, and contrasts it with other commonly used chiral auxiliaries.

(+)-Neo-Menthol, a diastereomer of menthol, has been explored as a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While its structural rigidity and defined stereocenters make it a candidate for inducing chirality, its performance often varies depending on the reaction type and conditions. This guide summarizes its effectiveness in Diels-Alder reactions, aldol additions, and conjugate additions, presenting a clear overview for informed decision-making in synthetic strategy.

Performance in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily measured by the diastereomeric excess (de%) or enantiomeric excess (ee%) and the chemical yield of the desired stereoisomer. The following tables summarize the performance of (+)-neo-Menthol in various asymmetric reactions based on available literature.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The facial bias imposed by a chiral auxiliary on the dienophile is crucial for achieving high diastereoselectivity.

DienophileDieneLewis AcidSolventTemp (°C)Yield (%)de (%)Reference
(+)-neo-Menthyl acrylateCyclopentadieneN/AN/AN/AN/A~40[1]

Note: Data for specific Lewis acids, solvents, and temperatures for (+)-neo-Menthol in Diels-Alder reactions is limited in the reviewed literature. The provided de% is a general value for menthol-derived acrylates.

In comparison, other established chiral auxiliaries often provide significantly higher diastereoselectivity under optimized conditions. For instance, Evans' oxazolidinone auxiliaries and Oppolzer's sultams are known to achieve >95% de in many Diels-Alder reactions. The moderate diastereoselectivity observed with menthol-derived acrylates suggests that the steric influence of the neomenthyl group may not be sufficient to create a highly differentiated environment at the reactive center. The development of derivatives like 8-phenylmenthol, which offers enhanced steric shielding, has been a strategy to overcome this limitation.[1][2]

Aldol Addition

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary attached to the enolate component can effectively control the stereochemistry of the newly formed stereocenters.

For benchmarking purposes, Evans' oxazolidinone auxiliaries are widely recognized for their high diastereoselectivity in aldol additions, often exceeding 99% de for the syn or anti products depending on the enolization conditions.

Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is another key C-C bond-forming reaction where chiral auxiliaries are employed to control the stereochemistry of the β-carbon.

Specific experimental data on the performance of (+)-neo-Menthol as a chiral auxiliary in conjugate addition reactions is sparse in the reviewed literature. This indicates a potential area for further research or that other auxiliaries have demonstrated superior performance and are more commonly utilized.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for asymmetric reactions, which can be adapted for the use of (+)-neo-Menthol.

General Procedure for a Diels-Alder Reaction with a Chiral Acrylate
  • Preparation of the Chiral Acrylate: To a solution of (+)-neo-Menthol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq.) and the mixture is cooled to 0 °C. Acryloyl chloride (1.1 eq.) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the (+)-neo-menthyl acrylate.

  • Cycloaddition: To a solution of the (+)-neo-menthyl acrylate (1.0 eq.) in a dry solvent (e.g., dichloromethane or toluene) at the desired temperature (e.g., -78 °C to room temperature) is added the diene (e.g., freshly distilled cyclopentadiene, 3.0 eq.). A Lewis acid (e.g., Et₂AlCl, TiCl₄, 1.1 eq.) can be added to catalyze the reaction and enhance diastereoselectivity. The reaction is stirred for several hours until completion.

  • Work-up and Analysis: The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio of the product is determined by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Workflow and Stereochemical Rationale

The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the conformational preferences of the substrate-auxiliary conjugate, which in turn governs the facial selectivity of the attack by the reagent.

Asymmetric_Diels_Alder_Workflow Logical Workflow for Asymmetric Diels-Alder Reaction cluster_start Starting Materials cluster_synthesis Synthesis of Dienophile cluster_dienophile Chiral Dienophile cluster_reaction Diels-Alder Reaction cluster_product Product Analysis neo-Menthol neo-Menthol Esterification Esterification neo-Menthol->Esterification Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Esterification neo-Menthyl_Acrylate neo-Menthyl_Acrylate Esterification->neo-Menthyl_Acrylate Cycloaddition Cycloaddition neo-Menthyl_Acrylate->Cycloaddition Diene Diene Diene->Cycloaddition Lewis_Acid Lewis_Acid Lewis_Acid->Cycloaddition Diastereomeric_Adducts Diastereomeric_Adducts Cycloaddition->Diastereomeric_Adducts Analysis Analysis Diastereomeric_Adducts->Analysis Cleavage Cleavage Diastereomeric_Adducts->Cleavage Cleavage->neo-Menthol Recovery Chiral_Product Chiral_Product Cleavage->Chiral_Product

Caption: Workflow for an asymmetric Diels-Alder reaction using (+)-neo-Menthol.

The diastereoselectivity in these reactions arises from the preferential formation of one diastereomeric transition state over the other. In the case of (+)-neo-menthyl acrylate, the bulky isopropyl group of the neomenthyl moiety is expected to block one face of the dienophile, directing the incoming diene to the opposite face. The extent of this facial shielding determines the level of diastereoselectivity.

Stereochemical_Model Stereochemical Model of Asymmetric Induction cluster_dienophile Conformation of (+)-neo-Menthyl Acrylate cluster_approach Diene Approach cluster_outcome Stereochemical Outcome Dienophile s-trans conformation favored Shielding Isopropyl group provides steric hindrance Dienophile->Shielding Less_Hindered Attack from the less hindered face is favored Shielding->Less_Hindered More_Hindered Attack from the more hindered face is disfavored Shielding->More_Hindered Major_Diastereomer Major_Diastereomer Less_Hindered->Major_Diastereomer Minor_Diastereomer Minor_Diastereomer More_Hindered->Minor_Diastereomer

References

Safety Operating Guide

MENTHOL, (+)-neo- proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (+)-neo-MENTHOL is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that can cause serious eye damage, skin irritation, and respiratory irritation, it must be managed as a hazardous substance according to local, state, and federal regulations.[1][2] Adherence to a clear disposal hierarchy—prioritizing reduction, reuse, and recycling before disposal—is essential for responsible chemical waste management.[1]

Hazard and Regulatory Data

This table summarizes the key hazard classifications and transportation information for (+)-neo-MENTHOL, which dictates its handling and disposal requirements.

Data Point Classification / Value Significance Source
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationInforms personal protective equipment (PPE) requirements and highlights the need to avoid ignition sources and direct contact.[2]
RCRA Status Considered a RCRA hazardous waste if discarded in its purchased form.Mandates disposal as hazardous waste under the Resource Conservation and Recovery Act.[3]
DOT (US) Transport NA-Number: 1993Proper Shipping Name: Combustible liquid, n.o.s. ((+)-Neomenthol)Packing Group: IIIGoverns the labeling, packaging, and transportation of the waste material to a disposal facility.[2]

Disposal and Spill Management Protocols

The following protocols provide detailed methodologies for the safe handling and disposal of (+)-neo-MENTHOL and associated waste in a laboratory setting.

Experimental Protocol 1: Standard Disposal of Unused or Contaminated (+)-neo-MENTHOL

This procedure outlines the steps for disposing of surplus, non-recyclable, or contaminated (+)-neo-MENTHOL.

  • Waste Characterization: Determine if the material can be recycled or reclaimed. Unused, uncontaminated product may be suitable for recycling.[1] If contaminated, it must be treated as hazardous waste.

  • Packaging:

    • Leave the chemical in its original container whenever possible.[2]

    • If transferring, use a suitable, leak-proof, and clearly labeled container compatible with the chemical.

    • Do not mix (+)-neo-MENTHOL waste with other waste streams.[2]

  • Labeling: Label the waste container clearly as "Hazardous Waste" and identify the contents as "(+)-neo-MENTHOL". Ensure all container labels are legible and free from leaks.[1]

  • Storage:

    • Store containers in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1]

    • Keep containers securely sealed.[1]

  • Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.[4]

    • The recommended disposal method is through a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Never dispose of (+)-neo-MENTHOL down the drain.[1][2][5]

Experimental Protocol 2: Accidental Release and Spill Cleanup

This protocol details the response to both minor and major spills of (+)-neo-MENTHOL.

A. Minor Spills:

  • Remove Ignition Sources: Immediately eliminate all flames, sparks, and other potential ignition sources from the area.[1][6]

  • Ensure Ventilation: Use in a well-ventilated area.[6]

  • Wear Personal Protective Equipment (PPE): At a minimum, wear protective gloves and eye/face protection.[2][6] Avoid breathing vapors.[6]

  • Containment and Absorption: Contain the spill using an inert, non-combustible absorbent material such as sand, earth, vermiculite, or a commercial sorbent like Chemizorb®.[1][2][6]

  • Collection: Carefully wipe or sweep up the absorbed material. Place the contaminated material into a suitable, sealable, and properly labeled container for disposal.[1][6]

  • Decontamination: Wash the spill area to prevent runoff into drains.[1] Collect all wash water for proper treatment and disposal.[1]

B. Major Spills:

  • Evacuate and Alert: Clear the area of all personnel and move upwind.[1][6] Alert emergency responders or the facility's fire brigade, informing them of the location and nature of the hazard.[1][6]

  • Advanced PPE: Responders must wear breathing apparatus and full protective gloves.[1][6]

  • Prevent Environmental Contamination: Prevent the spillage from entering drains, sewers, or waterways by any means available.[1][6] If contamination occurs, advise emergency services immediately.[1][6]

  • Containment: Stop the leak if it is safe to do so. Contain the spill with sand, earth, or vermiculite.[6]

  • Recovery and Disposal:

    • Collect any recoverable liquid product into labeled containers for recycling.[1][6]

    • Absorb the remaining product with inert material.[1][6]

    • Collect all solid residues and seal them in labeled drums for disposal according to the hazardous waste protocol (Protocol 1).[1][6]

Experimental Protocol 3: Disposal of Contaminated Materials

This procedure applies to labware, PPE, and other materials contaminated with (+)-neo-MENTHOL.

  • Segregation: Collect all contaminated items (e.g., gloves, absorbent pads, glassware) separately from regular lab trash.

  • Packaging: Place solid waste into a suitable labeled container for disposal.[1][6] Handle uncleaned containers and contaminated items with the same precautions as the product itself.[2]

  • Disposal: Dispose of contaminated packaging and materials as unused product via a licensed hazardous waste contractor.[4] Puncture empty containers to prevent reuse before disposal at an authorized landfill, where regulations permit.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of (+)-neo-MENTHOL waste.

G start Waste Generated: (+)-neo-MENTHOL spill_check Accidental Spill? start->spill_check routine Routine Disposal spill_check->routine No spill Spill Occurs spill_check->spill Yes contaminated_check Product Contaminated? routine->contaminated_check spill_size Minor or Major Spill? spill->spill_size recycle Recycle or Reclaim (Filtration, Distillation) contaminated_check->recycle No collect_waste Collect in Labeled, Sealed Container contaminated_check->collect_waste Yes final_disposal Dispose via Licensed Hazardous Waste Facility (e.g., Chemical Incineration) collect_waste->final_disposal minor_spill Minor Spill Procedure: - Remove Ignition Sources - Wear PPE - Contain & Absorb spill_size->minor_spill Minor major_spill Major Spill Procedure: - Evacuate & Alert Responders - Prevent Entry to Drains - Contain Spill spill_size->major_spill Major collect_spill Collect Absorbed Material into Labeled Drum minor_spill->collect_spill major_spill->collect_spill collect_spill->final_disposal

Caption: Disposal decision workflow for (+)-neo-MENTHOL.

References

Personal protective equipment for handling MENTHOL, (+)-neo-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling (+)-neo-Menthol. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

(+)-neo-Menthol is classified as a hazardous substance. It is a combustible liquid that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H227: Combustible liquid.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling (+)-neo-Menthol.

Protection Type Equipment Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or chemical goggles.[1][2][3]EN 166 (EU) or NIOSH (US) approved.[2][3]
Skin Protection Chemical protective gloves (e.g., PVC).[1] Fire/flame resistant and impervious clothing.[3] Safety footwear or gumboots.[1]Gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1]
Respiratory Protection Use in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge.[3][4]Filter type A-P or ABEK is recommended.[1][2]

Note: Contact lenses should not be worn when handling (+)-neo-Menthol as they can absorb and concentrate irritants.[1]

Quantitative Data

Property Value
Flash Point 82°C
Boiling Point 212°C

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling (+)-neo-Menthol in a laboratory setting.

Experimental Workflow: Handling (+)-neo-Menthol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (SDS) b Ensure proper ventilation a->b c Don appropriate PPE b->c d Weigh and dilute in a fume hood c->d e Avoid inhalation of vapors d->e f Prevent contact with skin and eyes d->f g Securely seal containers e->g f->g h Clean work area g->h i Wash hands thoroughly h->i

Caption: Workflow for handling (+)-neo-Menthol.

Spill and Disposal Procedures

Minor Spills:

  • Remove all ignition sources.[1]

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE.[1]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[1]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate personnel from the area and move upwind.[1]

  • Alert emergency responders and inform them of the nature and location of the hazard.[1]

  • Only trained personnel with appropriate PPE, including breathing apparatus, should address the spill.[1]

  • Prevent the spill from entering drains or waterways.[1]

Disposal:

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.

  • Contaminated clothing should be removed and laundered separately before reuse.[5]

First Aid Measures

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If on skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[5]

By strictly following these safety protocols, researchers can mitigate the risks associated with handling (+)-neo-Menthol and maintain a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.